2-(4-Chlorophenyl)-1,1-diphenylethanol
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,1-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO/c21-19-13-11-16(12-14-19)15-20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNSRWXOHBCRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361441 | |
| Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109936-21-2 | |
| Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Introduction
2-(4-Chlorophenyl)-1,1-diphenylethanol, a tertiary alcohol, holds significance in pharmaceutical sciences, primarily as a known impurity and a synthetic precursor related to active pharmaceutical ingredients (APIs) such as Clemastine.[1][2][3] Its molecular architecture, featuring a chiral center and the lipophilic characteristics imparted by the phenyl and chlorophenyl groups, necessitates a thorough understanding of its physicochemical properties. These properties are paramount for researchers, scientists, and drug development professionals, as they govern the compound's behavior in various experimental and physiological environments, influencing its synthesis, purification, formulation, and potential biological interactions.
This technical guide provides a comprehensive exploration of the core . Moving beyond a mere tabulation of data, this document delves into the causality behind the experimental methodologies used to determine these properties. It is structured to provide not only the available data but also the practical and theoretical framework for its in-house determination, ensuring scientific integrity and empowering researchers with the tools for its comprehensive characterization.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity of 2-(4-Chlorophenyl)-1,1-diphenylethanol is the foundation upon which all other physicochemical data is built.
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(4-chlorophenyl)-1-phenylethanol | [4] |
| CAS Number | 59767-24-7 | [4] |
| Molecular Formula | C₁₄H₁₃ClO | [4][5] |
| Molecular Weight | 232.71 g/mol | [5] |
| SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O | [4] |
| InChIKey | MHJLXHJZQCHSIT-UHFFFAOYSA-N | [4] |
The structure of 2-(4-Chlorophenyl)-1,1-diphenylethanol is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-chlorophenyl group. This substitution pattern results in a chiral center at the carbinol carbon.
Physical State and Thermal Properties
The physical state of a compound at ambient temperature is a fundamental property. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, it has been described as both a colorless to light yellow oil and a solid.[6] This ambiguity underscores the importance of experimental determination of its melting and boiling points.
Melting Point
Experimental Protocol: Capillary Melting Point Determination
This method is a straightforward and widely used technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.
| Property | Value | Reference(s) |
| Predicted Boiling Point | 358.2 °C at 760 mmHg | [5][7] |
Experimental Protocol: Boiling Point Determination (OECD Guideline 103)
The OECD guidelines provide several methods for the experimental determination of boiling points. The dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature, is a robust approach.
Methodology:
-
Apparatus: A dynamic boiling point apparatus consists of a heating bath, a sample vessel equipped with a thermometer and a pressure sensor, and a vacuum system.
-
Procedure: The sample is placed in the vessel and the pressure is reduced to the desired level. The sample is then heated, and the temperature at which boiling is observed (indicated by a constant temperature reading despite continued heating) is recorded along with the corresponding pressure.
-
Data Analysis: A series of measurements are taken at different pressures, and the data is used to construct a vapor pressure curve. The normal boiling point (at 760 mmHg) can be extrapolated from this curve.
Solubility
Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development, influencing everything from formulation to bioavailability. 2-(4-Chlorophenyl)-1,1-diphenylethanol is qualitatively described as being slightly soluble in organic solvents like chloroform, DMSO, and methanol, and likely has poor aqueous solubility.[6] However, quantitative data is essential for practical applications.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered to remove any remaining solid particles.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Acidity (pKa)
The pKa of a molecule is a measure of the acidity of its ionizable groups. For an alcohol, the pKa refers to the dissociation of the hydroxyl proton. The pKa influences the extent of ionization at a given pH, which in turn affects properties like solubility, lipophilicity, and biological membrane permeability.
| Property | Value | Reference(s) |
| Predicted pKa | 13.41 ± 0.29 | [5] |
The pKa of tertiary alcohols is generally higher than that of primary and secondary alcohols due to the electron-donating inductive effect of the alkyl groups, which destabilizes the resulting alkoxide conjugate base.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent system (often a co-solvent system like water-methanol for poorly water-soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
| Property | Value | Reference(s) |
| Predicted LogP | 3.5 | [4] |
A LogP of 3.5 suggests that 2-(4-Chlorophenyl)-1,1-diphenylethanol is a highly lipophilic compound, with a much greater affinity for the octanol phase than the aqueous phase.
Experimental Protocol: Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between water and n-octanol.
Methodology:
-
Phase Preparation: Water and n-octanol are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Step-by-step workflow for LogP determination.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule and is indispensable for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: A ¹H NMR spectrum for 2-(4-Chlorophenyl)-1,1-diphenylethanol has been reported with the following predicted peaks: δ 1.94 (s, 3H), 2.17 (s, 1H, exchangeable with D₂O), 7.23-7.42 (m, 9H).[6][7] The singlet at 1.94 ppm corresponds to the methyl protons, the exchangeable singlet at 2.17 ppm to the hydroxyl proton, and the multiplet in the aromatic region to the protons of the phenyl and chlorophenyl rings.
Experimental Protocol: ¹³C NMR Spectroscopy
Methodology:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹³C NMR spectrum is acquired. Standard acquisition parameters are typically used, with broadband proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Data Processing: The acquired data is Fourier transformed and the spectrum is referenced to the solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Chlorophenyl)-1,1-diphenylethanol is reported to show characteristic peaks at 3414 cm⁻¹ (O-H stretch), and in the regions of 3061-2859 cm⁻¹ (C-H stretches) and 1597-1394 cm⁻¹ (aromatic C=C stretches).[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, the mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. A common fragmentation pathway for tertiary alcohols is the loss of a water molecule, which would result in a significant peak at m/z corresponding to [M-H₂O]⁺.[6] The presence of chlorine would also lead to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Crystal Structure
For solid-state compounds, the crystal structure, as determined by X-ray crystallography, provides the definitive three-dimensional arrangement of atoms in the crystal lattice. This information is invaluable for understanding intermolecular interactions, polymorphism, and solid-state stability. To date, a published crystal structure for 2-(4-Chlorophenyl)-1,1-diphenylethanol has not been identified. The determination of its crystal structure would be a significant contribution to the complete characterization of this compound. For context, the crystal structure of the parent compound, benzhydrol, has been determined.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecular structure, which is refined to best fit the experimental data.
Conclusion
The are of significant interest to the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. While a complete experimental dataset for this compound is not yet available in the public domain, this technical guide has provided a comprehensive overview of its known and predicted properties. More importantly, it has detailed the robust experimental protocols required for the in-house determination of these crucial parameters. By adhering to these methodologies, researchers can generate the high-quality, reliable data necessary to advance their work, whether it involves the synthesis of novel compounds, the development of new drug formulations, or the fundamental study of molecular interactions. The pursuit of a complete experimental characterization of 2-(4-Chlorophenyl)-1,1-diphenylethanol remains a valuable endeavor that will undoubtedly contribute to a deeper understanding of its chemical and biological behavior.
References
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Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards - Antimex Chemical. (n.d.). Retrieved January 12, 2026, from [Link]
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What is the reason that tertiary alcohol pKa is higher than primary alcohol pKa? (2015, April 30). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical. (n.d.). Retrieved January 12, 2026, from [Link]
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1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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The pKa Table Is Your Friend - Master Organic Chemistry. (2010, June 18). Retrieved January 12, 2026, from [Link]
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1-(4-Chlorophenyl)-1-phenyl-ethanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
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Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Rank the following alcohols in order of descending pKa value. Exp... - Pearson. (2024, January 26). Retrieved January 12, 2026, from [Link]
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Benzhydrol | C13H12O | CID 7037 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Ethanone, 1-(4-chlorophenyl)- - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
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1-(4-Chlorophenyl)-1-phenylethanol, (R)- | C14H13ClO | CID 86312976 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Correlation between the experimental and the calculated log P values of... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Crystal structure and Hirshfeld surface analysis of 3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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pKa of Alcohols Dictate their Reactivity with Reduced Uranium-substituted Thiomolybdate Clusters - The Royal Society of Chemistry. (2024, November 13). Retrieved January 12, 2026, from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved January 12, 2026, from [Link]
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Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study | ACS Omega - ACS Publications. (2021, May 12). Retrieved January 12, 2026, from [Link]
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Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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A Theoretical Mechanistic Profile and Research Roadmap for 2-(4-Chlorophenyl)-1,1-diphenylethanol
Executive Summary: The compound 2-(4-Chlorophenyl)-1,1-diphenylethanol is a distinct chemical entity for which, at the time of this writing, no direct experimental data on its mechanism of action is publicly available. This guide, therefore, deviates from a traditional review of established mechanisms. Instead, it provides a comprehensive theoretical framework and a practical research roadmap for its investigation. By dissecting the molecule's structural motifs and drawing parallels with related, characterized compounds, we will propose putative biological targets and mechanisms of action. This document is designed to serve as a foundational resource for initiating research into this novel compound, outlining the logical progression from synthesis to comprehensive mechanistic elucidation.
Introduction and Structural Analysis
2-(4-Chlorophenyl)-1,1-diphenylethanol possesses a unique triarylethanol scaffold. Its structure, (4-ClC₆H₄)CH₂C(OH)(C₆H₅)₂, combines several key features that suggest potential biological activity:
-
A Diphenylmethanol Core: This tertiary alcohol motif is present in numerous biologically active compounds. The two phenyl rings provide a bulky, lipophilic character, suggesting potential interactions with hydrophobic pockets in proteins.
-
A 4-Chlorophenyl Group: The presence of a halogen, specifically chlorine, on a phenyl ring is a common feature in many pharmaceuticals. It can modulate the electronic properties and metabolic stability of the molecule, and often plays a crucial role in binding to target proteins.
-
Flexibility: The single bond between the two core carbons allows for rotational freedom, which could be important for adopting the correct conformation to bind to a biological target.
Given the absence of direct literature, our approach will be to first establish a reliable synthesis for the compound, and then to propose a series of experiments to systematically probe its biological effects and elucidate its mechanism of action.
Proposed Synthesis Workflow
A plausible synthetic route to 2-(4-Chlorophenyl)-1,1-diphenylethanol would involve a Grignard reaction, a classic and versatile method for forming carbon-carbon bonds.
Experimental Protocol: Grignard Synthesis
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in the anhydrous solvent dropwise. The reaction should begin spontaneously, as evidenced by bubbling and a gentle reflux.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the 4-chlorobenzylmagnesium chloride reagent.
-
-
Reaction with Benzophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-(4-Chlorophenyl)-1,1-diphenylethanol by column chromatography on silica gel or by recrystallization.
-
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed Grignard reaction for the synthesis of the target compound.
Hypothesized Mechanisms of Action and Experimental Validation
Based on its structural components, we can hypothesize several potential biological activities. For each hypothesis, a detailed experimental protocol is provided to test it.
Hypothesis 1: Disruption of Cell Membranes and Antimicrobial Activity
The lipophilic nature of the triaryl structure suggests the compound may intercalate into and disrupt the integrity of lipid bilayers, a mechanism common to some antimicrobial agents.[1] The chlorophenyl moiety could enhance this activity.[1]
Caption: Workflow to investigate antimicrobial activity and membrane disruption.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test bacteria (e.g., S. aureus, E. coli).
-
Compound Dilution: Perform serial two-fold dilutions of 2-(4-Chlorophenyl)-1,1-diphenylethanol in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothesis 2: Ion Channel Modulation
Structurally related compounds, such as (2-Chlorophenyl)diphenylmethanol, have been identified as weak calcium channel blockers.[2] The triaryl scaffold could potentially interact with voltage-gated or ligand-gated ion channels.
Caption: A tiered approach to screen for and characterize ion channel activity.
-
Cell Culture: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Caᵥ1.2).
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Achieve a gigaohm seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell's interior.
-
Data Acquisition: Apply a voltage protocol to elicit channel activity and record the resulting currents in the absence (baseline) and presence of varying concentrations of the test compound.
-
Analysis: Measure the effect of the compound on current amplitude, kinetics, and voltage-dependence to determine if it acts as a blocker, activator, or modulator.
Hypothesis 3: Enzyme Inhibition
The structure could potentially fit into the active site of various enzymes. For instance, the bulky aromatic groups might favor binding to enzymes with hydrophobic active sites, such as certain proteases or kinases.
Caption: A systematic workflow for identifying and characterizing enzyme inhibition.
-
Reagent Preparation: Prepare a buffer solution, a stock solution of the target enzyme, a stock solution of the enzyme's substrate, and serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow a pre-incubation period for the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
As no direct data exists for the target compound, we will populate the following table as experiments are conducted. For context, data for a structurally related compound, 2-phenylethanol, is included.[1]
| Compound | Target/Assay | Potency (IC₅₀ / MIC) | Notes |
| 2-(4-Chlorophenyl)-1,1-diphenylethanol | To be determined | To be determined | Proposed for investigation. |
| 2-Phenylethanol | E. coli (MIC) | ~15 mM | Bacteriostatic activity.[3] |
| (2-Chlorophenyl)diphenylmethanol | sI(AHP) Inhibition | 1-2 µM | Weak Ca²⁺ channel blocker.[2] |
Initial SAR Postulates:
-
The addition of two phenyl groups at the C1 position compared to 2-(4-Chlorophenyl)ethanol will significantly increase lipophilicity, likely enhancing membrane interaction but potentially reducing aqueous solubility.
-
The para-chloro substitution is expected to enhance biological activity compared to an unsubstituted analog, a common trend in medicinal chemistry.[4]
Conclusion and Future Directions
2-(4-Chlorophenyl)-1,1-diphenylethanol represents a novel chemical space with unexplored therapeutic potential. This guide provides a foundational framework for its systematic investigation. The proposed synthesis and tiered experimental workflows offer a clear path to elucidating its biological activity and mechanism of action. The initial focus should be on broad screening across antimicrobial, ion channel, and enzyme panels to identify a primary area of activity. Subsequent hit-to-lead optimization, guided by SAR studies, could then be initiated to develop analogs with improved potency and drug-like properties.
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Organic Syntheses. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]
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Introduction: Deconstructing the Molecule for Predicted Activity
An In-Depth Technical Guide to the Anticipated Biological Activity of 2-(4-Chlorophenyl)-1,1-diphenylethanol and a Framework for its Evaluation
A Note to the Researcher: An extensive review of the scientific literature reveals a significant gap in available data specifically for 2-(4-Chlorophenyl)-1,1-diphenylethanol. To provide a robust and scientifically grounded technical guide, this document will therefore focus on the anticipated biological activities of this molecule. This analysis is built upon a foundation of empirical data from structurally analogous compounds containing key pharmacophoric elements: the 4-chlorophenyl group, a multi-aromatic scaffold, and an ethanol backbone. This guide serves as both a predictive overview and a practical roadmap for initiating research into this novel compound.
The structure of 2-(4-Chlorophenyl)-1,1-diphenylethanol presents a tertiary alcohol with a unique steric and electronic arrangement of three aromatic rings. The presence of a 4-chlorophenyl moiety is a common feature in compounds with demonstrated biological activity, often enhancing potency or modifying metabolic stability. The triphenyl-substituted ethanol core suggests potential for interactions with hydrophobic pockets in biological targets. Based on these features, we can hypothesize several avenues of biological activity, primarily in the realms of oncology and microbiology. This guide will explore these hypotheses and provide the experimental frameworks necessary for their validation.
Physicochemical Profile and Synthetic Strategy
A comprehensive understanding of a compound's biological activity begins with its fundamental chemical properties and a reliable synthetic route for its acquisition.
Predicted Physicochemical Properties
While experimental data is unavailable, we can predict the general properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol. The multiple phenyl groups confer high lipophilicity, suggesting low aqueous solubility but good potential for membrane permeability. The chlorine atom increases the molecular weight and may influence electronic properties through its inductive effect.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₂₀H₁₇ClO | Based on chemical structure |
| Molecular Weight | ~308.8 g/mol | Based on atomic composition |
| Appearance | Likely a white to off-white solid | Common for similar multi-ring structures |
| Solubility | Poor in water; Soluble in organic solvents (DMSO, Ethanol) | High lipophilicity from three aromatic rings |
Proposed Synthetic Pathway: Grignard Reaction
A logical and well-established method for synthesizing tertiary alcohols like the target compound is the Grignard reaction. This approach offers high yields and regioselectivity. The proposed synthesis would involve the reaction of a Grignard reagent with a suitable ketone.
Proposed Reaction:
(4-Chlorophenyl)magnesium bromide + 1,1-Diphenylacetone → 2-(4-Chlorophenyl)-1,1-diphenylethanol
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.1 eq.). Add a solution of 4-chlorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is indicated by a color change and gentle reflux.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 1,1-diphenylacetone (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Reaction Monitoring and Work-up: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Quenching and Extraction: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Hypothesized Biological Activities and Mechanisms of Action
Analysis of structurally related compounds allows for the formulation of several testable hypotheses regarding the biological activity of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Anticancer Activity
The chlorophenyl moiety is present in numerous compounds with demonstrated antineoplastic effects.
-
Tubulin Polymerization Disruption: A 2-(4-chlorophenyl)-13α-estrone sulfamate derivative has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The bulky, rigid structure of our target molecule could potentially interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics crucial for mitosis.
-
Topoisomerase Inhibition: Series of 2,4,6-triaryl pyridines containing a chlorophenyl group have demonstrated inhibitory activity against topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[2][3] The planar aromatic rings of 2-(4-Chlorophenyl)-1,1-diphenylethanol could intercalate with DNA or bind to the enzyme, disrupting its function.
-
Induction of Novel Cell Death Pathways: The compound Vacquinol-1, which also contains a 2-(4-chlorophenyl) group, induces cell death in glioblastoma through a unique process of catastrophic vacuolization, a form of methuosis.[4][5] This suggests that our target compound could potentially trigger non-apoptotic cell death pathways.
Diagram: Potential Anticancer Mechanisms
Caption: Hypothesized anticancer mechanisms of action.
Antimicrobial Activity
The lipophilic nature of the compound, combined with the presence of a halogen, is a common feature in antimicrobial agents.
-
Membrane Disruption: The isomer 1-(4-Chlorophenyl)-2,2-diphenylethanol is thought to exert its antibacterial effects by disrupting bacterial cell membranes.[6] The high lipophilicity of our target compound would facilitate its partitioning into the lipid bilayer, potentially altering membrane fluidity and integrity, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: An alternative or complementary mechanism is the inhibition of essential bacterial enzymes.[6] The specific shape and electronic properties of the compound may allow it to bind to the active site of enzymes crucial for bacterial survival.
A Roadmap for In Vitro Evaluation
To investigate these hypothesized activities, a structured, multi-tiered screening approach is recommended.
Tier 1: Primary Cytotoxicity Screening
The initial step is to determine the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT assay is a reliable, high-throughput method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed adherent cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, U-87 glioblastoma) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-1,1-diphenylethanol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Tier 2: Antimicrobial Susceptibility Testing
To assess the antibacterial potential, the Minimum Inhibitory Concentration (MIC) should be determined against representative Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Grow a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram: In Vitro Evaluation Workflow
Caption: Proposed workflow for the in vitro evaluation of the target compound.
Conclusion and Future Directions
While 2-(4-Chlorophenyl)-1,1-diphenylethanol remains an uncharacterized molecule, a systematic analysis of its structural components strongly suggests its potential as a bioactive agent, particularly in oncology and infectious disease. The triphenyl-ethanol scaffold is a promising starting point for medicinal chemistry exploration. The immediate research priorities should be the chemical synthesis of the compound and the execution of the primary screening assays outlined in this guide. Positive results would warrant progression to more detailed mechanistic studies, such as tubulin polymerization assays, cell cycle analysis, and investigations into effects on bacterial membrane potential. This structured approach provides a clear and efficient path to unlocking the potential therapeutic value of this novel chemical entity.
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Hammarström, L. G., Harmel, R. K., Granath, M., Ringom, R., Gravenfors, Y., Färnegårdh, K., ... & Ernfors, P. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577–8592. [Link]
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PubMed. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]
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Ali, H., Traj, P., Mernyák, E., Schneider, G., Wölfling, J., & Zupkó, I. (2023). Investigation of the Antineoplastic Effects of 2-(4-Chlorophenyl)-13α-Estrone Sulfamate against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa. International Journal of Molecular Sciences, 24(7), 6616. [Link]
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An In-depth Technical Guide on the Metabolic Fate of DDT: Investigating the Putative Metabolite 2-(4-Chlorophenyl)-1,1-diphenylethanol
This guide provides a comprehensive exploration of the metabolic pathways of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT). While focusing on the well-established primary metabolites, DDE and DDD, this document also delves into the analytical methodologies and scientific reasoning required to investigate lesser-known or hypothetical biotransformation products, using 2-(4-Chlorophenyl)-1,1-diphenylethanol as a case study. This content is tailored for researchers, toxicologists, and environmental scientists engaged in the study of xenobiotic metabolism and the environmental fate of pollutants.
Introduction: The Enduring Legacy of DDT and Its Metabolites
Dichlorodiphenyltrichloroethane (DDT) was a widely used insecticide in the mid-20th century, lauded for its efficacy in controlling vector-borne diseases like malaria and typhus.[1][2] However, its chemical stability and lipophilicity led to its widespread environmental persistence and bioaccumulation in food chains.[1][3] The discovery of its adverse ecological effects, particularly the thinning of avian eggshells, and potential risks to human health, resulted in its ban in many countries, including the United States in 1972.[4]
Despite its restricted use, DDT and its primary metabolites, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), remain ubiquitous environmental contaminants.[1][5] The long-term toxicological implications of these compounds necessitate a thorough understanding of their metabolic fate in various organisms. While the major metabolic pathways of DDT are well-documented, the full spectrum of its biotransformation products, particularly minor or novel metabolites, continues to be an active area of research. This guide will explore the established metabolic landscape of DDT and venture into the analytical approaches required to identify and characterize putative metabolites such as 2-(4-Chlorophenyl)-1,1-diphenylethanol.
The Established Metabolic Pathways of DDT
The metabolism of DDT is a complex process that varies among species and environmental conditions. The primary transformations involve dehydrochlorination and reductive dechlorination, leading to the formation of DDE and DDD, respectively.
Dehydrochlorination to DDE
The conversion of DDT to DDE is a critical metabolic step, as DDE is often more persistent and exhibits potent antiandrogenic activity.[1] This transformation occurs through the enzymatic or spontaneous elimination of a hydrogen and a chlorine atom from the ethane moiety of DDT.
Reductive Dechlorination to DDD
Under anaerobic conditions, particularly by microorganisms in soil, sediment, and the gut of animals, DDT can undergo reductive dechlorination to form DDD.[6][7] This process involves the replacement of a chlorine atom on the trichloromethyl group with a hydrogen atom. DDD itself was also used as an insecticide, albeit to a lesser extent than DDT.[5]
Further Metabolism to DDA
Both DDT and DDD can be further metabolized to 2,2-bis(p-chlorophenyl)acetic acid (DDA), a more water-soluble compound that can be excreted in the urine.[2][8] The metabolic pathway to DDA is complex and involves several intermediate steps.
The following diagram illustrates the primary metabolic pathways of p,p'-DDT:
Caption: Primary metabolic pathways of p,p'-DDT.
Investigating Novel Metabolites: The Case of 2-(4-Chlorophenyl)-1,1-diphenylethanol
While DDE and DDD are the most abundant and studied metabolites, the metabolic machinery of organisms can produce a wider array of transformation products, often in trace amounts. The identification of such novel metabolites is crucial for a complete toxicological assessment. 2-(4-Chlorophenyl)-1,1-diphenylethanol is a compound structurally related to DDT and its metabolites, and while not a commonly reported metabolite, its potential formation through less conventional biotransformation pathways warrants investigation.
Plausible, Yet Unconfirmed, Formation Pathways
The formation of 2-(4-Chlorophenyl)-1,1-diphenylethanol from DDT or its primary metabolites would likely involve a series of complex enzymatic reactions, including dechlorination, dehydrochlorination, and hydroxylation. One hypothetical pathway could involve the hydroxylation of a precursor molecule. For instance, other hydroxylated DDT metabolites have been identified, such as 1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethanol, also known as Kelthane.[9]
Analytical Workflow for the Identification and Quantification of Novel Metabolites
The confirmation of a novel metabolite like 2-(4-Chlorophenyl)-1,1-diphenylethanol in a biological or environmental matrix requires a robust and sensitive analytical workflow. This process is predicated on the availability of a pure analytical standard for unequivocal identification and accurate quantification.
Synthesis of an Analytical Standard
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol (a related compound for which synthesis data is available)
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with 4'-Chloroacetophenone: A solution of 4'-chloroacetophenone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure 1-(4-Chlorophenyl)-1-phenylethanol.[10]
The following diagram outlines the general workflow for the synthesis and purification of an analytical standard:
Caption: General workflow for the synthesis of an analytical standard.
Sample Preparation
The extraction and clean-up of the target analyte from complex matrices like tissue, soil, or water are critical for sensitive and reliable analysis. Due to the lipophilic nature of DDT and its metabolites, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with nonpolar solvents is commonly employed.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Large solvent consumption, can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High recovery, good selectivity, reduced solvent use. | Higher cost of consumables. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Fast, efficient, reduced solvent consumption. | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, highly selective. | High initial equipment cost. |
Chromatographic Separation and Detection
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for separating DDT and its metabolites.
-
Gas Chromatography (GC): Coupled with an electron capture detector (ECD) or a mass spectrometer (MS), GC is highly sensitive for the analysis of chlorinated compounds.[5][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or MS offers an alternative for less volatile or thermally labile metabolites.
Table 2: Typical Chromatographic Conditions for DDT Metabolite Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |
| Detector | Electron Capture Detector (ECD), Mass Spectrometer (MS) | UV-Vis Detector, Mass Spectrometer (MS) |
| Injection Mode | Split/Splitless | Autosampler |
Mass Spectrometric Confirmation
Mass spectrometry (MS) is indispensable for the unequivocal identification of novel metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of the analyte. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. The mass spectrum of a synthesized standard of 2-(4-Chlorophenyl)-1,1-diphenylethanol would be compared to the spectrum of a putative metabolite peak in a sample extract to confirm its identity.
Toxicological Significance and Environmental Impact
The toxicity of DDT and its metabolites is a significant concern. DDE is a known endocrine disruptor, and both DDT and DDE are classified as probable human carcinogens.[1] The identification of novel metabolites is crucial, as they may possess unique toxicological profiles or contribute to the overall toxicity of DDT exposure. The environmental persistence of these compounds leads to their biomagnification in the food web, posing a threat to wildlife and humans.[2]
Conclusion
The metabolic fate of DDT is a complex and multifaceted area of study. While the primary metabolites DDE and DDD are well-characterized, the potential for the formation of other, minor metabolites remains. The investigation of putative metabolites like 2-(4-Chlorophenyl)-1,1-diphenylethanol requires a sophisticated analytical approach, beginning with the synthesis of an authentic analytical standard. The methodologies outlined in this guide, from sample preparation to advanced mass spectrometric techniques, provide a framework for researchers to explore the full metabolic profile of DDT and other persistent organic pollutants. A comprehensive understanding of the biotransformation of these compounds is essential for accurate risk assessment and for elucidating the long-term consequences of their presence in the environment.
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An In-depth Technical Guide on the Environmental Fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Abstract
This technical guide provides a comprehensive analysis of the probable environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, namely dichlorodiphenyltrichloroethane (DDT), dicofol, and methoxychlor, to forecast its behavior in various environmental compartments. By examining the known degradation pathways, persistence, bioaccumulation potential, and mobility of these surrogates, we present a scientifically grounded assessment intended to inform researchers, scientists, and drug development professionals. This guide adheres to the principles of scientific integrity, providing a logical framework for understanding the environmental disposition of this chlorinated aromatic tertiary alcohol.
Introduction
2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol characterized by a p-chlorinated phenyl group and two additional phenyl rings attached to the carbinol carbon. Its structural similarity to persistent and bioaccumulative compounds like DDT and its derivatives necessitates a thorough evaluation of its potential environmental impact. This guide will deconstruct the molecule's structural components to infer its likely environmental behavior, focusing on key processes such as biodegradation, photodegradation, hydrolysis, and abiotic degradation. Furthermore, we will explore its probable persistence, bioaccumulation, and mobility in soil, water, and air. The methodologies and frameworks for such assessments, largely guided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, will also be discussed.[1][2][3][4]
Predicted Environmental Degradation Pathways
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, we can anticipate the following pathways based on its structural motifs.
Biodegradation
The biodegradation of 2-(4-Chlorophenyl)-1,1-diphenylethanol is expected to be slow. The presence of a chlorinated aromatic ring and the steric hindrance from the three phenyl groups surrounding the tertiary alcohol are significant impediments to microbial attack.
-
Aerobic Degradation: Under aerobic conditions, microbial degradation of chlorinated aromatic compounds typically proceeds via oxidation.[5][6] However, the highly substituted nature of the target molecule likely makes it resistant to enzymatic action. Bacteria capable of degrading chlorinated xenobiotics often employ dioxygenase enzymes to initiate ring cleavage, a process that would be sterically hindered in this case.[7][8] The tertiary alcohol group is also a point of resistance, as tertiary alcohols are generally more recalcitrant to microbial oxidation than primary or secondary alcohols.[9][10][11][12]
-
Anaerobic Degradation: In anaerobic environments, reductive dechlorination is a more probable initial step.[5][13] Microorganisms can remove the chlorine atom from the phenyl ring, a process observed in the degradation of many chlorinated pollutants.[5] However, the subsequent degradation of the resulting non-chlorinated but still complex aromatic structure would likely be slow.
The overall biodegradability is predicted to be low, leading to persistence in both soil and sediment.
Photodegradation
Photodegradation in the atmosphere and in sunlit surface waters is a potential route for the transformation of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
-
Direct Photolysis: The aromatic rings in the molecule can absorb ultraviolet (UV) radiation from sunlight. This can lead to the cleavage of the carbon-chlorine bond, a common photochemical reaction for chlorinated aromatic compounds.[14][15][16]
-
Indirect Photolysis: Reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH) in the atmosphere and in water, can also contribute to its degradation.[14][15] The rate of indirect photolysis will depend on the concentration of these reactive species in the specific environmental compartment.
The primary photodegradation product is likely to be the corresponding dichlorobenzophenone, as seen with the structurally similar miticide dicofol.[17]
Hydrolysis and Abiotic Degradation
-
Hydrolysis: The tertiary alcohol functional group is generally stable to hydrolysis under environmentally relevant pH conditions. The carbon-chlorine bond on the aromatic ring is also resistant to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway. Dicofol, a structural analog, is known to degrade rapidly under alkaline conditions.
-
Abiotic Degradation: Other abiotic degradation processes, such as reactions with minerals in soil and sediment, are possible but are likely to be slow for such a stable molecule.
Predicted Persistence, Bioaccumulation, and Mobility
Based on the slow degradation rates, the environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol is likely to be characterized by persistence and a potential for bioaccumulation.
Persistence
Given the predicted resistance to biodegradation and the likely slow rates of abiotic degradation, 2-(4-Chlorophenyl)-1,1-diphenylethanol is expected to be a persistent organic pollutant (POP). Its environmental half-life in soil and sediment could be on the order of months to years, similar to compounds like DDT and its metabolites.[18][19][20][21]
Bioaccumulation
The high lipophilicity, inferred from its structure (multiple phenyl rings and a chlorine atom), suggests a strong potential for bioaccumulation in organisms. The octanol-water partition coefficient (Kow) is a key indicator of bioaccumulation potential. While an experimental value for 2-(4-Chlorophenyl)-1,1-diphenylethanol is not available, the log Kow for the structurally similar dicofol is 4.3. This value indicates a high tendency to partition into fatty tissues.
Therefore, it is anticipated that this compound will bioaccumulate in aquatic and terrestrial food webs, posing a risk to higher trophic level organisms.[22][23][24]
Mobility
The mobility of 2-(4-Chlorophenyl)-1,1-diphenylethanol in the environment will be governed by its low water solubility and high affinity for organic matter.
-
Soil and Sediment: Due to its hydrophobic nature, the compound will strongly adsorb to soil organic carbon and sediment.[25][26][27][28][29] This will limit its mobility in the subsurface and its potential to leach into groundwater. The soil sorption coefficient (Koc) is expected to be high, similar to that of methoxychlor, which ranges from 9,700 to 100,000 in various soil types.[30]
-
Atmospheric Transport: While not highly volatile, its persistence could allow for long-range atmospheric transport adsorbed to particulate matter. This is a known transport mechanism for other persistent organic pollutants.[31]
Experimental Approaches for Determining Environmental Fate
To definitively determine the environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a series of standardized laboratory and field studies would be required, following internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[1][2][3][4]
Standardized Testing Protocols
| Environmental Fate Parameter | Relevant OECD Test Guideline | Description |
| Ready Biodegradability | OECD 301 (A-F) | A screening test to assess the potential for rapid and complete biodegradation in an aerobic aqueous medium. |
| Inherent Biodegradability | OECD 302 (A-C) | Evaluates the potential for biodegradation under favorable conditions, suggesting if the substance is non-biodegradable. |
| Simulation Testing | OECD 307, 308, 309 | More complex studies that simulate degradation in soil, water-sediment systems, and surface water to determine degradation rates and pathways.[32] |
| Phototransformation | OECD 316 | Assesses the rate of photodegradation in water under simulated sunlight. |
| Adsorption/Desorption | OECD 106 | Determines the soil sorption coefficient (Koc) using a batch equilibrium method, indicating the potential for leaching.[32] |
| Bioaccumulation | OECD 305 | Measures the bioconcentration factor (BCF) in fish, a key indicator of bioaccumulation potential. |
Analytical Methodologies
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be the primary analytical techniques for quantifying the parent compound and identifying its degradation products in various environmental matrices.
Visualization of Predicted Environmental Fate
The following diagrams illustrate the predicted key processes governing the environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Caption: Predicted environmental fate workflow for 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Caption: Predicted primary degradation pathways.
Conclusion
While definitive data on the environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol is currently unavailable, a robust scientific assessment can be made based on its structural similarity to well-studied chlorinated aromatic compounds. The evidence strongly suggests that this molecule is likely to be persistent in the environment, with a high potential for bioaccumulation. Its primary degradation pathways are predicted to be slow, with photodegradation being a more significant route than biodegradation. Due to its hydrophobic nature, it is expected to be largely immobile in soil and sediment.
For a conclusive risk assessment, it is imperative that experimental studies are conducted following established international guidelines. This guide serves as a foundational document to inform the design of such studies and to provide an initial, science-based estimation of the environmental behavior of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
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An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Chlorophenyl)-1,1-diphenylethanol
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(4-Chlorophenyl)-1,1-diphenylethanol. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic data based on analysis of analogous compounds and established principles of chemical spectroscopy. It includes predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with standardized experimental protocols for their acquisition.
Introduction
A reliable method for the synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol is the Grignard reaction between 4-chlorobenzylmagnesium chloride and benzophenone. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3]
Synthesis Workflow: Grignard Reaction
The synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol can be efficiently achieved through the nucleophilic addition of a Grignard reagent to a ketone.
Caption: Synthetic pathway for 2-(4-Chlorophenyl)-1,1-diphenylethanol via Grignard reaction.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(4-Chlorophenyl)-1,1-diphenylethanol are detailed below.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Ensure the sample is free of residual solvents by drying under high vacuum.
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Select a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), which is a common choice for non-polar to moderately polar compounds.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent. The solvent typically contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 2-(4-Chlorophenyl)-1,1-diphenylethanol is expected to show distinct signals for the aromatic protons and the benzylic methylene protons, along with a characteristic signal for the hydroxyl proton.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 10H | Protons of the two unsubstituted phenyl rings |
| ~7.15 | Doublet | 2H | Aromatic protons ortho to the CH₂ group on the chlorophenyl ring |
| ~7.05 | Doublet | 2H | Aromatic protons meta to the CH₂ group on the chlorophenyl ring |
| ~3.40 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~2.50 | Singlet | 1H | Hydroxyl proton (-OH) |
Interpretation:
-
The complex multiplet between δ 7.20 and 7.40 ppm arises from the overlapping signals of the ten protons on the two unsubstituted phenyl rings.
-
The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing chlorine atom are expected to be slightly downfield compared to those meta to it.
-
The methylene protons adjacent to the quaternary carbon are chemically equivalent and are therefore expected to appear as a singlet.
-
The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a common method for its confirmation.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary carbon of the unsubstituted phenyl rings attached to the carbinol carbon |
| ~140 | Quaternary carbon of the chlorophenyl ring attached to the methylene group |
| ~132 | Quaternary carbon of the chlorophenyl ring bearing the chlorine atom |
| ~130 | Aromatic CH carbons ortho to the methylene group on the chlorophenyl ring |
| ~128 | Aromatic CH carbons of the unsubstituted phenyl rings |
| ~127 | Aromatic CH carbons of the unsubstituted phenyl rings |
| ~126 | Aromatic CH carbons meta to the methylene group on the chlorophenyl ring |
| ~78 | Quaternary carbinol carbon (-C-OH) |
| ~48 | Methylene carbon (-CH₂-) |
Interpretation:
-
The quaternary carbons, including the carbinol carbon and the aromatic carbons attached to other groups, will appear in the downfield region of the spectrum.
-
The carbon atom bonded to the chlorine atom will be influenced by the electronegativity of the halogen.
-
The aromatic CH carbons will have distinct chemical shifts based on their electronic environment.
-
The aliphatic methylene carbon will appear in the upfield region of the spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the IR beam and record the spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Predicted IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3500-3200 (broad) | O-H stretch | Tertiary Alcohol |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600, ~1490, ~1450 | C=C stretch | Aromatic Ring |
| ~1170 | C-O stretch | Tertiary Alcohol |
| ~1090 | C-Cl stretch | Aryl Chloride |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
| ~750, ~700 | C-H out-of-plane bend | Monosubstituted aromatic |
Interpretation:
-
A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration, which is broadened due to hydrogen bonding.[4][5][6][7]
-
Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching in the aromatic rings.
-
The sharp peaks in the 1600-1450 cm⁻¹ range are due to C=C stretching vibrations within the aromatic rings.[8]
-
The C-O stretching vibration for a tertiary alcohol is typically strong and appears in the 1210-1100 cm⁻¹ region.[5]
-
The C-Cl stretch of the aryl chloride is expected around 1090 cm⁻¹.
-
The out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic rings.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
-
Fragmentation and Detection:
-
The high-energy molecular ion often fragments into smaller, characteristic ions.
-
These ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Predicted Mass Spectrum and Fragmentation Pattern:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₂₀H₁₇ClO). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of a Phenyl Radical (C₆H₅•): A prominent fragment would likely result from the cleavage of a C-C bond to lose a phenyl radical, forming a stable tertiary carbocation.
-
Loss of a Chlorobenzyl Radical (ClC₆H₄CH₂•): Cleavage of the bond between the quaternary carbon and the chlorobenzyl group would also lead to a stable diphenylmethyl cation.
-
Dehydration (Loss of H₂O): Alcohols often undergo dehydration, leading to a peak at M-18.[9]
-
Tropylium Ion: A peak at m/z 91 corresponding to the tropylium ion is common for compounds containing a benzyl moiety.
-
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for 2-(4-Chlorophenyl)-1,1-diphenylethanol. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been constructed. These predicted data and the accompanying experimental protocols offer a valuable resource for researchers in the synthesis, identification, and characterization of this and related molecules.
References
-
Grignard Reaction - Web Pages. (n.d.). Retrieved January 12, 2026, from [Link]
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
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Infrared Spectroscopy - CDN. (n.d.). Retrieved January 12, 2026, from [Link]
- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
- S. S. L. N. V. R. C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol. Given the limited publicly available data on this specific compound, this document focuses on the foundational principles and experimental methodologies required to characterize its solubility profile in various organic solvents. The principles and protocols outlined herein are broadly applicable to other novel or poorly characterized small molecules.
Introduction: The Critical Role of Solubility in Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-(4-Chlorophenyl)-1,1-diphenylethanol, understanding its solubility is paramount for a variety of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification (e.g., crystallization), and subsequent reactions.
-
Drug Discovery and Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation possibilities. Poor aqueous solubility is a major hurdle in drug development.[1]
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR requires knowledge of suitable solvents.
This guide will provide the theoretical framework and practical steps to empower researchers to determine the solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol and similar compounds.
Theoretical Considerations: Predicting Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility.[2] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol will be governed by several factors inherent to its molecular structure.
Molecular Structure Analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
To predict the solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol, we must first analyze its structural features:
-
Two Phenyl Groups: These large, nonpolar aromatic rings contribute significantly to the molecule's lipophilicity, suggesting good solubility in nonpolar organic solvents.
-
One 4-Chlorophenyl Group: The presence of a chlorine atom on one of the phenyl rings increases the molecule's molecular weight and introduces a polar carbon-chlorine bond. This may slightly increase its polarity compared to its non-chlorinated analog, triphenylmethanol.
-
A Tertiary Alcohol (-OH) Group: The hydroxyl group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group will enhance solubility in polar protic solvents.
Based on this structure, we can predict that 2-(4-Chlorophenyl)-1,1-diphenylethanol will be largely nonpolar, but with a polar functional group that will influence its interactions with various solvents.
Physicochemical Properties
While specific experimental data for 2-(4-Chlorophenyl)-1,1-diphenylethanol is scarce, we can estimate some of its properties based on structurally similar compounds. For instance, the unchlorinated analog, 1,1-diphenylethanol, has a melting point of 77-81 °C.[3] The presence of the chloro-substituent in our target molecule would likely increase its melting point and molecular weight. The molecular weight of the related isomer, 1-(4-Chlorophenyl)-1-phenylethanol, is 232.71 g/mol .[4][5]
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol and Related Compounds
| Property | 2-(4-Chlorophenyl)-1,1-diphenylethanol (Predicted) | 1,1-Diphenylethanol | 1-(4-Chlorophenyl)-1-phenylethanol |
| Molecular Formula | C₂₀H₁₇ClO | C₁₄H₁₄O | C₁₄H₁₃ClO |
| Molecular Weight ( g/mol ) | ~308.8 | 198.26[6] | 232.71[4][5] |
| Melting Point (°C) | Likely > 80 °C | 77-81[3] | Not available |
| LogP (Predicted) | High | 2.4 (Computed)[6] | 3.5 (Computed)[7] |
The high predicted LogP value suggests a preference for lipophilic environments over aqueous ones.
Factors Influencing Solubility
Several factors will affect the solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As dictated by the "like dissolves like" principle, the polarity of the solvent will be a major determinant of solubility.
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.
Experimental Determination of Solubility
Given the lack of available data, experimental determination is essential. The following sections outline a systematic approach to characterizing the solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Materials and Equipment
-
Solute: 2-(4-Chlorophenyl)-1,1-diphenylethanol (synthesized and purified)
-
Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).
-
Equipment: Analytical balance, vials with screw caps, magnetic stirrer and stir bars or vortex mixer, constant temperature bath or incubator, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a novel compound.
Step-by-Step Experimental Protocols
This initial screening provides a rapid assessment of solubility in a range of solvents.
-
Preparation: Label a series of small vials, one for each solvent to be tested.
-
Dispensing: Accurately weigh approximately 5-10 mg of 2-(4-Chlorophenyl)-1,1-diphenylethanol into each vial.
-
Solvent Addition: Add the selected solvent to the first vial in small increments (e.g., 0.1 mL at a time), vortexing or stirring for 30-60 seconds after each addition.
-
Observation: Continue adding solvent up to a total volume of 1 mL. Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification: Classify the solubility as:
-
Very Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Dissolves completely upon addition of up to 1 mL of solvent.
-
Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No apparent dissolution of the solid.
-
-
Repeat: Repeat steps 3-5 for each of the selected solvents.
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9]
-
Preparation: Add an excess amount of 2-(4-Chlorophenyl)-1,1-diphenylethanol to a vial containing a known volume of the chosen solvent (e.g., 2-5 mL). "Excess" means that there should be visible undissolved solid after equilibration.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Table 2: Predicted and Experimental Solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol
| Solvent | Polarity Index | Predicted Solubility | Qualitative Assessment (Example) | Quantitative Solubility (mg/mL at 25°C) (Example) |
| Hexane | 0.1 | High | Very Soluble | > 50 |
| Toluene | 2.4 | High | Very Soluble | > 50 |
| Dichloromethane | 3.1 | High | Very Soluble | > 50 |
| Ethyl Acetate | 4.4 | Moderate | Soluble | 25.3 |
| Acetone | 5.1 | Moderate | Soluble | 15.8 |
| Ethanol | 4.3 | Moderate-Low | Sparingly Soluble | 5.2 |
| Methanol | 5.1 | Moderate-Low | Sparingly Soluble | 3.1 |
| Water | 10.2 | Very Low | Insoluble | < 0.01 |
| DMSO | 7.2 | Moderate | Soluble | 30.5 |
Note: The qualitative and quantitative data in this table are hypothetical examples for illustrative purposes.
The experimental data can then be interpreted in the context of the molecule's structure. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, high solubility in nonpolar solvents like hexane and toluene would be expected due to the dominance of the three aromatic rings. The moderate solubility in polar aprotic solvents like ethyl acetate and acetone, and lower solubility in polar protic solvents like ethanol and methanol, would be attributed to the influence of the polar hydroxyl group. The very low solubility in water is consistent with the molecule's overall hydrophobic character.
Conclusion
References
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The Double-Edged Sword: A Technical History of Halogenated Aromatic Alcohols
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated aromatic alcohols, a class of compounds defined by a hydroxyl group and at least one halogen atom attached to an aromatic ring, represent a fascinating and complex chapter in the history of synthetic chemistry. From their initial synthesis in the 19th century to their widespread industrial application in the 20th and the subsequent discovery of their profound environmental and toxicological impact, their story is one of innovation, utility, and unintended consequences. This guide provides a comprehensive technical overview of their discovery, the evolution of their synthesis, the rise and fall of their applications, and the scientific awakening to their persistence and toxicity. We will explore the causal links behind key experimental methodologies, from historical synthesis protocols to modern analytical techniques, grounding the narrative in the foundational principles of organic chemistry and environmental science.
Chapter 1: The Dawn of a New Chemistry (The 19th Century)
The story of halogenated aromatic alcohols begins not with a targeted discovery, but as a natural extension of the burgeoning field of organic chemistry in the 19th century. Chemists of this era, armed with a growing understanding of elemental reactions and molecular structure, began systematically exploring the reactivity of newly isolated aromatic compounds.
Phenol (carbolic acid), first isolated from coal tar in 1834, became a prime substrate for these investigations. Its electron-rich aromatic ring, activated by the hydroxyl group, proved to be highly susceptible to electrophilic substitution.[1] Early pioneers in organic synthesis, such as the French chemists Auguste Laurent and Charles Gerhardt, laid the groundwork for understanding the structure and reactivity of such compounds, even if they did not synthesize the specific halogenated derivatives themselves.[2][3]
The key breakthrough came with the development of methods for direct halogenation. Chemists found that treating phenol with elemental chlorine or bromine, often in the presence of a solvent, resulted in the substitution of hydrogen atoms on the aromatic ring with halogen atoms.[4][5] These reactions, often difficult to control, typically yielded a mixture of ortho and para isomers due to the directing effect of the hydroxyl group.[1]
Early Synthesis: The Electrophilic Aromatic Substitution
The fundamental reaction underpinning the creation of these molecules is electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating ortho-, para-director, meaning it donates electron density into the benzene ring, making the ring highly nucleophilic and directing incoming electrophiles (like Br⁺ or Cl⁺) to the positions ortho and para to it.
Early methods often involved reacting phenol directly with bromine in solvents like carbon disulfide or acetic acid to produce mixtures of bromophenols.[6] Similarly, iodination could be achieved by reacting phenol with iodine in the presence of an alkaline solution or mercuric oxide.[7] These initial forays were foundational, demonstrating that the aromatic ring of phenol could be systematically modified to create novel substances with distinct properties.
Chapter 2: Industrial Ascent and Widespread Application (The Early to Mid-20th Century)
The turn of the 20th century marked a shift from academic curiosity to industrial-scale production. The development of more controlled and efficient manufacturing processes, such as the Dow process introduced in 1928 for producing phenol from chlorobenzene, made the necessary precursors readily available.[8][9] This set the stage for the mass production of halogenated derivatives.
The true industrial behemoth among this class was Pentachlorophenol (PCP) . First produced in the 1930s, PCP's potent biocidal properties made it an exceptionally effective and widely used wood preservative, fungicide, insecticide, and general disinfectant.[4][10] It was manufactured by the direct, high-temperature chlorination of phenol.[11] Its use was ubiquitous, found in everything from telephone poles and railway ties to textiles and paints.[10]
Other halogenated aromatic alcohols also found their niche. Various chlorophenols and bromophenols were used as intermediates in the synthesis of dyes, pharmaceuticals, and other pesticides.[4][12] For example, 2,4,5-trichlorophenol was a key precursor in the manufacture of the herbicide 2,4,5-T, a component of the controversial defoliant Agent Orange.[9]
This era was characterized by a focus on efficacy and utility, with little understanding of the long-term environmental fate or chronic toxicity of these highly stable molecules.
Historical Production of Pentachlorophenol (PCP)
The scale of PCP production underscores its industrial importance. The data below highlights U.S. production and importation volumes, illustrating its prevalence before regulatory restrictions took hold.
| Year | Production/Import Volume (Pounds, U.S.) | Production Volume (Tonnes, Global/Regional) |
| 1981 | - | ~90,000 (Worldwide estimate)[13] |
| 1983 | ~45,000,000 (~20,400 Tonnes)[14] | - |
| 1987 | ~24,000,000 (~10,900 Tonnes)[14] | - |
| 2009 | - | ~7,257 (North America)[14] |
| 2012 | 8,434,248 | - |
| 2013 | 8,314,302 | - |
| 2014 | 7,633,241 | - |
| 2015 | 13,507,112 | - |
| Table 1: Reported production and import volumes of Pentachlorophenol (PCP) over various years, reflecting its peak usage and subsequent decline in some regions. Data sourced from United Nations reports and the EPA's Chemical Data Reporting (CDR).[13][14][15] |
Chapter 3: The Analytical Revolution and the Unveiling of a Hidden Threat
For decades, the very properties that made halogenated aromatic alcohols so effective—their chemical stability and resistance to degradation—masked a growing environmental crisis. The turning point was the development and refinement of highly sensitive analytical techniques, most notably Gas Chromatography (GC) in the 1950s and its subsequent coupling with Mass Spectrometry (MS) .[16]
These technologies gave scientists the ability to detect minute quantities of chemical compounds in complex environmental samples like water, soil, and biological tissues.[17] For the first time, researchers could see that halogenated phenols were not simply disappearing after use; they were persisting in the environment, accumulating in sediments, and moving through the food web.[18]
The more chlorine or bromine atoms attached to the phenol ring, the more resistant the compound is to biodegradation. This persistence, combined with their lipophilicity (fat-solubility), meant they were prone to bioaccumulation (build-up within a single organism) and biomagnification (increasing concentration at higher trophic levels of the food web).[19]
The Rise of a "Forever Chemical": Triclosan
A later addition to this family, Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), exemplifies the modern trajectory of these compounds. First registered as a pesticide in 1969 and introduced into hospital settings in the 1970s, its use exploded in the 1990s in consumer products, including antibacterial soaps, toothpastes, and even toys.[1] Its widespread use led to its detection in waterways and, eventually, in human tissues.[1] Concerns over its role in creating antibiotic-resistant bacteria and its potential as an endocrine disruptor led the U.S. FDA to ban its use in many consumer soap products in 2016.[1]
Chapter 4: Understanding the Mechanisms of Toxicity
The discovery of environmental persistence was paralleled by a growing understanding of the profound toxicity of many halogenated aromatic alcohols. The mechanism and severity of toxicity are highly dependent on the number and position of the halogen substituents.
The most well-studied mechanism is the uncoupling of oxidative phosphorylation , particularly by pentachlorophenol. PCP acts as a protonophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthesis. The cell's energy-generating machinery goes into overdrive to try and re-establish the gradient, consuming vast amounts of oxygen and burning through energy stores, leading to hyperthermia (a dangerous rise in body temperature), which is a hallmark of acute PCP poisoning.[9]
Furthermore, the manufacturing process for many chlorophenols, particularly those produced at high temperatures, can generate highly toxic impurities, most notoriously polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .[9] Technical-grade PCP, for instance, was often contaminated with these compounds, which are potent carcinogens and endocrine disruptors, adding another layer to its toxicological profile.[11]
Comparative Acute Toxicity
The acute toxicity of these compounds, often measured by the LD50 (the dose lethal to 50% of a test population), varies significantly. Generally, toxicity increases with the degree of halogenation, though isomeric position also plays a critical role.
| Compound | CAS Number | Acute Oral LD50 (Rat, mg/kg) |
| Chlorophenols | ||
| 2-Chlorophenol | 95-57-8 | 670[10] |
| 2,4-Dichlorophenol | 120-83-2 | 580 - 2830[20][21] |
| 2,4,6-Trichlorophenol | 88-06-2 | 820[15][22] |
| 2,3,4,6-Tetrachlorophenol | 58-90-2 | 131 - 735 (mouse, vehicle dependent)[23] |
| Pentachlorophenol (PCP) | 87-86-5 | 27 - 210[8][24] |
| Bromophenols | ||
| 2-Bromophenol | 95-56-7 | 652 (mouse)[5][25] |
| 2,4-Dibromophenol | 615-58-7 | 50[11][26] |
| 2,4,6-Tribromophenol | 118-79-6 | 1486 - 3704[14] |
| Pentabromophenol | 608-71-9 | ~200[27] |
| Table 2: Comparative acute oral LD50 values for a selection of halogenated aromatic alcohols in rats, unless otherwise noted. The range of values often reflects differences in the purity of the compound, the vehicle used for administration, and the specific strain of the test animal. |
Chapter 5: Methodologies - From Historical Synthesis to Modern Analysis
The evolution of scientific methodology is central to the history of halogenated aromatic alcohols. Understanding the "how" provides crucial context for the "why" of their discovery and eventual regulation.
Experimental Protocol 1: Historical Synthesis of p-Bromophenol (Circa Early 20th Century)
This protocol is adapted from established methods for the direct halogenation of phenol, prioritizing the para-isomer through controlled conditions.[6] The causality behind this choice is that while the -OH group is an ortho, para-director, the para position is less sterically hindered, and using a non-polar solvent at low temperatures can favor its formation over the ortho product.
Objective: To synthesize p-bromophenol by the direct bromination of phenol in a carbon disulfide solvent.
Materials:
-
Phenol (C₆H₅OH)
-
Liquid Bromine (Br₂)
-
Carbon Disulfide (CS₂) - Caution: Highly flammable and toxic.
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Ice bath
-
Distillation apparatus
Step-by-Step Methodology:
-
Dissolution: Dissolve a known quantity of phenol (e.g., 1 mole) in a sufficient volume of carbon disulfide in the round-bottom flask. Cool the flask in an ice bath to 0-5°C. The low temperature is critical to slow the reaction rate and minimize the formation of di- and tri-brominated byproducts.
-
Bromination: Slowly add an equimolar amount of liquid bromine (1 mole) to the phenol solution via the dropping funnel over several hours. Maintain constant stirring and keep the temperature below 5°C. This slow, controlled addition is a self-validating step; a rapid addition would cause a temperature spike and lead to over-bromination and a lower yield of the desired monobrominated product.
-
Reaction Completion: After the bromine addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.
-
Solvent Removal: Remove the ice bath and carefully distill off the carbon disulfide solvent using a steam bath.
-
Product Isolation & Purification: The resulting residue contains a mixture of p-bromophenol, o-bromophenol, and some unreacted phenol. Isolate the p-bromophenol via fractional distillation under reduced pressure. The p-bromophenol, having a higher boiling point and melting point (63°C) than the ortho-isomer, can be further purified by recrystallization.
Experimental Protocol 2: Modern Analysis of Chlorinated Phenols in Water by GC-MS
This protocol is a generalized workflow based on standard methods like those published by the U.S. Environmental Protection Agency (EPA) for the detection of semi-volatile organic compounds in environmental samples.[17]
Objective: To extract, identify, and quantify chlorinated phenols in a drinking water sample using solid-phase extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
1-liter water sample
-
Solid-Phase Extraction (SPE) Cartridge (e.g., C18 or polystyrene-divinylbenzene)
-
Methylene Chloride (CH₂Cl₂) - high purity, for elution
-
Sodium Sulfate (Na₂SO₄) - anhydrous, for drying
-
Nitrogen gas evaporator
-
GC-MS system with a capillary column (e.g., DB-5ms)
-
Certified standards of target chlorophenols and an internal standard.
Step-by-Step Methodology:
-
Sample Preparation: Acidify the 1-liter water sample to a pH < 2 with sulfuric acid. This ensures the phenols are in their protonated, less water-soluble form, which improves their retention on the non-polar SPE cartridge. Add a known amount of an internal standard (e.g., a deuterated chlorophenol) for quantification.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Pass the entire 1-liter water sample through the cartridge at a controlled flow rate. The chlorophenols will adsorb onto the solid phase.
-
Elution: After the entire sample has passed through, wash the cartridge with organic-free water to remove interfering salts. Dry the cartridge thoroughly. Elute the trapped chlorophenols by passing a small volume (e.g., 5-10 mL) of methylene chloride through the cartridge. The choice of a non-polar solvent like methylene chloride is causal; it effectively displaces the adsorbed non-polar analytes from the cartridge.
-
Drying and Concentration: Pass the methylene chloride eluate through a small column of anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis. Concentrate the sample to a final volume of 1 mL using a gentle stream of nitrogen.
-
GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS. The GC will separate the different chlorophenols based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, which fragments the molecules and records their mass-to-charge ratio, providing a unique "fingerprint" for positive identification and accurate quantification against the internal standard.
Visualizations: Charting the Historical and Mechanistic Landscape
Historical Timeline of Halogenated Aromatic Alcohols
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: "A timeline of key milestones in the history of halogenated aromatic alcohols."
Mechanism of Toxicity: PCP and Oxidative Phosphorylation
Modern Analytical Workflow for Environmental Samples
Conclusion
The history of halogenated aromatic alcohols is a powerful case study in the lifecycle of chemical innovation. It highlights a recurring theme: the development of highly effective, stable, and persistent molecules for specific applications, followed by the gradual, and often difficult, discovery of their long-term consequences. From the foundational electrophilic substitution reactions of the 19th century to the industrial-scale production of PCP and the consumer-driven proliferation of triclosan, these compounds have left an indelible mark on our chemical landscape. The analytical sciences, particularly chromatography and mass spectrometry, were the essential tools that allowed us to peer into the environmental fate of these molecules, revealing a legacy of persistence and toxicity that continues to inform regulatory science and the drive for greener, more sustainable chemistry today. For the modern researcher, this history serves as a critical reminder of the need to consider the entire lifecycle of a molecule—from synthesis to ultimate environmental fate—at the earliest stages of development.
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Methodological & Application
Analytical Methods for the Detection of 2-(4-Chlorophenyl)-1,1-diphenylethanol: An Application Note and Protocol
Introduction
2-(4-Chlorophenyl)-1,1-diphenylethanol is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and the accurate quantification of its presence are paramount to ensure the quality, safety, and efficacy of the final drug product.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the detection and quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol. The focus is on providing detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used analytical techniques in the pharmaceutical industry.[3][4]
The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), are central to the methodologies presented herein.[5][6][7] Adherence to these guidelines ensures that the analytical procedures are suitable for their intended purpose, yielding reliable, consistent, and accurate data.[7][8]
Physicochemical Properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.
| Property | Value |
| Chemical Formula | C₂₀H₁₇ClO |
| Molecular Weight | 320.80 g/mol |
| Appearance | Likely a solid at room temperature (based on similar structures) |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane. |
| UV Absorbance | The presence of phenyl and chlorophenyl groups suggests strong UV absorbance, making UV-based detection in HPLC a viable option. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 2-(4-Chlorophenyl)-1,1-diphenylethanol. A reversed-phase HPLC method with UV detection is a common and effective approach.[3]
Causality of Experimental Choices
-
Reversed-Phase Chromatography (C18 column): The non-polar nature of 2-(4-Chlorophenyl)-1,1-diphenylethanol makes a C18 stationary phase ideal for achieving good retention and separation from polar impurities.
-
Mobile Phase Composition: A mixture of acetonitrile and water provides a suitable polarity to elute the analyte with a reasonable retention time and good peak shape. The organic modifier (acetonitrile) concentration is optimized to achieve the desired separation.
-
UV Detection: The aromatic rings in the molecule result in significant UV absorbance, typically around 225 nm, allowing for sensitive and selective detection.[9][10]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Detailed HPLC Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).[10]
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.[3][10]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10 µL.[3]
-
Run Time: Approximately 10 minutes.[3]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard and dissolve it in 100 mL of the mobile phase.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the analyte in the samples.[3]
-
Sample Preparation: Dissolve the sample containing 2-(4-Chlorophenyl)-1,1-diphenylethanol in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
3. Method Validation:
The analytical method must be validated according to ICH guidelines to ensure its reliability.[6][11] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or potential impurities at the retention time of the analyte.[10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80% to 120% of the test concentration for an assay.[11] |
| Accuracy | Percent recovery within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[4] It provides both quantitative data and structural information, making it invaluable for impurity identification.
Causality of Experimental Choices
-
Gas Chromatography: The volatility of 2-(4-Chlorophenyl)-1,1-diphenylethanol allows for its separation in the gas phase. A non-polar capillary column (e.g., HP-5) is suitable for separating the analyte from other volatile components.
-
Mass Spectrometry: MS detection offers high selectivity and allows for the identification of the analyte based on its unique mass spectrum (fragmentation pattern). This is particularly useful for confirming the identity of the peak and for identifying unknown impurities.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Detailed GC-MS Protocol
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: An Agilent 8890 GC system coupled with a 5977B Mass Selective Detector (MSD) or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., Dichloromethane) in a volumetric flask.[4]
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
Sample Preparation: Dissolve the sample containing 2-(4-Chlorophenyl)-1,1-diphenylethanol in the chosen solvent to fall within the calibration range.
3. Data Analysis:
-
Qualitative Analysis: The identification of 2-(4-Chlorophenyl)-1,1-diphenylethanol is confirmed by matching its retention time and its mass spectrum with that of a known standard and/or a reference library (e.g., NIST).[4]
-
Quantitative Analysis: A calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined using the linear regression equation from this curve.[4]
Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final product.[1][2][12] Both the HPLC and GC-MS methods described can be adapted for impurity profiling. Potential impurities in 2-(4-Chlorophenyl)-1,1-diphenylethanol could arise from starting materials, by-products of the synthesis, or degradation products.[1][12]
Logical Flow for Impurity Identification
Caption: Logical workflow for the identification and control of impurities.
Conclusion
The analytical methods detailed in this application note provide robust and reliable protocols for the detection and quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[3] Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity of the analytical data generated.[6][7] By implementing these well-defined analytical strategies, researchers and drug development professionals can confidently assess the quality and purity of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a critical step in the pharmaceutical development pipeline.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Applied Chemistry.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Chlorophenyl)ethanol. (n.d.). Benchchem.
- GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol. (n.d.). Benchchem.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia.
- A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol. (n.d.). Benchchem.
- Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- IMPURITY PROFILING. (2013).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rroij.com [rroij.com]
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- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. particle.dk [particle.dk]
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- 8. wjarr.com [wjarr.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. pharmatutor.org [pharmatutor.org]
HPLC method for 2-(4-Chlorophenyl)-1,1-diphenylethanol quantification
An Application Note and Protocol for the Quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Abstract
This document provides a comprehensive guide to a robust and validated RP-HPLC method for the precise quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol. This analyte is a non-steroidal estrogen antagonist and a significant intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification is critical for quality control, stability testing, and pharmacokinetic studies. The method detailed herein utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction and Method Rationale
2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol whose chemical backbone is found in compounds of significant pharmacological interest. Its accurate measurement is paramount in ensuring the purity of active pharmaceutical ingredients (APIs) and in studying the metabolic pathways of related drugs. High-Performance Liquid Chromatography (HPLC) is the gold standard for such analyses due to its high resolution, sensitivity, and specificity.
Rationale for Method Selection:
-
Analyte Properties: The target molecule, 2-(4-Chlorophenyl)-1,1-diphenylethanol, possesses a high degree of hydrophobicity due to the presence of three phenyl rings. This makes it an ideal candidate for Reverse-Phase (RP) chromatography, where a non-polar stationary phase is used with a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilyl) column was selected as it is the most common and versatile reverse-phase packing, offering excellent retention and separation for hydrophobic molecules.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a preferred organic modifier due to its low viscosity, low UV cutoff, and high elution strength for non-polar compounds. The ratio is optimized to achieve a reasonable retention time (typically between 3-10 minutes) and sharp, symmetrical peak shape.
-
Detection: The presence of multiple aromatic rings in the analyte results in strong UV absorbance. A detection wavelength of 225 nm was selected to provide high sensitivity.
Experimental Workflow
The overall process from sample receipt to final data analysis follows a systematic workflow designed to ensure data integrity and reproducibility.
Caption: General experimental workflow for HPLC quantification.
Materials and Methods
Reagents and Chemicals
-
2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
Equipment and Consumables
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
Detailed Protocol: HPLC Analysis
Preparation of Mobile Phase
-
Measure 700 mL of acetonitrile and 300 mL of deionized water into a clean 1 L glass reservoir.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.
-
The final mobile phase is Acetonitrile:Water (70:30, v/v) .
Preparation of Standard Stock and Working Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standards: Perform serial dilutions from the stock solution using acetonitrile as the diluent to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh the sample material expected to contain 2-(4-Chlorophenyl)-1,1-diphenylethanol.
-
Dissolve the material in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrument Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.
Caption: Interrelationship of method validation parameters.
Specificity
-
Protocol: Inject the diluent (blank), a placebo (matrix without analyte), and a sample spiked with the analyte.
-
Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the 2-(4-Chlorophenyl)-1,1-diphenylethanol peak.
Linearity
-
Protocol: Inject the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 15,230 |
| 5.0 | 76,100 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 760,100 |
| 100.0 | 1,525,300 |
| R² | 0.9998 |
Accuracy
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
5.4.1 Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
5.4.2 Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD over both sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria:
-
LOD: S/N ratio is typically 3:1.
-
LOQ: S/N ratio is typically 10:1. The LOQ should be the lowest concentration on the calibration curve and meet accuracy/precision criteria.
-
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The results should remain unaffected by these minor changes, demonstrating the method's reliability during routine use.
Conclusion
The RP-HPLC method described provides a reliable and efficient tool for the quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement. The comprehensive validation protocol ensures that the data generated is accurate, precise, and suitable for regulatory and research purposes.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Application Note: High-Sensitivity GC-MS Analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol in Environmental Samples
Introduction
2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol that is structurally related to the notorious pesticide DDT and its metabolites. Due to its chemical structure, which includes a chlorinated phenyl group and multiple aromatic rings, there is a potential for this compound to exhibit persistence, bioaccumulation, and toxicological effects in the environment. Its presence in environmental matrices such as water, soil, and sediment could be indicative of industrial pollution or the degradation of larger, more complex chlorinated compounds. Therefore, a sensitive and reliable analytical method for its detection and quantification is crucial for environmental monitoring and risk assessment.
This application note provides a comprehensive protocol for the analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol in various environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed to offer high sensitivity, selectivity, and robustness, making them suitable for researchers, environmental scientists, and professionals in drug development and environmental safety.
Scientific Principles
The analytical approach is predicated on the semi-volatile and non-polar nature of 2-(4-Chlorophenyl)-1,1-diphenylethanol, making it an ideal candidate for GC-MS analysis. The workflow involves an initial extraction of the analyte from the sample matrix, followed by cleanup to remove interfering substances, and finally, instrumental analysis.
-
Sample Extraction: Liquid-liquid extraction (LLE) is employed for water samples, utilizing a non-polar solvent to partition the target analyte from the aqueous phase. For solid matrices like soil and sediment, pressurized liquid extraction (PLE) or Soxhlet extraction is recommended to efficiently extract the compound.
-
Sample Cleanup: Solid-phase extraction (SPE) is a critical step to remove matrix interferences that could co-elute with the analyte and cause ion suppression or enhancement in the MS source. A silica-based or Florisil® SPE cartridge is effective for this purpose.
-
GC-MS Analysis: A non-polar capillary GC column, such as a DB-5ms, is used for the chromatographic separation. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer is operated in electron ionization (EI) mode, which will induce characteristic fragmentation of the molecule, allowing for its unambiguous identification and quantification.
Experimental Workflow
The overall experimental workflow for the analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol in environmental samples is depicted in the following diagram.
Figure 1: General workflow for the GC-MS analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Materials and Reagents
-
Solvents: Dichloromethane, hexane, acetone, methanol (pesticide residue grade or equivalent).
-
Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours).
-
Standards: Analytical standard of 2-(4-Chlorophenyl)-1,1-diphenylethanol (≥98% purity), internal standard (e.g., PCB 209 or a suitable deuterated analog).
-
SPE Cartridges: 6 mL silica gel or Florisil® cartridges (1 g).
-
Glassware: Separatory funnels, round-bottom flasks, Zymark® tubes, GC vials with inserts.
-
Equipment: Rotary evaporator, nitrogen evaporator, PLE or Soxhlet extraction system, vortex mixer, centrifuge.
Protocols
Protocol 1: Sample Preparation of Water Samples
-
Sample Collection and Preservation: Collect 1 L of water sample in a clean amber glass bottle. If not analyzed immediately, preserve by adding 50 mL of dichloromethane and store at 4°C.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the 1 L water sample to a 2 L separatory funnel.
-
Spike the sample with the internal standard.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Transfer the concentrated extract to a Zymark® tube and further concentrate to 1 mL under a gentle stream of nitrogen.
-
Protocol 2: Sample Preparation of Soil and Sediment Samples
-
Sample Collection and Preparation: Collect approximately 50 g of sample and remove any large debris. Air-dry the sample in a well-ventilated area or freeze-dry to a constant weight. Homogenize the dried sample by grinding and sieving.
-
Pressurized Liquid Extraction (PLE):
-
Mix 10 g of the homogenized sample with a drying agent (e.g., diatomaceous earth).
-
Pack the mixture into a PLE cell.
-
Spike the sample with the internal standard.
-
Extract using a 1:1 mixture of acetone and hexane at 100°C and 1500 psi.
-
Collect the extract.
-
-
Concentration:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator and nitrogen evaporation.
-
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a silica gel SPE cartridge with 10 mL of hexane.
-
Sample Loading: Load the 1 mL concentrated extract onto the cartridge.
-
Elution: Elute the cartridge with 10 mL of a 70:30 (v/v) mixture of hexane and dichloromethane.
-
Final Concentration: Concentrate the eluate to a final volume of 1 mL in a GC vial.
GC-MS Instrumental Analysis
The following instrumental parameters have been optimized for the analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Injector | Split/Splitless | Splitless mode is used for trace-level analysis to maximize analyte transfer to the column. |
| Injector Temperature | 280°C | Ensures efficient volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for semi-volatile organic compounds based on boiling point.[1] |
| Oven Program | 80°C (hold 2 min), ramp to 200°C at 15°C/min, then to 300°C at 10°C/min (hold 5 min) | Optimized temperature program to achieve good peak shape and separation from potential matrix interferences. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable mass spectrometer for environmental analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Optimal temperature to maintain ion source cleanliness and sensitivity. |
| Quadrupole Temperature | 150°C | Ensures stable mass analysis. |
| Acquisition Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) | Full scan for initial identification and SIM for enhanced sensitivity and quantification. |
Data Analysis and Interpretation
Identification
The identification of 2-(4-Chlorophenyl)-1,1-diphenylethanol is based on the retention time and the mass spectrum. The retention time should be within a narrow window (e.g., ±0.05 minutes) of a known standard.
Predicted Mass Spectrum
As a tertiary alcohol, 2-(4-Chlorophenyl)-1,1-diphenylethanol is expected to undergo characteristic fragmentation in the EI source. The molecular ion peak may be weak or absent.[2] Key fragmentation pathways include:
-
α-cleavage: Loss of a phenyl group (C₆H₅, 77 amu) or a chlorophenyl group (C₆H₄Cl, 111/113 amu) to form stable carbocations.
-
Dehydration: Loss of a water molecule (H₂O, 18 amu).
-
Cleavage of the C-C bond adjacent to the oxygen: This is a common fragmentation for alcohols.[3]
The presence of a chlorine atom will result in a characteristic isotopic pattern for fragments containing chlorine (¹⁵Cl/³⁷Cl ratio of approximately 3:1).[4]
Expected Key Fragments (m/z):
-
[M-C₆H₅]⁺: (Molecular Weight - 77)
-
[M-C₆H₄Cl]⁺: (Molecular Weight - 111/113)
-
[M-H₂O]⁺: (Molecular Weight - 18)
-
m/z 77: Phenyl cation
-
m/z 111/113: Chlorophenyl cation
-
m/z 165: Diphenylmethyl cation ([ (C₆H₅)₂CH]⁺)
Quantification
Quantification is performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Method Validation and Quality Control
To ensure the reliability of the analytical data, the method should be validated according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA).[5][6]
Table of Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Method Detection Limit (MDL) | Determined from 7 replicate spikes at a low concentration. |
| Limit of Quantification (LOQ) | Typically 3-5 times the MDL. |
| Accuracy (Recovery) | 70-130% for spiked samples. |
| Precision (RSD) | < 20% for replicate samples. |
| Method Blank | Below the LOQ. |
| Laboratory Control Sample (LCS) | Within established control limits. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or GC column. | Use a deactivated liner; bake out the column or trim the front end. |
| Low Analyte Response | Inefficient extraction or cleanup; instrument sensitivity issue. | Optimize extraction/cleanup parameters; check for leaks in the GC-MS system; clean the ion source. |
| High Background Noise | Contaminated carrier gas, column bleed, or contaminated solvent. | Use high-purity gas and solvents; bake out the column. |
| Matrix Interferences | Inadequate sample cleanup. | Optimize the SPE cleanup protocol; consider using a different type of SPE sorbent. |
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the determination of 2-(4-Chlorophenyl)-1,1-diphenylethanol in environmental samples. The combination of efficient sample preparation and selective GC-MS analysis allows for reliable quantification at trace levels. Adherence to the described protocols and quality control measures will ensure the generation of high-quality data for environmental monitoring and research.
References
-
CHEMISTRY 1000. (2018). Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]
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Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2016). Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. Retrieved from [Link]
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U.S. Environmental Protection Agency. Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
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Whitman College. GCMS Section 6.10. Retrieved from [Link]
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YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Grignard Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of the tertiary alcohol 2-(4-Chlorophenyl)-1,1-diphenylethanol via a Grignard reaction. The protocol details the preparation of the Grignard reagent, 4-chlorobenzylmagnesium chloride, and its subsequent reaction with benzophenone. This document is designed to offer a robust and reproducible methodology, grounded in established chemical principles, to afford the desired product in good yield. Beyond a simple recitation of steps, this guide elucidates the critical parameters and scientific rationale behind the protocol, ensuring a thorough understanding for successful execution.
Introduction
The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) as a potent nucleophile to attack electrophilic carbons, most notably the carbonyl carbon of aldehydes and ketones.[3][4] The reaction of a Grignard reagent with a ketone provides a direct and efficient pathway to tertiary alcohols, which are significant structural motifs in numerous pharmaceutical compounds and complex organic molecules.[5][6]
This application note focuses on the synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a tertiary alcohol, through the reaction of 4-chlorobenzylmagnesium chloride with benzophenone. The protocol herein is designed to be a self-validating system, with explanations for each step to empower the researcher to not only follow the procedure but also to troubleshoot potential issues.
Reaction Principle
The synthesis is a two-step process performed under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[7][8]
-
Formation of the Grignard Reagent: 4-Chlorobenzyl chloride reacts with magnesium turnings in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) to form 4-chlorobenzylmagnesium chloride.[9][10][11] A small amount of iodine is often used as an activator to initiate the reaction on the magnesium surface.[2][9][10]
-
Nucleophilic Addition to a Ketone: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone.[1][3] This addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol, 2-(4-Chlorophenyl)-1,1-diphenylethanol.[12]
Visualizing the Reaction Pathway
Caption: Workflow for the Grignard synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium Turnings | Mg | 24.31 | 1.2 equiv | >99% |
| 4-Chlorobenzyl Chloride | C₇H₆Cl₂ | 161.03 | 1.0 equiv | >98% |
| Benzophenone | C₁₃H₁₀O | 182.22 | 1.0 equiv | >99% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | >99.7% |
| Iodine | I₂ | 253.81 | 1-2 small crystals | >99.8% |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS Grade |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Schlenk line (recommended)[13]
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
PART 1: Preparation of the Grignard Reagent (4-Chlorobenzylmagnesium Chloride)
-
Apparatus Setup and Inert Atmosphere:
-
Thoroughly flame-dry all glassware or oven-dry at 120 °C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.[7][14] This is critical to remove any adsorbed water, which will quench the Grignard reagent.[14]
-
Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[13]
-
-
Initiation of the Grignard Reaction:
-
Place magnesium turnings (1.2 equivalents) and a few small crystals of iodine into the reaction flask. The iodine serves to activate the magnesium surface by chemically removing the passivating oxide layer.[2][9][10]
-
In the dropping funnel, prepare a solution of 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approximately 10%) of the 4-chlorobenzyl chloride solution to the magnesium turnings.
-
The reaction should initiate within a few minutes, indicated by a fading of the iodine color, the appearance of turbidity, and gentle refluxing of the ether.[9] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.[10] Crushing the magnesium turnings gently with a dry glass rod can also expose a fresh reactive surface.[2]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining 4-chlorobenzyl chloride solution dropwise from the dropping funnel at a rate that maintains a steady but controlled reflux.[9] The exothermic nature of the Grignard formation requires careful control of the addition rate to prevent a runaway reaction.[13][15]
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[9] The resulting solution of 4-chlorobenzylmagnesium chloride will appear grayish and cloudy.
-
PART 2: Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
-
Reaction with Benzophenone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether in a separate flask.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at 0 °C. A color change and the formation of a precipitate will be observed. The addition should be slow to control the exothermic reaction.[16]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This will protonate the magnesium alkoxide and dissolve the magnesium salts. An alternative is the careful addition of dilute hydrochloric acid, though this can sometimes lead to side reactions with tertiary alcohols.[2]
-
Transfer the mixture to a separatory funnel. If two distinct layers do not form, add more diethyl ether.
-
Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether to recover any dissolved product.[5]
-
Combine all the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate (if an acid quench was used), and finally with brine (saturated NaCl solution).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification of the Final Product:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[17]
-
Safety Precautions
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present.[7][13]
-
Reactive Reagents: Grignard reagents are highly reactive and moisture-sensitive. They can react violently with water and protic solvents.[8] Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn.[13][15]
-
Exothermic Reactions: The formation of the Grignard reagent and its reaction with the ketone are exothermic and can lead to a runaway reaction if not properly controlled.[15] Ensure adequate cooling and controlled addition of reagents.[13]
-
Handling of Reagents: 4-Chlorobenzyl chloride is a lachrymator and should be handled with care in a fume hood.
Expected Results and Characterization
The expected product, 2-(4-Chlorophenyl)-1,1-diphenylethanol, should be a white to off-white solid. The yield of the purified product can be expected to be in the range of 60-80%, depending on the purity of the reagents and the strictness of the anhydrous conditions.
The structure of the final product can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the two phenyl groups and the chlorophenyl group, a singlet for the methylene protons, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on the solvent and concentration).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic absorptions for the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Melting Point: The purified product should have a sharp melting point.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate. | - Presence of moisture in glassware or solvent.- Passivated magnesium surface. | - Ensure all glassware is rigorously dried and solvents are anhydrous.[14]- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.[9] |
| Low yield of the final product. | - Incomplete formation of the Grignard reagent.- Quenching of the Grignard reagent by moisture or acidic impurities.- Incomplete reaction with the ketone. | - Ensure complete reaction of magnesium.- Maintain strict anhydrous and inert conditions.- Allow sufficient reaction time for the addition to the ketone. |
| Formation of biphenyl byproduct. | - Wurtz-type coupling of the Grignard reagent with unreacted 4-chlorobenzyl chloride. | - Add the 4-chlorobenzyl chloride solution slowly to the magnesium to maintain a low concentration of the halide.[9] |
Conclusion
The Grignard synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol is a reliable and efficient method for the preparation of this tertiary alcohol. By adhering to the detailed protocol and understanding the underlying chemical principles and safety precautions outlined in this application note, researchers can confidently execute this synthesis and obtain the desired product in good yield and purity.
References
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]
-
Quora. What are Grignard reagent preparation precautions during preparation? Available at: [Link]
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University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
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University of Wisconsin-Madison. Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]
-
American Chemical Society. Grignard Reaction. Available at: [Link]
-
University of California, Irvine. Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available at: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
-
Journal of Chemical Education. Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Available at: [Link]
-
Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]
-
Web Pages. 6. Grignard Reaction. Available at: [Link]
-
YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]
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Web Pages. Grignard Reaction. Available at: [Link]
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Web Pages. 1. Grignard Reaction. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 2-(4-Chlorophenyl)-1,1-diphenylethanol as a Versatile Chemical Intermediate
Abstract
This guide provides an in-depth exploration of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a tertiary alcohol possessing significant potential as a chemical intermediate in advanced organic synthesis. Its unique structure, featuring a stable tertiary benzylic alcohol flanked by two phenyl groups and a 4-chlorophenyl moiety, makes it a valuable precursor for constructing complex molecular architectures. We present detailed, field-tested protocols for the synthesis of this intermediate via the Grignard reaction. Subsequently, we elucidate its application in two pivotal transformations: acid-catalyzed dehydration to form a tri-substituted alkene and its use as a potent electrophile precursor in Friedel-Crafts alkylation reactions. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are integrated throughout, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile building block.
Introduction: A Building Block of Strategic Importance
In the landscape of medicinal chemistry and material science, the development of novel molecular frameworks is paramount. The strategic selection of chemical intermediates can dramatically influence the efficiency, novelty, and ultimate success of a synthetic campaign. 2-(4-Chlorophenyl)-1,1-diphenylethanol is one such intermediate of emerging interest.
The molecule's utility is rooted in its constituent parts:
-
Tertiary Alcohol: This functional group is readily eliminated or substituted, acting as a synthetic linchpin for forming alkenes or establishing new carbon-carbon and carbon-heteroatom bonds.
-
Diphenylmethyl (Benzhydryl) Moiety: This sterically bulky, lipophilic group is a common feature in pharmacologically active compounds.
-
4-Chlorophenyl Group: The presence of a halogenated aromatic ring provides a site for further functionalization (e.g., cross-coupling reactions) and is a well-established motif in numerous FDA-approved drugs, often enhancing metabolic stability or receptor binding affinity.[1][2]
This document serves as a practical guide to the synthesis and subsequent synthetic applications of this powerful intermediate.
Part 1: Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol via Grignard Reaction
The most direct and efficient route to tertiary alcohols is the Grignard reaction, a cornerstone of C-C bond formation.[3][4][5] This protocol details the synthesis of the title compound by reacting a Grignard reagent, 4-chlorobenzylmagnesium chloride, with benzophenone.
Reaction Principle
The synthesis proceeds in two main stages, both requiring strictly anhydrous conditions to protect the highly basic Grignard reagent from being quenched by protons.[6]
-
Formation of the Grignard Reagent: Magnesium metal undergoes oxidative insertion into the carbon-chlorine bond of 4-chlorobenzyl chloride to form the organomagnesium halide.[6]
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone. This addition forms a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the final tertiary alcohol.[3][7][8]
Workflow for Grignard Synthesis
Sources
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: Robust Sample Preparation Strategies for the Analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Introduction
2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol characterized by a significant non-polar structure due to the presence of three aromatic rings. Its analysis is pertinent in various fields, including pharmaceutical development as a synthetic intermediate or impurity, and in environmental science as a potential metabolite of organochlorine compounds. Accurate and precise quantification of this analyte is critically dependent on an effective sample preparation strategy that isolates it from complex sample matrices.[1][2]
The primary challenges in analyzing such compounds are matrix effects, which can cause ion suppression in mass spectrometry or co-eluting peaks in chromatography, leading to inaccurate results.[3][4] A robust sample preparation protocol is therefore essential to remove interfering substances, concentrate the analyte, and ensure compatibility with downstream analytical instrumentation like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]
This application note provides a detailed guide to two fundamental and effective sample preparation techniques for 2-(4-Chlorophenyl)-1,1-diphenylethanol: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) . We will explore the principles behind each method, provide detailed step-by-step protocols, and discuss the rationale for experimental choices, empowering researchers to select and optimize the best approach for their specific application.
Analyte Properties & Strategic Considerations
The molecular structure of 2-(4-Chlorophenyl)-1,1-diphenylethanol is dominated by its hydrophobic phenyl and chlorophenyl groups. While the hydroxyl (-OH) group imparts a minor degree of polarity, the molecule is overwhelmingly non-polar. This is quantitatively described by its computed XLogP3 value of 3.5, which indicates a strong preference for non-polar environments.[8]
This high hydrophobicity is the cornerstone of our sample preparation strategy. The goal is to leverage this property to separate the analyte from polar matrix components (e.g., salts, proteins, sugars in biological fluids) or from compounds with different polarity in organic mixtures.
-
For Aqueous Matrices (e.g., plasma, urine, wastewater): The strategy is to extract the non-polar analyte into a water-immiscible organic solvent (LLE) or onto a non-polar solid sorbent (Reversed-Phase SPE).
-
For Non-Polar/Organic Matrices (e.g., oils, chemical reaction mixtures in organic solvents): The strategy may involve a Normal-Phase SPE cleanup, where the analyte is dissolved in a non-polar solvent and polar impurities are retained on a polar sorbent.
This guide will focus on extraction from aqueous matrices, which represents a common and challenging scenario.
Protocol I: Liquid-Liquid Extraction (LLE)
LLE is a classic, robust, and cost-effective technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10] Because of its non-polar nature, 2-(4-Chlorophenyl)-1,1-diphenylethanol will preferentially partition into the organic phase, leaving polar interferences behind in the aqueous phase.[9]
Principle of LLE
The efficiency of LLE is governed by the partition coefficient (K) of the analyte, which describes the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[11] The choice of solvent is critical; it must be immiscible with the sample matrix, have a high affinity for the analyte, be easy to evaporate, and introduce minimal interference.[11] Solvents like hexane, ethyl acetate, or dichloromethane are common choices for extracting non-polar compounds.[11][12]
LLE Experimental Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Detailed LLE Protocol
-
Sample Aliquoting: Pipette 1.0 mL of the aqueous sample (e.g., plasma, urine, or a dissolved formulation) into a 15 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 3.0 mL of a suitable water-immiscible organic solvent (e.g., Hexane or Ethyl Acetate).
-
Expert Insight: Hexane is an excellent choice for highly non-polar analytes. Ethyl acetate is slightly more polar and can improve recovery if the analyte has some polar character, but may also extract more interferences.
-
-
Mixing: Cap the tube securely and vortex vigorously for 2 minutes. This step is crucial for creating a large surface area between the two phases, facilitating the efficient transfer of the analyte into the organic solvent.[13]
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clean and sharp separation between the aqueous and organic layers.
-
Analyte Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette. Be cautious not to aspirate any of the lower aqueous layer or the protein disk at the interface (if present).
-
Trustworthiness Check: For method development, it is wise to collect and analyze both phases to perform a mass balance and ensure the analyte is partitioning as expected.[14]
-
-
Drying and Concentration: Gently evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C. This removes the extraction solvent and concentrates the analyte.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of a solvent compatible with your analytical instrument (e.g., mobile phase for HPLC, or a volatile solvent like dichloromethane for GC-MS).[1] Vortex briefly to ensure the analyte is fully dissolved.
-
Final Filtration (Optional): If particulates are visible, filter the reconstituted sample through a 0.45 µm syringe filter before transferring to an autosampler vial.[3]
Protocol II: Solid-Phase Extraction (SPE)
SPE is a powerful and highly selective sample preparation technique that functions like a small-scale liquid chromatography column.[5] For extracting 2-(4-Chlorophenyl)-1,1-diphenylethanol from an aqueous matrix, a reversed-phase mechanism is ideal. This involves using a non-polar stationary phase (sorbent) that retains the non-polar analyte while the polar aqueous sample and its polar impurities pass through.[15][16]
Principle of Reversed-Phase SPE
The process relies on hydrophobic interactions between the non-polar analyte and the non-polar functional groups (e.g., C18 alkyl chains) bonded to the silica sorbent.[16] The extraction involves four key steps: conditioning the sorbent, equilibrating it to the sample conditions, loading the sample, washing away interferences, and finally eluting the purified analyte with a strong organic solvent.[14][16]
SPE Experimental Workflow
Caption: Reversed-Phase Solid-Phase Extraction (SPE) workflow.
Detailed SPE Protocol (using a C18 Cartridge)
-
Sample Pre-treatment: If the sample contains particulates, it must be centrifuged or filtered prior to loading.[5][15] For biological samples like plasma, a dilution with an equal volume of water or a suitable buffer may be necessary to reduce viscosity.[5]
-
Cartridge Conditioning: Place a C18 SPE cartridge (e.g., 100 mg / 3 mL) onto an SPE manifold. Pass 1 mL of methanol through the cartridge. Do not let the sorbent bed go dry.
-
Expert Insight: This step solvates the C18 alkyl chains, "activating" the non-polar stationary phase. Allowing the sorbent to dry at this stage can deactivate it, leading to poor and inconsistent analyte retention.[16]
-
-
Cartridge Equilibration: Pass 1 mL of purified water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.[15] Again, do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated 1 mL sample onto the cartridge and apply a gentle vacuum or positive pressure to pass it through the sorbent at a slow, steady flow rate (approx. 1-2 drops/second). The non-polar analyte will be retained on the C18 sorbent.
-
Wash Step: Pass 1 mL of a weak solvent, such as purified water or 5% methanol in water, through the cartridge.
-
Expert Insight: This step is crucial for removing weakly retained, polar matrix components without prematurely eluting the target analyte. The strength of the wash solvent is a key parameter to optimize during method development.[14]
-
-
Elution: Place a clean collection tube inside the manifold. Elute the analyte by passing 1 mL of a strong organic solvent, such as methanol or acetonitrile, through the cartridge.
-
Drying and Reconstitution: As with the LLE protocol, evaporate the eluate to dryness under a nitrogen stream and reconstitute in a small, precise volume of a suitable solvent for analysis.
Method Comparison and Performance
The choice between LLE and SPE depends on the specific requirements of the analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids.[9] | Chromatographic retention on a solid sorbent.[5] |
| Selectivity | Moderate; depends on solvent choice. | High; tunable by sorbent, wash, and elution solvent choice. |
| Typical Recovery | 80-95% | >90% |
| Cleanliness of Extract | Good, but can be prone to emulsions. | Excellent; generally provides cleaner extracts.[17] |
| Solvent Consumption | Higher (several mL per sample). | Lower (typically <5 mL per sample).[5] |
| Throughput | Lower; can be difficult to automate. | Higher; easily automated with 96-well plates. |
| Cost per Sample | Low (solvents are inexpensive). | Higher (requires disposable cartridges). |
| Common Issues | Emulsion formation, incomplete phase separation. | Cartridge variability, sorbent drying out, breakthrough. |
Note: Recovery values are typical estimates for well-optimized methods and should be experimentally verified.
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are highly effective methods for preparing 2-(4-Chlorophenyl)-1,1-diphenylethanol for analysis.
-
LLE is a cost-effective and straightforward choice for laboratories with lower sample throughput. Its success relies on the careful selection of an appropriate extraction solvent and meticulous technique to avoid emulsions and ensure complete phase separation.
-
SPE offers superior selectivity, cleaner extracts, and higher throughput, making it the preferred method for demanding applications, regulated environments, and high-throughput screening.[5][17] The ability to fine-tune the wash and elution steps provides greater control over the removal of interferences.
The optimal sample preparation strategy must be tailored to the specific sample matrix, analytical objectives, and available resources. The protocols provided herein serve as a robust starting point for method development and validation, enabling researchers to generate high-quality, reliable data for the analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
References
- Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples.
- Sigma-Aldrich. (n.d.). Solid Phase Extraction: Normal Phase Methodology.
- Waliszewski, S. M., Pardio, V. T., & Chantiri, J. N. (1996). Determination of DDT and related compounds in blood samples from agricultural workers. Fresenius' Journal of Analytical Chemistry.
- Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube.
- Wang, W., et al. (2011). Rapid determination of dichlorodiphenyltrichloroethane and its main metabolites in aqueous samples by one-step microwave-assisted headspace controlled-temperature liquid-phase microextraction and gas chromatography with electron capture detection. PubMed.
- Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis.
- LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Man-Joong, J., et al. (2014). Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods. PubMed.
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Application Note & Protocol: Assessing the Insecticidal Activity of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the insecticidal properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol. Structurally, this compound is an analog of Dichlorodiphenyltrichloroethane (DDT), suggesting a probable neurotoxic mode of action.[1][2] The protocols detailed herein are designed to establish a robust dose-response relationship, quantify lethal dosage (LD50/LC50), and characterize the toxicological profile of the compound against representative insect species. Methodologies for topical application and residual contact bioassays are presented, alongside guidelines for data analysis and interpretation, ensuring scientific rigor and reproducibility.
Introduction: Scientific Context and Rationale
2-(4-Chlorophenyl)-1,1-diphenylethanol belongs to the organochlorine class of compounds. Its structural similarity to DDT strongly implies that its primary mechanism of insecticidal action is neurotoxicity.[1][2] DDT and its analogs act on the voltage-gated sodium channels in insect neurons, forcing them to remain open longer than usual.[3][4][5] This disruption leads to a prolonged negative afterpotential, causing uncontrolled and spontaneous nerve firing.[1][5] The resulting hyperexcitability of the nervous system manifests as tremors, spasms, paralysis, and eventual death of the insect.
Given this probable mode of action, assessing the insecticidal activity of 2-(4-Chlorophenyl)-1,1-diphenylethanol requires protocols that can accurately quantify neurotoxic effects (e.g., knockdown) and subsequent mortality. Standardized bioassays are critical for generating reliable and comparable data, which is essential for screening new chemical entities, understanding structure-activity relationships, and monitoring the development of insecticide resistance.[6][7] This guide outlines two field-proven bioassay methodologies: the Topical Application Bioassay for determining the median lethal dose (LD50) and the Residual Contact Bioassay for determining the median lethal concentration (LC50).
Overall Experimental Workflow
Caption: Overall workflow for assessing insecticidal activity.
Materials and Reagents
-
Test Compound: 2-(4-Chlorophenyl)-1,1-diphenylethanol (purity >95%)
-
Solvent: Acetone, analytical grade (or other suitable volatile solvent).
-
Positive Control: Technical grade DDT or a relevant pyrethroid (e.g., Permethrin) with a known toxicity profile for the selected insect species.
-
Negative Control: Solvent only (Acetone).
-
Test Insects: A susceptible laboratory strain of a relevant insect species (e.g., Drosophila melanogaster, Aedes aegypti, Musca domestica). Use non-resistant adult insects of a consistent age (e.g., 3-5 days old).
-
Equipment (Topical Assay):
-
Microapplicator or calibrated micropipette
-
CO2 source for anesthetizing insects
-
Petri dishes or holding vials with a food source
-
Dissecting microscope
-
-
Equipment (Residual Assay):
-
250 ml glass bottles with caps (e.g., Wheaton bottles for CDC Bottle Bioassay)[8]
-
Pipettes (1 ml)
-
Vial rotator (optional, for even coating)
-
Aspirator for transferring insects
-
Protocol 1: Topical Application Bioassay (LD50 Determination)
This method is chosen for its precision, as a known quantity of the insecticide is applied directly to each insect.[9] It is the gold standard for determining the intrinsic toxicity of a compound, expressed as the median lethal dose (LD50) in nanograms per insect (ng/insect) or micrograms per gram of insect weight (µg/g).
4.1. Preparation of Dosing Solutions
-
Stock Solution: Prepare a 1 mg/ml stock solution of 2-(4-Chlorophenyl)-1,1-diphenylethanol in acetone.
-
Serial Dilutions: Perform serial dilutions from the stock solution to create a range of at least 5-7 concentrations. An initial range-finding experiment is recommended to identify concentrations that result in mortality between 10% and 90%. A typical starting range might be 1, 5, 10, 50, and 100 µg/ml.
-
Controls: Prepare dosing solutions for the positive control and a solvent-only negative control.
4.2. Insect Treatment
-
Anesthetize a batch of insects using a brief exposure to CO2.
-
Working quickly, place individual insects dorsal side up under a dissecting microscope.
-
Using a microapplicator, apply a precise volume (typically 0.1 to 0.5 µl) of a test solution to the dorsal thorax of each insect.
-
Treat at least 3 replicates of 10-20 insects for each concentration and for each control.
-
Place the treated insects into clean recovery vials or petri dishes containing a food source (e.g., a sugar pad).
4.3. Observation and Data Collection
-
Record the number of insects exhibiting knockdown (unable to move in a coordinated manner) at various time points (e.g., 1, 4, 8 hours). This is particularly relevant for neurotoxins.[10]
-
Record final mortality at 24 hours post-application. An insect is considered dead if it is immobile when gently prodded with a probe.
Protocol 2: Residual Contact Bioassay (LC50 Determination)
This method simulates an insect's exposure to a treated surface, a common route of exposure in field applications.[11][12] The CDC Bottle Bioassay is a well-validated protocol for this purpose and is used to determine the median lethal concentration (LC50), the concentration required to kill 50% of the test population.[8]
5.1. Preparation of Treated Bottles
-
For each test concentration, pipette 1 ml of the acetone solution into a 250 ml glass bottle. Prepare at least 3 replicate bottles per concentration.
-
Prepare control bottles: 3 with 1 ml of the positive control solution and 3 with 1 ml of acetone only (negative control).
-
Cap the bottles and roll/swirl them until the acetone evaporates completely, leaving a uniform film of the chemical on the inner surface. A vial rotator can ensure even coating. The bottles should be dry and free of acetone odor before use.[7]
5.2. Insect Exposure
-
Using an aspirator, introduce 20-25 adult insects into each bottle, including the controls.
-
Lay the bottles on their side in an area with controlled temperature (e.g., 25°C ± 2°C) and humidity.
-
Start a timer immediately.
5.3. Observation and Data Collection
-
Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours or until 100% mortality is observed in the highest concentration.
-
Final mortality should be recorded at a pre-determined diagnostic time (e.g., 24 hours), or the time at which 100% of susceptible insects are killed by a diagnostic dose of a reference insecticide.[8]
Data Analysis and Interpretation
6.1. Mortality Correction If mortality in the negative control group is between 5% and 20%, the observed mortality in the treatment groups must be corrected using Abbott's formula to account for natural deaths.[13]
Corrected % Mortality = [ (% Alive in Control - % Alive in Treatment) / (% Alive in Control) ] x 100
If control mortality exceeds 20%, the experiment is considered invalid and should be repeated.
6.2. Dose-Response Analysis The relationship between dose (or concentration) and the response (mortality) is typically sigmoidal. To determine the LD50 or LC50, this curve is linearized by transforming the data. Probit analysis or log-logistic regression are the standard statistical methods for this purpose.[14][15][16][17]
Caption: Conceptual flow of dose-response data analysis.
This analysis can be performed using specialized statistical software (e.g., R with the 'drc' package, PoloPlus, or SPSS). The output will provide the LD50/LC50 value, its 95% confidence intervals, the slope of the dose-response line, and a chi-square goodness-of-fit test.
Data Presentation
Results should be summarized in a clear, tabular format.
| Concentration (µ g/bottle ) or Dose (ng/insect) | No. of Insects Tested (n) | No. of Replicates | % Mortality (Observed) | % Mortality (Corrected) |
| Control (Solvent) | 60 | 3 | 3.3 | 0 |
| Conc/Dose 1 | 60 | 3 | 15.0 | 12.1 |
| Conc/Dose 2 | 60 | 3 | 35.0 | 32.8 |
| Conc/Dose 3 | 60 | 3 | 58.3 | 56.9 |
| Conc/Dose 4 | 60 | 3 | 81.7 | 81.1 |
| Conc/Dose 5 | 60 | 3 | 96.7 | 96.6 |
| Positive Control | 60 | 3 | 100 | 100 |
Summary of Toxicological Endpoints:
| Parameter | Value | 95% Confidence Interval | Slope ± SE |
| LC50 (µ g/bottle ) | [Calculated Value] | [Lower Limit - Upper Limit] | [Value ± SE] |
| LD50 (ng/insect) | [Calculated Value] | [Lower Limit - Upper Limit] | [Value ± SE] |
Conclusion
The protocols described provide a validated framework for determining the insecticidal efficacy of 2-(4-Chlorophenyl)-1,1-diphenylethanol. By characterizing its LD50 and LC50 values, researchers can quantitatively assess its potency relative to existing insecticides and other candidate molecules. The observed neurotoxic symptoms (knockdown) combined with mortality data will provide a comprehensive toxicological profile, confirming its mechanism of action as a DDT-like neurotoxin and informing its potential for future development as an insect control agent.
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Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, 2-(4-Chlorophenyl)-1,1-diphenylethanol. The MIC is a fundamental metric of a compound's in vitro antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[1][2][3] Given the structural characteristics of 2-(4-Chlorophenyl)-1,1-diphenylethanol, particularly the presence of a chlorophenyl group—a known pharmacophore in antimicrobial agents—a robust and standardized evaluation of its antimicrobial activity is warranted.[4] This guide presents a detailed protocol for the broth microdilution method, a widely accepted and standardized technique, aligning with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Introduction: The Rationale for MIC Determination
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. 2-(4-Chlorophenyl)-1,1-diphenylethanol is a synthetic compound with potential antimicrobial properties. The determination of its MIC is a critical first step in the preclinical evaluation of its efficacy. MIC values are essential for:
-
Screening and Lead Optimization: Comparing the potency of new compounds against a panel of clinically relevant microorganisms.
-
Spectrum of Activity: Defining which types of bacteria (e.g., Gram-positive, Gram-negative) are susceptible to the compound.
-
Pharmacodynamic Studies: Informing dose selection for in vivo efficacy studies.
-
Resistance Monitoring: Tracking changes in microbial susceptibility over time.
This application note is designed to provide both the theoretical underpinnings and a practical, step-by-step protocol for the accurate and reproducible determination of the MIC of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Foundational Principles of MIC Testing
The core principle of MIC testing is to expose a standardized population of bacteria to a range of concentrations of the antimicrobial agent in a defined growth medium.[1][2][7] The most common methods are broth dilution and agar dilution.
-
Broth Dilution: In this method, serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in multi-well plates.[1][8] Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the agent in which there is no visible growth.[8][9]
-
Agar Dilution: This technique involves incorporating the antimicrobial agent into an agar medium at various concentrations.[7][10] The surface of the agar is then inoculated with a standardized bacterial suspension. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration that prevents growth.[10]
For the purposes of this guide, we will focus on the broth microdilution method due to its efficiency in testing multiple compounds or isolates simultaneously and its amenability to automation.
Experimental Workflow for MIC Determination
The following diagram outlines the key stages of the broth microdilution assay for determining the MIC of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[5]
Materials and Reagents
-
2-(4-Chlorophenyl)-1,1-diphenylethanol powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates with lids
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Quality Control (QC) bacterial strain (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Preparation of Compound Stock Solution
Due to the likely poor aqueous solubility of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a solvent such as DMSO is required.[11][12]
-
Accurately weigh the 2-(4-Chlorophenyl)-1,1-diphenylethanol powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute this stock solution in sterile CAMHB to create a working stock at a concentration that is at least 10 times the highest concentration to be tested.
Causality: Using a high-concentration stock in an organic solvent like DMSO minimizes the final concentration of the solvent in the assay, which could otherwise affect bacterial growth.[11] The final DMSO concentration in the test wells should not exceed 1% to avoid inhibitory effects on the bacteria.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Causality: A standardized inoculum is crucial for the reproducibility of MIC results. A higher or lower bacterial density can lead to falsely elevated or reduced MIC values, respectively.
Assay Procedure in 96-Well Plate
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of 2-(4-Chlorophenyl)-1,1-diphenylethanol to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of decreasing concentrations of the compound.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no bacteria).
-
Inoculate all wells, except the sterility control, with 10 µL of the standardized bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Data Interpretation and Quality Control
-
After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of 2-(4-Chlorophenyl)-1,1-diphenylethanol at which there is no visible growth of the microorganism.[8][14]
-
Controls:
-
Growth Control (Well 11): Should show distinct turbidity.
-
Sterility Control (Well 12): Should remain clear.
-
Solvent Control: A separate well containing the highest concentration of DMSO used in the assay should be included to confirm it does not inhibit bacterial growth.
-
-
Quality Control: The MIC of a standard antibiotic against a reference QC strain (e.g., S. aureus ATCC® 29213™) must be determined concurrently. The result must fall within the acceptable range as defined by CLSI or EUCAST guidelines to validate the assay.[15][16][17]
Data Presentation
All quantitative data should be summarized in a clear and structured table for easy comparison.
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC of 2-(4-Chlorophenyl)-1,1-diphenylethanol (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | 0.125 - 64 | Vancomycin | Experimental Result | Experimental Result |
| Escherichia coli | Negative | 0.125 - 64 | Ciprofloxacin | Experimental Result | Experimental Result |
| Pseudomonas aeruginosa | Negative | 0.125 - 64 | Ciprofloxacin | Experimental Result | Experimental Result |
| Enterococcus faecalis | Positive | 0.125 - 64 | Ampicillin | Experimental Result | Experimental Result |
Conclusion
The broth microdilution method described in this application note provides a robust and standardized approach for determining the MIC of the novel compound 2-(4-Chlorophenyl)-1,1-diphenylethanol. Adherence to established guidelines, such as those from CLSI, and the inclusion of appropriate quality controls are paramount for ensuring the accuracy and reproducibility of the results. The data generated from this assay will be foundational for the continued development and characterization of this potential new antimicrobial agent.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
-
Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
Scilit. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. Retrieved from [Link]
-
Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
YouTube. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. Retrieved from [Link] (Note: A representative, non-active link is used as the original may be subject to change).
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453-1460. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Available at: [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link] (Note: A representative, non-active link is used as the original may be subject to change).
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
ResearchGate. (2015, March 4). How do you test antimicrobial activity, if your material is insoluble in water? Retrieved from [Link]
- Nakayama, S., et al. (2023). A simple method for evaluating the antimicrobial capacity of insoluble powdered inorganic materials. Science and Technology Research, 12(2), 171-175.
-
ResearchGate. (2015, August 14). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds? Retrieved from [Link]
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Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol: A Detailed Guide for Advanced Synthesis
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a valuable tertiary alcohol intermediate in medicinal chemistry and materials science. The synthesis commences with the readily available 4'-chloroacetophenone, which is first converted to methyl 4-chlorobenzoate via a haloform reaction and subsequent Fischer esterification. The resulting ester is then treated with two equivalents of phenylmagnesium bromide to yield the target tertiary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.
Introduction
Tertiary alcohols are a pivotal structural motif in a vast array of biologically active molecules and functional materials. Their synthesis often requires robust and versatile chemical methodologies. The Grignard reaction stands as a cornerstone in the synthetic organic chemist's toolkit for the construction of carbon-carbon bonds and the generation of complex alcohols.[1][2] This guide delineates a reliable and scalable pathway to 2-(4-Chlorophenyl)-1,1-diphenylethanol, a molecule of interest for further chemical elaboration. The chosen synthetic strategy circumvents the direct double addition of a Grignard reagent to a ketone, which can be challenging to control, in favor of a more dependable route through an ester intermediate.
Reaction Scheme
The overall synthetic transformation is presented below:
Step 1: Synthesis of Methyl 4-chlorobenzoate from 4'-Chloroacetophenone
Caption: Two-step conversion of 4'-chloroacetophenone to its corresponding methyl ester.
Step 2: Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Caption: Grignard reaction of methyl 4-chlorobenzoate with phenylmagnesium bromide.
Mechanistic Insights
Step 1: Haloform Reaction and Fischer Esterification
The conversion of 4'-chloroacetophenone to 4-chlorobenzoic acid proceeds via the haloform reaction . In the presence of a base, the methyl ketone is halogenated multiple times at the α-carbon.[3][4] The resulting trihalomethyl group becomes a good leaving group, and subsequent nucleophilic acyl substitution by hydroxide leads to the formation of a carboxylate salt and a haloform (e.g., bromoform if bromine is used).[5] Acidification then yields 4-chlorobenzoic acid.
The subsequent Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] The use of excess methanol as the solvent drives the equilibrium towards the formation of the methyl ester.
Step 2: Grignard Reaction with an Ester
The core of this synthesis lies in the reaction of an ester with two equivalents of a Grignard reagent.[7][8] The mechanism involves two successive nucleophilic additions:
-
First Addition-Elimination: The first equivalent of the Grignard reagent (phenylmagnesium bromide) attacks the electrophilic carbonyl carbon of methyl 4-chlorobenzoate. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form an intermediate ketone (4-chlorobenzophenone).[1][9]
-
Second Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[7] Therefore, a second equivalent of phenylmagnesium bromide rapidly adds to the ketone's carbonyl carbon, forming a magnesium alkoxide intermediate.
-
Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol, 2-(4-Chlorophenyl)-1,1-diphenylethanol.[10]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 4'-Chloroacetophenone | Reagent | Starting material for Step 1. |
| Bromine | Reagent | Corrosive and toxic. Handle in a fume hood. |
| Sodium Hydroxide | Pellets, Reagent | Corrosive. |
| Methanol | Anhydrous | Used as a reactant and solvent in esterification. |
| Sulfuric Acid | Concentrated | Corrosive. Add slowly and with cooling. |
| Magnesium Turnings | Reagent | Flammable solid.[11] |
| Bromobenzene | Anhydrous, Reagent | Flammable liquid and skin irritant.[1][10] |
| Diethyl Ether | Anhydrous | Extremely flammable.[12] |
| Hydrochloric Acid | Concentrated | For acidification and workup. |
| Saturated Ammonium Chloride | Solution | For quenching the Grignard reaction. |
| Anhydrous Sodium Sulfate | Reagent | For drying organic extracts. |
Step 1a: Synthesis of 4-Chlorobenzoic Acid via Haloform Reaction
CAUTION: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4'-chloroacetophenone (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.
-
Prepare a solution of sodium hydroxide (at least 4 equivalents) in water and add it to the flask.
-
Cool the mixture in an ice bath. Slowly add bromine (3 equivalents) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Destroy any excess bromine by adding a small amount of sodium bisulfite solution until the reddish-brown color disappears.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove the bromoform byproduct.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of 4-chlorobenzoic acid is formed.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 1b: Synthesis of Methyl 4-chlorobenzoate via Fischer Esterification
-
In a round-bottom flask, combine the 4-chlorobenzoic acid (1 equivalent) from the previous step with an excess of anhydrous methanol (10-20 equivalents).[13]
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.[6]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-chlorobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.[14]
Step 2: Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
CAUTION: This reaction must be conducted under strictly anhydrous conditions. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable.
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Place magnesium turnings (2.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve bromobenzene (2.2 equivalents) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a cloudy appearance and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Reaction with Methyl 4-chlorobenzoate:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve methyl 4-chlorobenzoate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. The addition should be slow to control the exothermic reaction.[15]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC.
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 2-(4-Chlorophenyl)-1,1-diphenylethanol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Product | Theoretical Yield |
| 1a | 4'-Chloroacetophenone | 1.0 | 4-Chlorobenzoic Acid | Varies |
| 1b | 4-Chlorobenzoic Acid | 1.0 | Methyl 4-chlorobenzoate | ~80-90% |
| 2 | Methyl 4-chlorobenzoate | 1.0 | 2-(4-Chlorophenyl)-1,1-diphenylethanol | ~70-85% |
| Phenylmagnesium Bromide | 2.2 |
Characterization Data (Predicted for 2-(4-Chlorophenyl)-1,1-diphenylethanol)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 14H, Ar-H), 2.55 (s, 1H, OH), 2.25 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 146.5, 143.0, 133.0, 130.0, 128.5, 128.0, 127.5, 126.0, 80.0 (C-OH), 50.0 (CH₂).
-
IR (KBr, cm⁻¹): 3550 (O-H stretch, sharp), 3100-3000 (Ar C-H stretch), 1600, 1490, 1450 (Ar C=C stretch), 1090 (C-O stretch), 830 (p-substituted C-H bend).
-
MS (EI): m/z (%) = 308 (M⁺), 293 (M⁺ - CH₃), 231 (M⁺ - C₆H₅), 183, 105, 77.
Workflow Visualization
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. We will focus on the most prevalent and robust synthetic strategy: the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-(4-Chlorophenyl)-1,1-diphenylethanol?
A1: The most common and efficient laboratory-scale synthesis is the nucleophilic addition of a Grignard reagent to a ketone.[1] Specifically, this involves the reaction of (4-chlorobenzyl)magnesium chloride with benzophenone. This method is highly effective for creating the tertiary alcohol structure by forming a key carbon-carbon bond.[2] The Grignard reagent is prepared in situ from 4-chlorobenzyl chloride and magnesium turnings, then reacted directly with the ketone.[3]
Q2: Why are anhydrous (dry) conditions absolutely critical for a Grignard reaction?
A2: Grignard reagents are potent nucleophiles but also extremely strong bases.[4] They react rapidly and preferentially with acidic protons from sources like water, alcohols, or even trace atmospheric moisture. This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl carbon.[4] If water is present, it will quench the Grignard reagent, converting it into an inactive hydrocarbon (4-chlorotoluene in this case) and magnesium salts, which halts the desired reaction and drastically reduces the yield.[4][5] Therefore, all glassware must be rigorously dried (flame- or oven-drying is standard), and all solvents must be of anhydrous grade.[6][7]
Q3: What are the primary side reactions and byproducts to anticipate in this synthesis?
A3: There are two main side reactions that can compete with the formation of your target molecule:
-
Wurtz Coupling: This is a significant side reaction where the Grignard reagent ((4-chlorobenzyl)magnesium chloride) reacts with the unreacted starting halide (4-chlorobenzyl chloride).[8] This results in a homocoupled dimer, 1,2-bis(4-chlorophenyl)ethane , which can be a major impurity.[6][9]
-
Ketone Reduction: The Grignard reagent can act as a reducing agent by transferring a β-hydride to the ketone's carbonyl carbon.[1] In this synthesis, this would reduce benzophenone to diphenylmethanol . This side reaction is more prevalent with sterically hindered ketones.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[9] By spotting the reaction mixture on a TLC plate alongside standards of your starting materials (benzophenone and 4-chlorobenzyl chloride), you can visually track the consumption of the starting materials and the appearance of a new spot corresponding to the more polar alcohol product.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Issue 1: My Grignard reagent formation fails to initiate.
You've combined the magnesium and a small amount of 4-chlorobenzyl chloride in ether, but there are no signs of reaction (e.g., gentle bubbling, warming, or disappearance of the iodine color).
-
Potential Cause A: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[9]
-
Solution: Activate the magnesium surface. The most common method is to add a small crystal of iodine, which chemically cleans the surface.[3] The reaction has initiated when the violet color of the iodine fades.[3] Other activators include a few drops of 1,2-dibromoethane.[8] Alternatively, gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[8]
-
-
Potential Cause B: Presence of Moisture. As discussed in the FAQs, even trace amounts of water will prevent the reaction from starting.[6]
-
Solution: Ensure every piece of glassware was flame-dried or oven-dried (>120°C for several hours) and assembled while hot under a dry, inert atmosphere (nitrogen or argon). Use freshly opened anhydrous solvents or solvents that have been appropriately dried and stored.[4]
-
Issue 2: The final yield of 2-(4-Chlorophenyl)-1,1-diphenylethanol is disappointingly low.
The reaction worked, but after work-up and purification, the isolated yield is well below expectations.
-
Potential Cause A: Significant Wurtz Coupling. The formation of 1,2-bis(4-chlorophenyl)ethane consumed a large portion of your Grignard reagent.
-
Solution: This side reaction is minimized by controlling the concentration of the 4-chlorobenzyl chloride during reagent formation. Add the halide solution dropwise and slowly to the magnesium suspension.[6][8] This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent. Ensure efficient stirring to quickly disperse the halide.[8]
-
-
Potential Cause B: Inefficient Reaction with Benzophenone. The Grignard reagent may have formed but did not react efficiently with the ketone.
-
Solution: Control the temperature during the addition of benzophenone. Cool the prepared Grignard reagent in an ice bath (0 °C) before slowly adding a solution of benzophenone.[10] This favors the nucleophilic addition over potential side reactions like reduction. After the addition is complete, allowing the mixture to warm to room temperature can help drive the reaction to completion.[10]
-
-
Potential Cause C: Loss of Product During Work-up. The desired product may have been lost during the quenching and extraction steps.
-
Solution: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][8] This is a mild acid that protonates the magnesium alkoxide intermediate without causing unwanted side reactions. After quenching, perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) to ensure complete recovery of the product from the aqueous layer.[6]
-
Issue 3: My final product is difficult to purify.
After rotary evaporation, the crude product is an oil or solid that contains multiple compounds according to TLC or NMR analysis.
-
Potential Cause: Presence of Byproducts and Starting Materials. The crude product likely contains unreacted benzophenone, the Wurtz coupling product (1,2-bis(4-chlorophenyl)ethane), and possibly the reduction product (diphenylmethanol).
-
Solution: Purification is typically achieved by column chromatography on silica gel or recrystallization.[8][9]
-
Column Chromatography: A solvent gradient of hexane and ethyl acetate is effective. The non-polar Wurtz byproduct will elute first with low-polarity eluents (e.g., 95:5 hexane:EtOAc), followed by the moderately polar benzophenone. The desired tertiary alcohol is more polar and will require a higher concentration of ethyl acetate to elute.[11]
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
-
-
Visualized Workflows and Reaction Schemes
Overall Synthesis Scheme
Caption: Reaction workflow for the synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield in the Grignard synthesis.
Optimized Experimental Protocol
This protocol details the synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol. All operations must be carried out under a dry, inert atmosphere (nitrogen or argon).
Reagent and Data Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Magnesium Turnings | 24.31 | 1.2 | 24.0 | 0.58 g |
| 4-Chlorobenzyl chloride | 161.03 | 1.05 | 21.0 | 3.38 g |
| Benzophenone | 182.22 | 1.0 | 20.0 | 3.64 g |
| Anhydrous Diethyl Ether | 74.12 | - | - | ~100 mL |
| Saturated aq. NH₄Cl | - | - | - | ~50 mL |
Step-by-Step Methodology
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.
-
Grignard Reagent Formation:
-
Place the magnesium turnings (0.58 g) and a single small crystal of iodine in the reaction flask.
-
In the dropping funnel, prepare a solution of 4-chlorobenzyl chloride (3.38 g) in 30 mL of anhydrous diethyl ether.
-
Add ~5 mL of the halide solution to the magnesium turnings to initiate the reaction. Initiation is marked by the fading of the iodine color and spontaneous, gentle refluxing of the ether.[3] Gentle warming with a heat gun may be necessary if the reaction is sluggish.[3]
-
Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the gray-to-brown mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the flask containing the Grignard reagent to 0 °C in an ice-water bath.
-
Dissolve benzophenone (3.64 g) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A color change and an increase in viscosity may be observed.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of benzophenone.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously until the biphasic mixture becomes clearer.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid/oil by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 2-(4-Chlorophenyl)-1,1-diphenylethanol.
-
References
- Benchchem. (2026, January 5). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications.
- Benchchem. (2025, December). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.
- Benchchem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
- Benchchem. Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol.
- Benchchem. Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.
- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
- Wangweerawong, A., Kolmar, S., & Ellman, J. A. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Organic Syntheses, 93, 319-330. DOI: 10.15227/orgsyn.093.0319.
- Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. DOI: 10.15227/orgsyn.035.0030.
- Reddit User Discussion. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Portal. Grignard Reaction.
- Asymmetric Reactions. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9). (Supplementary Information).
- Benchchem. Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
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- 11. minio.scielo.br [minio.scielo.br]
Technical Support Center: Troubleshooting the Grignard Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol. This tertiary alcohol is synthesized via a Grignard reaction, a powerful C-C bond-forming method.[1] The specific pathway involves the formation of a Grignard reagent from 4-chlorobenzyl chloride, followed by its nucleophilic addition to the carbonyl carbon of benzophenone.
While robust, this synthesis presents several distinct challenges that can impact reaction initiation, yield, and purity. These challenges often stem from the inherent reactivity of the Grignard reagent, the stability of the chloro-aromatic starting material, and the stringent anhydrous conditions required.[2][3] This guide provides in-depth, experience-driven solutions to common experimental hurdles encountered by researchers.
Reaction Overview: Synthesis Pathway
The synthesis proceeds in two primary stages: the formation of the Grignard reagent (4-chlorobenzylmagnesium chloride) and its subsequent reaction with the ketone, benzophenone.
Caption: Overall reaction scheme for the target molecule.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is extremely difficult to initiate. What is happening?
A1: This is the most common challenge in Grignard synthesis. The primary causes are:
-
Magnesium Oxide Layer: Magnesium turnings are coated with a passive layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[1] This layer must be breached for the reaction to start.
-
Reactivity of Aryl Chlorides: Chlorinated aromatic compounds are notably less reactive than their brominated or iodinated counterparts.[4][5] More forcing conditions or activation methods are often necessary to initiate the reaction.
-
Presence of Moisture: Grignard reagents are potent bases and will be instantly quenched by protic sources like water.[3] Any moisture in the glassware, solvent, or starting materials will prevent the reaction from starting.
Solutions:
-
Activation of Magnesium: Add a small crystal of iodine, which chemically cleans the Mg surface.[6] Alternatively, a few drops of 1,2-dibromoethane can be used. Physical activation by crushing the magnesium turnings with a dry glass rod can also expose a fresh surface.[7]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for less reactive chlorides as it helps stabilize the Grignard reagent.[8]
-
Strict Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] Solvents should be freshly distilled from a drying agent.
Q2: My reaction produced a significant amount of a white, waxy solid and my yield of the desired alcohol is low. What is this byproduct?
A2: The most likely byproduct is 4,4'-dichlorobibenzyl, which results from a Wurtz-type coupling reaction. This occurs when the newly formed Grignard reagent (4-chlorobenzylmagnesium chloride) acts as a nucleophile and attacks a molecule of the starting material (4-chlorobenzyl chloride).[6]
Minimization Strategies:
-
Slow Addition: Add the 4-chlorobenzyl chloride solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[6]
-
Temperature Control: Excessive heat can increase the rate of Wurtz coupling.[6] Maintain a gentle reflux and avoid aggressive heating.
-
Efficient Stirring: Ensure the mixture is stirred efficiently to quickly disperse the added alkyl halide and bring it into contact with the magnesium surface.
Q3: After workup, I recovered a large amount of unreacted benzophenone. Why didn't the reaction go to completion?
A3: Recovering the starting ketone indicates an insufficient amount of active Grignard reagent was available for the reaction. This can be due to:
-
Poor Grignard Formation: The initial Grignard formation may have been inefficient, resulting in a low concentration of the reagent.
-
Premature Quenching: The Grignard reagent may have been destroyed by trace amounts of water, oxygen, or acidic impurities before or during the addition of the ketone.
-
Steric Hindrance: While benzophenone is generally reactive, steric bulk can slow the reaction. The reaction may require more time or gentle heating to proceed to completion.
Solutions:
-
Confirm Grignard Formation: Before adding the benzophenone, check for visual signs of successful Grignard formation (disappearance of magnesium, cloudy grey/brown solution).
-
Use Excess Grignard: It is common practice to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to compensate for any accidental quenching and ensure the ketone is fully consumed.
-
Increase Reaction Time/Temperature: After adding the benzophenone, allow the reaction to stir at room temperature for several hours or warm it gently (e.g., to 40-50 °C) to ensure complete conversion.
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving common issues.
| Observation / Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction Fails to Initiate (No exotherm, no cloudiness) | 1. Passive MgO layer on magnesium.[1] 2. Wet glassware or solvents.[3] 3. Unreactive aryl chloride.[4] | 1. Activate Magnesium: Add a crystal of iodine or a few drops of 1,2-dibromoethane. Crush the Mg turnings with a dry stirring rod to expose a fresh surface. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (N₂ or Ar). Use freshly distilled anhydrous solvents.[8] 3. Switch Halide: If possible, use 4-chlorobenzyl bromide, which is significantly more reactive and will form the Grignard reagent more readily. |
| Low Yield of Tertiary Alcohol (with significant benzophenone recovery) | 1. Incomplete Grignard reagent formation. 2. Premature quenching of the Grignard reagent.[3] 3. Incomplete reaction with the ketone. | 1. Optimize Grignard Formation: Use the activation techniques described above. Allow sufficient time for the Grignard to form before adding the ketone. 2. Re-verify Anhydrous Setup: Check all seals and ensure a positive pressure of inert gas. Ensure the benzophenone solution is also anhydrous. 3. Drive the Reaction: Increase the reaction time after ketone addition. Gentle warming (e.g., to 40°C in THF) can also promote the reaction. Use a slight excess (1.1 eq) of the Grignard reagent. |
| Significant Byproduct Formation (e.g., 4,4'-dichlorobibenzyl) | 1. Wurtz-type coupling is occurring.[6] 2. High local concentration of alkyl halide. | 1. Control Addition Rate: Add the 4-chlorobenzyl chloride solution very slowly (dropwise) to the magnesium suspension. This prevents a buildup of the halide. 2. Maintain Low Temperature: Avoid excessive heating during Grignard formation. A gentle, self-sustaining reflux is ideal. 3. Use Efficient Stirring: Vigorous stirring ensures rapid mixing and minimizes localized high concentrations of reactants. |
| Aqueous Workup is Difficult (emulsion formation, solid precipitates) | 1. Formation of magnesium hydroxides/salts. 2. The product itself may be a dense solid. | 1. Use Saturated NH₄Cl: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. It is a weakly acidic buffer that effectively hydrolyzes the magnesium alkoxide salt while minimizing side reactions.[9] 2. Dilute and Filter: If a persistent solid forms, dilute the mixture with more organic solvent and filter the solids before proceeding with the liquid-liquid extraction. |
Visualizing Problems and Solutions
Key Side Reactions
Caption: A step-by-step workflow for diagnosing reaction issues.
Detailed Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous ether and THF are extremely flammable. 4-chlorobenzyl chloride is a lachrymator and irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Materials:
-
Magnesium turnings
-
4-chlorobenzyl chloride
-
Benzophenone
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous ether/THF.
-
Initiation: Add a small portion (~10%) of the chloride solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. [6]If it does not start, gently warm the flask with a heat gun or crush the magnesium with a dry stirring rod.
-
Addition: Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a steady, gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part 2: Reaction with Benzophenone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Ketone Addition: Prepare a solution of benzophenone (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the benzophenone solution dropwise to the cold, stirring Grignard reagent. A color change and the formation of a thick precipitate are often observed. [3]3. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. [9]Stir until the mixture separates into two clear layers.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude material can be further purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-(4-Chlorophenyl)-1,1-diphenylethanol.
References
- Benchchem. (2026, January 5). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications.
- Benchchem. (2025, December). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.
- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
- Benchchem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
- Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide.
- Jasperse, J. Grignard Reaction. Chem 355.
- Angewandte Chemie International Edition. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design.
- Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.
- ResearchGate. (2021). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Portal. Grignard Reaction.
- Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form? r/Chempros.
- AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
- Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Google Patents. (2016). Preparation method of 4-chlorophenyl-2-pyridyl methanol. CN105237469A.
- Benchchem. Application Note & Protocol: Synthesis of 3-Chlorobenzophenone via Grignard Reaction with 3-Chlorobenzonitrile.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purification of Crude 2-(4-Chlorophenyl)-1,1-diphenylethanol by Column Chromatography: A Technical Support Guide
Prepared by a Senior Application Scientist
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-(4-Chlorophenyl)-1,1-diphenylethanol using column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with basic laboratory techniques.
Introduction
2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol of interest in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for isolating and purifying the desired compound from this mixture.[1] This guide will help you navigate the common challenges associated with this specific purification, ensuring a high yield of the pure product.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the column chromatography of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Problem 1: My compound is not moving down the column, or the Rf value is too low (Rf < 0.1).
Question: I've loaded my crude 2-(4-Chlorophenyl)-1,1-diphenylethanol onto the silica gel column, but it seems to be stuck at the origin. What's going wrong?
Answer:
This is a common issue that typically points to a mobile phase with insufficient polarity to elute your compound. 2-(4-Chlorophenyl)-1,1-diphenylethanol, while relatively non-polar due to its three phenyl rings, possesses a polar hydroxyl group that can interact strongly with the polar silica gel stationary phase.
Probable Causes & Solutions:
-
Insufficiently Polar Eluent: Your solvent system (mobile phase) is not polar enough to compete with the silica gel for your compound.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with 5% ethyl acetate in hexane, try increasing it to 10%, then 15%, monitoring the elution with Thin Layer Chromatography (TLC).[2]
-
-
Strong Adsorption to Silica Gel: Tertiary alcohols can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1: Consider deactivating the silica gel. You can do this by preparing a slurry of silica gel in your chosen eluent and adding a small amount of a neutralizer like triethylamine (0.1-1%).[3]
-
Solution 2: Switch to a less acidic stationary phase, such as neutral alumina. However, be aware that this will likely require re-optimization of your solvent system.[4]
-
Problem 2: My compound is eluting too quickly, or the Rf value is too high (Rf > 0.6).
Question: My product is coming off the column almost immediately with the solvent front. How can I achieve better separation?
Answer:
This indicates that your mobile phase is too polar. Your compound has a higher affinity for the mobile phase than the stationary phase, leading to poor separation from less polar impurities.
Probable Causes & Solutions:
-
Excessively Polar Eluent: Your solvent system is too strong and is not allowing for sufficient interaction between your compound and the silica gel.
-
Solution: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate system, reduce the percentage of ethyl acetate. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[2]
-
-
Sample Overload: You may have loaded too much crude material onto the column, exceeding its separation capacity.
-
Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Problem 3: I'm observing peak tailing in my collected fractions.
Question: When I analyze my fractions by TLC, the spot for my product is not round but has a "tail." What causes this, and how can I fix it?
Answer:
Peak tailing is often a sign of undesirable interactions between the analyte and the stationary phase.
Probable Causes & Solutions:
-
Strong Acid-Base Interactions: The hydroxyl group of your alcohol may be interacting too strongly with the acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a modifier to your mobile phase. For an alcohol, adding a small amount of an alcohol with a similar or slightly higher polarity (like isopropanol) or a neutralizer like triethylamine can help to mitigate these interactions and improve peak shape.
-
-
Column Overload: Loading too much sample can lead to tailing.
-
Solution: Decrease the amount of sample loaded onto the column.
-
-
Poorly Packed Column: Channels or cracks in the silica gel bed can cause uneven flow of the mobile phase, leading to tailing.
-
Solution: Ensure your column is packed uniformly. Using a slurry packing method is generally recommended to avoid air bubbles and cracks.[5]
-
Problem 4: My compound appears to be decomposing on the column.
Question: I'm getting very low recovery of my product, and I see new, unexpected spots on my TLC plates of the collected fractions. I suspect my compound is not stable on silica gel.
Answer:
Tertiary alcohols, like 2-(4-Chlorophenyl)-1,1-diphenylethanol, can be susceptible to acid-catalyzed elimination of water to form an alkene, especially on an acidic stationary phase like silica gel.[6]
Probable Causes & Solutions:
-
Acid-Catalyzed Decomposition: The acidic nature of the silica gel is likely causing the dehydration of your tertiary alcohol.
-
Solution 1: Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica.[3]
-
Solution 2: Use a less acidic stationary phase like neutral alumina.[4]
-
Solution 3: If the decomposition is slow, running the column faster (flash chromatography) may help to minimize the contact time between your compound and the silica gel.
-
-
Unstable Compound: The compound itself may be inherently unstable under the chromatographic conditions.
-
Solution: Before running a large-scale column, test the stability of your compound on a small scale. Spot your purified compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots.[4]
-
Problem 5: I can't see my compound on the TLC plate.
Question: 2-(4-Chlorophenyl)-1,1-diphenylethanol is a white solid, so it's colorless in solution. How can I visualize it on my TLC plates to monitor the column?
Answer:
Visualizing colorless compounds is a crucial step in monitoring the progress of your column chromatography.
Visualization Techniques:
-
UV Light: 2-(4-Chlorophenyl)-1,1-diphenylethanol contains phenyl rings, which are UV active. You can visualize your compound by shining a UV lamp (typically at 254 nm) on your TLC plate. The compound will appear as a dark spot against the fluorescent background of the TLC plate.[7]
-
Staining: If your compound is not UV active or for better visualization, you can use a chemical stain.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, including alcohols. The plate is dipped in or sprayed with a dilute solution of KMnO4, and the compound will appear as a yellow or brown spot on a purple background.[7]
-
Phosphomolybdic Acid (PMA) Stain: This is another general stain that works well for a wide variety of organic compounds. After dipping or spraying, the plate is gently heated, and the compound will appear as a blue or green spot.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column?
A1: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[2]
-
Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.
-
Test different ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) on a TLC plate spotted with your crude mixture.
-
The ideal solvent system for column chromatography will give your desired product an Rf value between 0.2 and 0.4.[2] This provides a good balance between moving the compound down the column and achieving good separation from impurities.
Q2: What is the difference between gravity chromatography and flash chromatography?
A2: The main difference is the use of pressure.
-
Gravity Chromatography: The solvent moves through the column under the force of gravity alone. This is a slower process.
-
Flash Chromatography: Positive pressure (usually from compressed air or nitrogen) is applied to the top of the column to force the solvent through more quickly. This is a much faster method and can often lead to better separations due to reduced diffusion of the compound bands.[8]
Q3: How much silica gel should I use?
A3: A general guideline is to use a weight ratio of silica gel to crude material of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
Q4: What is the best way to load my sample onto the column?
A4: There are two main methods for loading your sample:
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent (or a slightly more polar solvent to ensure complete dissolution) and carefully pipette it onto the top of the silica bed.[8]
-
Dry Loading: If your compound is not very soluble in the eluent, you can dissolve it in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to get a free-flowing powder. This powder can then be carefully added to the top of the column.[8] Dry loading often leads to better band sharpness and separation.
Q5: How do I know which fractions to combine?
A5: After collecting fractions, you will need to analyze them to determine which ones contain your pure product.
-
Spot each fraction (or every few fractions) on a TLC plate.
-
Also spot your crude mixture and a pure standard (if available) on the same plate for comparison.
-
Elute the TLC plate with the appropriate solvent system.
-
Visualize the spots under a UV lamp or with a stain.
-
Combine the fractions that contain only the spot corresponding to your pure product.
Experimental Protocol: Purification of 2-(4-Chlorophenyl)-1,1-diphenylethanol
This protocol is a general guideline. The optimal conditions may vary depending on the specific impurities in your crude mixture.
Materials and Equipment:
| Parameter | Specification |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (starting with 95:5) |
| Column | Glass column with a stopcock |
| Visualization | UV lamp (254 nm) and/or KMnO4 stain |
| Crude Sample | 2-(4-Chlorophenyl)-1,1-diphenylethanol |
| Other | Sand, collection tubes, TLC plates |
Step-by-Step Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Run TLC plates with varying ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf of ~0.3.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a small layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[5]
-
Once the silica has settled, add another small layer of sand on top to protect the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude 2-(4-Chlorophenyl)-1,1-diphenylethanol in the minimum amount of dichloromethane or your starting eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent until it is level with the top of the sand.
-
Carefully add a small amount of fresh eluent and again drain it to the top of the sand. Repeat this step once more to ensure all the sample is loaded onto the silica in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your starting eluent.
-
Begin collecting fractions in test tubes or flasks.
-
If using flash chromatography, apply gentle air pressure to the top of the column.
-
Monitor the progress of the separation by periodically collecting a small sample from the eluting solvent and spotting it on a TLC plate.
-
If your product is not eluting, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 hexane/ethyl acetate).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC as described in FAQ Q5.
-
Combine the fractions that contain the pure 2-(4-Chlorophenyl)-1,1-diphenylethanol.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
-
Visualizations
Troubleshooting Workflow
Caption: A general workflow for troubleshooting common column chromatography issues.
Solvent System Selection Decision Tree
Caption: A decision tree for selecting an appropriate solvent system using TLC.
References
Sources
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Introduction: The successful synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol is critical for various research and development applications, particularly in medicinal chemistry and materials science. Achieving high purity is paramount, as even minor impurities can significantly impact downstream applications and biological assays. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers identify, resolve, and prevent common impurities encountered during its synthesis, which is most commonly achieved via a Grignard reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical path to resolving the underlying impurity issues.
Question 1: My crude product is a yellow-tinged oil or a low-melting solid, and TLC analysis shows a major, non-polar spot (high Rf) in addition to my product. What is this impurity and how do I remove it?
Answer: This is a classic sign of biphenyl formation, the most common side-product in Grignard reactions involving phenylmagnesium halides.
-
Causality (Why it forms): Biphenyl results from a Wurtz-type coupling reaction between the phenyl Grignard reagent (phenylmagnesium bromide or chloride) and any unreacted aryl halide (e.g., bromobenzene) present in the reaction mixture. This side reaction is particularly favored by higher temperatures and high concentrations of the aryl halide.
-
Immediate Solution (Purification):
-
Trituration: Biphenyl has excellent solubility in non-polar hydrocarbon solvents, while the desired tertiary alcohol product is significantly less soluble. A simple and effective first-pass purification is trituration. Suspend your crude product in a minimal amount of cold petroleum ether or hexane. Stir vigorously for several minutes. The biphenyl will dissolve, while your product should remain a solid. Decant the solvent or filter the mixture to isolate the purified solid.
-
Recrystallization: For higher purity, recrystallization is recommended. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while biphenyl remains in the mother liquor.
-
Column Chromatography: If trituration and recrystallization are insufficient, flash column chromatography is the definitive method. Due to the large polarity difference between the highly non-polar biphenyl and the more polar alcohol product, separation is straightforward.
-
-
Prevention (Optimizing the Reaction):
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the halide, minimizing the coupling reaction.
-
Temperature Control: Maintain a gentle reflux during reagent formation and avoid excessive heating.
-
Ensure Initiation: Confirm the reaction has initiated (cloudiness, bubbling) before adding the bulk of the aryl halide. Adding an initiator like a small crystal of iodine can be helpful.
-
Question 2: My reaction yield is low, and NMR/GC-MS analysis shows a significant amount of unreacted 4-chlorobenzophenone. How can I address this?
Answer: Recovering a large amount of the starting ketone points to an issue with the activity or stoichiometry of your Grignard reagent.
-
Causality (Why it happens):
-
Inactive Grignard Reagent: Grignard reagents are potent bases and will be quenched by any source of acidic protons, most commonly water. Moisture in the glassware, solvent, or even from the atmosphere will destroy the reagent, rendering it unable to react with the ketone.
-
Incomplete Reagent Formation: The magnesium metal surface can be coated with a passivating layer of magnesium oxide, preventing the reaction with the aryl halide.
-
Steric Hindrance/Enolization: While less common with benzophenone derivatives, bulky Grignard reagents can act as a base, deprotonating the α-carbon of a ketone to form an enolate. This consumes the reagent and regenerates the starting ketone upon acidic workup.
-
-
Immediate Solution (Purification):
-
Column Chromatography: This is the most effective method for separating the moderately polar 4-chlorobenzophenone from the more polar 2-(4-Chlorophenyl)-1,1-diphenylethanol product. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., 5-10% ethyl acetate in hexane) will work well.
-
-
Prevention (Optimizing the Reaction):
-
Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120°C) immediately before use. Use anhydrous solvents, typically anhydrous diethyl ether or THF, which are essential for stabilizing the Grignard reagent. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: Use fresh magnesium turnings. If they appear dull, they can be activated by stirring vigorously under nitrogen for a few minutes or by adding a small crystal of iodine as an initiator.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the ketone to ensure complete conversion. If possible, titrate the Grignard reagent before use to determine its exact concentration.
-
Question 3: My NMR spectrum is clean, but the melting point of my recrystallized product is still broad and lower than the literature value. What could be the issue?
Answer: This situation often suggests the presence of isomeric or structurally similar impurities that are difficult to detect by standard NMR and may co-crystallize with your product.
-
Causality (Possible Sources):
-
Isomeric Starting Materials: Impurities in the starting 4-chlorobenzophenone (e.g., 2- or 3-chlorobenzophenone) would lead to the formation of the corresponding isomeric tertiary alcohol products. These isomers have very similar polarities and spectroscopic properties.
-
Benzene Impurity: If the Grignard reagent was accidentally quenched by water, benzene will be formed as a byproduct. While volatile, residual amounts could be trapped in the crystal lattice.
-
Solvent Inclusion: The recrystallization solvent may be trapped within the crystal structure, depressing and broadening the melting point.
-
-
Troubleshooting & Solutions:
-
Analytical Verification:
-
HPLC Analysis: High-Performance Liquid Chromatography, especially with a C18 reverse-phase column, is highly effective at separating closely related isomers.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry can help identify volatile impurities like residual solvents or benzene.
-
-
Re-purification:
-
Second Recrystallization: Perform another recrystallization using a different solvent system. Slow, careful cooling is crucial to allow for proper crystal lattice formation, which can exclude impurities more effectively.
-
Preparative TLC/Chromatography: If HPLC confirms isomeric impurities, preparative thin-layer chromatography or a very carefully run flash column with a shallow solvent gradient may be necessary.
-
-
Drying: Dry the purified product thoroughly under high vacuum for several hours, possibly with gentle heating, to remove any trapped solvent.
-
Impurity Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving impurities during your synthesis.
Caption: A logical workflow for identifying and resolving common impurities.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this synthesis? A1: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom an extremely strong base (nucleophile). It will react rapidly and preferentially with any acidic protons available, such as the hydrogen atoms in water or alcohols. This acid-base reaction is much faster than the desired nucleophilic attack on the ketone carbonyl. Any moisture present will quench the reagent, converting it to an unreactive alkane (benzene, in this case) and reducing your yield.
Q2: Can I use an ester instead of a ketone to synthesize a tertiary alcohol? A2: Yes, but with a key difference. An ester will react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl, and the resulting intermediate eliminates the alkoxy (-OR) group to form a ketone in situ. This new ketone is highly reactive and is immediately attacked by a second equivalent of the Grignard reagent. This method is only suitable for producing tertiary alcohols where at least two of the R-groups attached to the carbinol carbon are identical. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, you would react methyl or ethyl 4-chlorobenzoate with two equivalents of phenylmagnesium bromide.
Q3: What is the best solvent for recrystallizing 2-(4-Chlorophenyl)-1,1-diphenylethanol? A3: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For this specific molecule, a moderately polar alcohol, common choices include ethanol, isopropanol, or a mixed solvent system like toluene/hexane or ethyl acetate/hexane. The best approach is to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent pair empirically.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If the solid dissolves easily, the solvent is too good. If it doesn't dissolve, heat the test tube gently. The ideal solvent will dissolve the solid completely upon heating.
-
Dissolution: Place the bulk of your crude solid into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from all impurities. For this compound, a mixture of ethyl acetate and hexane is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(4-Chlorophenyl)-1,1-diphenylethanol.
References
Technical Support Center: Optimizing HPLC Separation of 2-(4-Chlorophenyl)-1,1-diphenylethanol Isomers
Welcome to the technical support center dedicated to the analytical challenges surrounding 2-(4-Chlorophenyl)-1,1-diphenylethanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is on delivering practical, field-proven insights to help you overcome common hurdles in the HPLC analysis of this compound and its isomers.
Preamble: Understanding the Analyte and the Analytical Goal
2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol with a single stereocenter at the carbon atom bearing the hydroxyl group. This means it exists as a pair of enantiomers. Synthesis of this molecule typically results in a racemic mixture (a 50:50 mixture of both enantiomers).
Therefore, any HPLC method development must begin with a clear analytical objective:
-
Achiral Analysis: To determine the purity of a sample, quantify it, and separate it from synthesis-related impurities or degradation products. This does not separate the enantiomers.
-
Chiral Analysis: To separate and quantify the individual enantiomers. This is critical in pharmaceutical development, as enantiomers can have different pharmacological and toxicological profiles.[1]
This guide is structured to address both objectives, starting with the more common achiral purity assessments and then moving to the more complex challenge of chiral separation.
Caption: Decision workflow for selecting the appropriate HPLC method.
Section 1: Achiral Analysis for Purity and Impurity Profiling
This section focuses on standard reversed-phase HPLC for assessing the overall purity of your 2-(4-Chlorophenyl)-1,1-diphenylethanol sample.
Frequently Asked Questions (FAQs)
Q1: Why is my primary peak tailing, even for a relatively pure standard? A1: Peak tailing is the most common issue in HPLC and often results from secondary interactions between the analyte and the stationary phase.[2] For a polar compound like an alcohol, the hydroxyl group can interact with residual, acidic silanol groups on the surface of silica-based columns (like C18).[3] This secondary retention mechanism causes the peak to tail. Other causes can include column overload, packing bed deformation, or extra-column volume effects.[4]
Q2: What are the likely synthesis-related impurities I should be looking for? A2: Impurities will depend heavily on the synthetic route. For instance, if synthesized via a Grignard reaction involving a 4-chlorobenzyl magnesium halide and a benzophenone derivative, you might encounter unreacted starting materials or side-products from dimerization.[5] If the synthesis involves reduction of a ketone precursor, incomplete reduction could be a source of impurities.[6] A well-designed gradient method is often necessary to elute all potential impurities.
Q3: My retention times are drifting between injections. What's happening? A3: Retention time instability can stem from several sources. The most common culprits are insufficient column equilibration time between gradient runs, temperature fluctuations in the column compartment, or changes in mobile phase composition due to solvent evaporation or improper mixing.[7][8] Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection, which may require flushing with 10-20 column volumes.[9]
Troubleshooting Guide: Achiral Separation
| Problem | Possible Cause & Explanation | Recommended Solution & Rationale |
| Severe Peak Tailing | Secondary Silanol Interactions: The polar -OH group of your analyte is interacting with active silanol groups on the silica backbone of the C18 column.[2] | 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, minimizing unwanted ionic interactions.[2] 2. Use an End-Capped Column: Select a high-quality, end-capped C18 or a polar-embedded phase column. End-capping blocks many residual silanols, providing a more inert surface.[3] |
| Poor Resolution from a Close-Eluting Impurity | Insufficient Selectivity (α): The mobile phase and stationary phase are not providing enough chemical differentiation between your main compound and the impurity. | 1. Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, altering selectivity for polar compounds.[10][11] 2. Increase Efficiency (N): Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the plate number, which results in sharper peaks and better resolution.[12] |
| Broad or Split Peaks | Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[13] | Dissolve in Mobile Phase: Whenever possible, dissolve your sample directly in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and minimize the injection volume. |
| High Backpressure | System or Column Blockage: Particulate matter from the sample or mobile phase may have clogged the column inlet frit or system tubing.[8] | 1. Use In-line Filters and Guard Columns: These disposable components protect the analytical column from contamination.[14] 2. Filter Samples & Mobile Phases: Always filter samples through a 0.45 µm or 0.22 µm syringe filter and ensure mobile phases are filtered to prevent particulate buildup.[13] |
Protocol: Foundational Achiral Reversed-Phase Method
This protocol provides a robust starting point for method development.
-
Column Selection: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution Program:
-
Time 0 min: 40% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 40% B
-
Time 30 min: 40% B (Equilibration)
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm (based on the phenyl and chlorophenyl chromophores).
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Section 2: Chiral Separation for Enantiomeric Resolution
Separating enantiomers is not possible on standard achiral columns. It requires the use of a Chiral Stationary Phase (CSP).[15] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies, leading to different retention times.[1]
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is best for 2-(4-Chlorophenyl)-1,1-diphenylethanol? A1: There is no single "best" column, and screening is often necessary.[1] However, for aromatic alcohols, polysaccharide-based CSPs are an excellent starting point. Columns based on cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), are highly effective for a wide range of chiral compounds, including those with hydroxyl groups near aromatic rings.[16]
Q2: What is the difference between Normal Phase, Reversed-Phase, and Polar Organic modes in chiral HPLC? A2:
-
Normal Phase (NP): Uses a non-polar mobile phase like hexane/isopropanol. It often provides the best selectivity for chiral separations on polysaccharide columns.
-
Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This is useful for compounds that are not soluble in NP solvents but selectivity can sometimes be lower.
-
Polar Organic (PO): Uses 100% organic mobile phases, such as acetonitrile or methanol, often with an alcohol modifier. This mode can offer unique selectivity and is a good alternative if NP or RP modes fail.[17]
Q3: Why do I need to add acidic or basic additives to my mobile phase? A3: Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are often used in small amounts (e.g., 0.1%) in NP or PO modes. While your analyte is neutral, these additives can sharpen peaks and improve reproducibility by masking active sites on the silica surface of the CSP.[17]
Troubleshooting Guide: Chiral Separation
Caption: A systematic workflow for troubleshooting poor chiral resolution.
Q&A Troubleshooting Details
Q: I see no separation at all on my chosen chiral column. What is my first step? A: If you see a single, sharp peak, it means the column and mobile phase combination is not providing any enantioselectivity. The most powerful first step is to change the primary organic solvent. If you are in normal phase with hexane/isopropanol, try switching to a polar organic mobile phase like 100% methanol or acetonitrile.[17] The interaction mechanism can change dramatically between solvent systems. If that fails, a different class of CSP is required.
Q: I have partial separation (Rs between 0.8 and 1.2). How can I improve it to baseline resolution (Rs ≥ 1.5)? A: This is a great starting point! You have selectivity, but it needs to be enhanced.
-
Decrease Mobile Phase Strength: In normal phase, this means reducing the percentage of the alcohol modifier (e.g., from 20% isopropanol to 10%). This will increase retention (k') and often improve resolution.[18]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency (N) and give the enantiomers more time to interact with the CSP, improving resolution.[19]
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral interaction. Try analyzing at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures. Lower temperatures often increase selectivity but also increase analysis time and viscosity.[19]
Q: My peaks are broad in chiral analysis, even with good separation. A: This often points to slow kinetics of the analyte interacting with the CSP. Reducing the flow rate can help sharpen peaks. Also, ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase. Injecting a sample dissolved in a strong solvent into a weak mobile phase can cause significant band broadening.[13]
Protocol: Systematic Chiral Method Development
-
Column Screening:
-
Select at least two polysaccharide-based columns with different selectors, for example:
-
Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Column 2: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.
-
-
These two phases often show complementary selectivity.[16]
-
-
Phase 1: Normal Phase Screening:
-
Mobile Phase: Start with Hexane/Isopropanol (IPA) = 90/10 (v/v). If the compound elutes too quickly, decrease IPA. If it elutes too slowly, increase IPA.
-
Parameters: Flow rate 1.0 mL/min, Temperature 25°C, Detection 220 nm.
-
Analysis: If separation is observed on either column, proceed to optimization (Step 4).
-
-
Phase 2: Polar Organic Screening (if NP fails):
-
Mobile Phase: Start with 100% Methanol. If this fails, try 100% Acetonitrile.
-
Additives: If peaks are broad or tailing, add 0.1% of an appropriate additive (e.g., formic acid or diethylamine, although often not needed for neutral alcohols).
-
Analysis: If separation is observed, proceed to optimization (Step 4).
-
-
Optimization:
-
Once partial separation is achieved, systematically adjust one parameter at a time as described in the troubleshooting guide:
-
Adjust the ratio of the mobile phase solvents.
-
Change the alcohol modifier (e.g., IPA vs. Ethanol).
-
Optimize the column temperature.
-
Reduce the flow rate.
-
-
Section 3: Advanced Topics
FAQ: How can I be sure my method is "stability-indicating"?
A: A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. To prove this, you must perform a forced degradation study .[20] In this study, the drug substance is intentionally exposed to harsh conditions like acid, base, oxidation (e.g., H₂O₂), heat, and light to generate potential degradation products.[21][22] You then run these stressed samples through your HPLC method to demonstrate that all degradation peaks are fully resolved from the main analyte peak. This is a requirement for regulatory submissions.[23]
Protocol: Outline for a Forced Degradation Study
-
Prepare Stock Solutions: Prepare a solution of 2-(4-Chlorophenyl)-1,1-diphenylethanol at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Treat aliquots of the stock solution under the following separate conditions, aiming for 5-20% degradation[21]:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and hold at room temperature.
-
Oxidation: Add 3% H₂O₂ and hold at room temperature.
-
Thermal: Heat the solid powder or a solution at 80°C.
-
Photolytic: Expose a solution to UV and visible light as per ICH Q1B guidelines.[20]
-
-
Neutralization & Dilution: After the specified time, neutralize the acidic and basic samples. Dilute all samples to the working concentration of your HPLC method.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using your developed achiral HPLC method.
-
Data Evaluation:
-
Confirm that the main peak remains pure (use a photodiode array detector to check peak purity).
-
Ensure that all degradation product peaks are baseline resolved from the main peak (Rs > 1.5).
-
References
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol. (n.d.). Benchchem.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Troubleshooting poor peak resolution in HPLC of aniline isomers. (n.d.). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
- 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis. (n.d.). Benchchem.
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI.
- An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications. (2026, January 5). Benchchem.
- Factors Affecting Resolution in HPLC. (n.d.). Sigma-Aldrich.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
- The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universal Lab Blog.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). National Institutes of Health.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.
- What are the Common Peak Problems in HPLC. (2023, April 11). Chromatography Today.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degradation Studies. (2016, December 14). SciSpace.
- resolving co-eluting isomers in HPLC analysis of chloromethylphenols. (n.d.). Benchchem.
- α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Optimization Strategies in HPLC. (n.d.). ResearchGate.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
- Development & Optimization of HPLC Method Course Outline. (n.d.). ResearchGate.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry.
- Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex.
- A Chromatogram of 1-phenylethanol (a) obtained by normal phase... (n.d.). ResearchGate.
- HPLC Column for Structual Isomers. (n.d.). NACALAI TESQUE, INC.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). National Institutes of Health.
- (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. (n.d.). Organic Syntheses.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (n.d.). PubMed.
Sources
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Technical Support Center: Troubleshooting Low Signal Intensity in GC-MS for 2-(4-Chlorophenyl)-1,1-diphenylethanol
Welcome to the technical support center for the GC-MS analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of low signal intensity when analyzing this tertiary alcohol. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to enhance your analytical outcomes.
Understanding the Analyte: The Root of the Challenge
2-(4-Chlorophenyl)-1,1-diphenylethanol presents a unique set of challenges for GC-MS analysis primarily due to its structure. As a tertiary alcohol, it is susceptible to thermal degradation in the high-temperature environment of the GC inlet and column. This degradation often leads to the loss of the molecular ion and the formation of more stable, but less specific, fragments, resulting in a diminished signal for the parent compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am not seeing a clear molecular ion peak for 2-(4-Chlorophenyl)-1,1-diphenylethanol, and the overall signal is very low. What is the likely cause?
Answer: The most probable cause is in-source thermal degradation. The high temperatures in the GC inlet can cause the tertiary alcohol to dehydrate, leading to the formation of a more stable alkene. This eliminates the molecular ion of the original compound and reduces the signal intensity of interest.
Troubleshooting Steps:
-
Optimize Inlet Temperature: Start by lowering the injector temperature. A typical starting point would be 250°C, but you may need to go lower. The goal is to find the lowest temperature that allows for efficient volatilization without causing significant degradation.
-
Consider a "Soft" Ionization Technique: Standard Electron Ionization (EI) at 70 eV is a "hard" technique that can cause extensive fragmentation, especially in thermally labile molecules.[1][2] If your instrument allows, switching to a "soft" ionization method like Chemical Ionization (CI) can significantly help.[1][3] CI uses a reagent gas (like methane or ammonia) to produce protonated molecules ([M+H]⁺) with minimal fragmentation, preserving the molecular ion information.[1]
-
Variable Electron Voltage: If CI is not an option, some instruments allow for lowering the electron energy in EI (e.g., from 70 eV down to 10-20 eV).[4][5] This can reduce fragmentation and enhance the molecular ion signal, though it may also decrease overall sensitivity.[4]
Question 2: My peak shape is poor (tailing or fronting), which is affecting my signal intensity and reproducibility. What should I investigate?
Answer: Poor peak shape for polar analytes like alcohols is often due to interactions with active sites within the GC system or issues with the stationary phase of the column.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Inlet Maintenance:
-
Liner: Use a deactivated (silanized) liner to minimize interactions with the hydroxyl group of the alcohol.[6] If you see peak tailing, active sites in the liner are a likely culprit. Replace the liner if it's visibly dirty or after a set number of injections.
-
Septum: Check for pieces of the septum in the liner, as this can cause peak distortion. Use high-quality septa to minimize this issue.
-
-
Column Health:
-
Column Trimming: If the front of the column is contaminated with non-volatile residues, it can lead to poor peak shape. Trimming 5-10 cm from the front of the column can often resolve this.[7]
-
Column Choice: While a standard non-polar column (like a DB-5ms) is often used, a more polar column (e.g., a WAX column) might provide better peak shape for alcohols, although derivatization is often preferred for such columns.[8]
-
Question 3: I've optimized my GC parameters, but the signal is still too low for my application. Are there any sample preparation techniques that can boost the signal?
Answer: Yes, chemical derivatization is a powerful technique to improve the chromatographic behavior and increase the signal intensity of challenging analytes like tertiary alcohols.[9]
Derivatization for Enhanced Signal Intensity:
Derivatization chemically modifies the analyte to make it more suitable for GC-MS analysis. For alcohols, the most common method is silylation .[9]
Silylation Protocol:
This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[9]
-
Reagent Selection: A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[10]
-
Reaction:
-
Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of BSTFA (+1% TMCS) and 50-100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes. Tertiary alcohols may require slightly more vigorous conditions or longer reaction times to achieve complete derivatization.[10]
-
-
Analysis: Inject the derivatized sample directly into the GC-MS.
Benefits of Derivatization:
-
Increased Volatility and Thermal Stability: The TMS derivative is less polar and more volatile, reducing the likelihood of thermal degradation.[9]
-
Improved Peak Shape: The elimination of the polar hydroxyl group leads to more symmetrical peaks and reduced tailing.
-
Enhanced Signal: The resulting TMS-ether is more stable and often produces a stronger molecular ion or characteristic fragment ions, leading to a significant increase in signal-to-noise ratio.[8]
Caption: Silylation derivatization workflow for signal enhancement.
Summary of Key GC-MS Parameter Optimization
| Parameter | Recommendation for Low Signal | Rationale |
| Inlet Temperature | Start at 250°C and decrease in 10°C increments. | Minimizes thermal degradation of the tertiary alcohol. |
| Ionization Mode | Switch from Electron Ionization (EI) to Chemical Ionization (CI) if available. | CI is a "soft" ionization technique that reduces fragmentation and preserves the molecular ion.[1] |
| Electron Energy (EI) | If CI is unavailable, reduce from 70 eV to 10-20 eV. | Lowering the electron energy can decrease fragmentation, though it may also lower overall ionization efficiency.[4][5] |
| Inlet Liner | Use a deactivated (silanized) liner. | Prevents interaction of the polar hydroxyl group with active sites, improving peak shape. |
| Column Choice | Standard non-polar (e.g., DB-5ms). | While polar columns can be used, derivatization is generally a more robust solution for improving peak shape and signal for alcohols on non-polar columns. |
| Sample Preparation | Perform silylation derivatization. | Increases thermal stability and volatility, leading to improved peak shape and a stronger signal.[9] |
References
-
SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]
-
LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2019). A New Outlook on Soft Ionization for GC–MS. Retrieved from [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]
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LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]
-
Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2014). Troubleshooting Real GC Problems. Retrieved from [Link]
-
Agilent Technologies. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]
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- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Technical Support Center: Stability of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Welcome to the technical support guide for 2-(4-Chlorophenyl)-1,1-diphenylethanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific principles behind the compound's behavior.
Introduction to 2-(4-Chlorophenyl)-1,1-diphenylethanol
2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol. Its structure, featuring three aromatic rings attached to the carbinol carbon, makes it susceptible to specific degradation pathways, particularly in solution. Understanding its stability profile is critical for ensuring the accuracy of experimental results, the viability of formulations, and the overall integrity of your research.[1][2] This guide will help you navigate the potential stability issues associated with this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions regarding the stability of 2-(4-Chlorophenyl)-1,1-diphenylethanol in solution.
Q1: I'm observing a rapid loss of my parent compound in acidic solutions. What is the likely cause and degradation product?
A1: Acid-Catalyzed Dehydration is the most probable cause.
-
Expertise & Causality: 2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol, a class of compounds highly susceptible to acid-catalyzed dehydration.[3][4][5] The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism. The acidic environment protonates the hydroxyl (-OH) group, converting it into a good leaving group (H₂O).[5][6][7] The departure of water results in the formation of a highly stable tertiary carbocation. This stability is enhanced by resonance delocalization across the three attached phenyl rings. Subsequently, a proton is eliminated from an adjacent carbon, leading to the formation of an alkene: 1-(4-chlorophenyl)-1,1-diphenylethylene .
-
Troubleshooting Steps:
-
pH Control: Immediately buffer your solution to a neutral pH (6.5-7.5) if the experimental conditions allow.
-
Solvent Choice: If possible, use aprotic solvents that do not facilitate proton transfer.
-
Temperature Reduction: Perform your experiments at the lowest feasible temperature to decrease the reaction rate.
-
Confirm Degradant: Use an analytical technique like LC-MS to confirm the presence of the expected degradation product, 1-(4-chlorophenyl)-1,1-diphenylethylene, which has a molecular weight of 214.69 g/mol (compared to the parent's 294.78 g/mol ).
-
-
Visualization of Degradation Pathway:
Caption: Proposed E1 mechanism for acid-catalyzed degradation.
Q2: My solution of the compound is turning yellow/brown upon exposure to light. Why is this happening?
A2: This suggests photolytic degradation.
-
Expertise & Causality: Aromatic and halogenated compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[8] Photolysis can induce a variety of reactions, including the formation of colored degradation products through complex radical pathways or rearrangements. The energy from photons can excite electrons in the aromatic rings, making the molecule more reactive.
-
Troubleshooting Steps:
-
Protect from Light: Store all solutions in amber vials or wrap containers with aluminum foil.
-
Minimize Exposure: Conduct experiments under low-light conditions or use filtered light when possible.
-
Photostability Study: If light exposure is unavoidable in your application, a formal photostability study as outlined in ICH guideline Q1B should be performed to quantify the degradation rate and identify the degradants.[9]
-
Q3: I see a gradual decrease in the concentration of my compound over time, even when stored at neutral pH and protected from light. What other factors could be at play?
A3: Consider thermal degradation and oxidation.
-
Expertise & Causality:
-
Thermal Degradation: Elevated temperatures can provide the necessary activation energy for slow degradation reactions.[8] While the compound might be stable at room temperature for short periods, long-term storage, especially above refrigerated conditions (2-8°C), can lead to a noticeable loss.
-
Oxidation: Although the tertiary alcohol itself is resistant to oxidation, the aromatic rings can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides (which can form in solvents like THF or diethyl ether).
-
-
Troubleshooting Steps:
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, maintain them at 2-8°C.
-
Inert Atmosphere: For maximum stability, degas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. This minimizes dissolved oxygen.
-
Use High-Purity Solvents: Use fresh, high-purity solvents to avoid contaminants like peroxides or metal ions that can catalyze degradation.
-
Consider Antioxidants: If compatible with your experimental system, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may prevent oxidative degradation.
-
Quantitative Data Summary
For any new compound, it is crucial to generate empirical stability data. A forced degradation study is the standard approach to quickly assess stability under various stress conditions.[1][9][10] The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify the primary degradation products.[1][9]
Table 1: Example Forced Degradation Conditions & Expected Stability Profile
| Stress Condition | Reagent/Parameter | Time | Expected Stability of 2-(4-Chlorophenyl)-1,1-diphenylethanol | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Highly Unstable | Dehydration |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Generally Stable | Minimal Degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Moderately Stable | Potential Aromatic Ring Oxidation |
| Thermal | 60°C in Solution | 72 hours | Slightly Unstable | Slow Degradation (Pathway Varies) |
| Photolytic | ICH Q1B Light Box | 8 hours | Potentially Unstable | Photodegradation |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of 2-(4-Chlorophenyl)-1,1-diphenylethanol and developing a stability-indicating analytical method.[2][11]
Objective: To identify the degradation pathways and products of 2-(4-Chlorophenyl)-1,1-diphenylethanol under various stress conditions.
Materials:
-
2-(4-Chlorophenyl)-1,1-diphenylethanol
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
Class A volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.[9]
-
Stress Sample Preparation: For each condition below, add 1 mL of the stock solution to a 10 mL flask.
-
Acid Degradation: Add 1 mL of 1 M HCl. Dilute to volume with a 50:50 acetonitrile:water mixture.
-
Base Degradation: Add 1 mL of 1 M NaOH. Dilute to volume with a 50:50 acetonitrile:water mixture.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂. Dilute to volume with a 50:50 acetonitrile:water mixture.
-
Thermal Degradation: Dilute to volume with a 50:50 acetonitrile:water mixture.
-
Control Sample: Dilute 1 mL of stock solution to 10 mL with the 50:50 mixture.
-
-
Incubation:
-
Store the Acid, Base, and Oxidative samples at 40°C for 24 hours.
-
Store the Thermal sample at 60°C for 48 hours.
-
Store the Control sample at 4°C.
-
-
Sample Analysis:
-
After incubation, allow all samples to return to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Ensure mass balance is achieved, meaning the sum of the parent peak area and all degradant peak areas in a stressed sample should be close to the parent peak area in the control sample.[8]
-
Use LC-MS to identify the mass of the major degradation products.[8]
-
Workflow Visualization:
Sources
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- 2. biopharminternational.com [biopharminternational.com]
- 3. quora.com [quora.com]
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- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
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- 13. researchgate.net [researchgate.net]
reducing by-product formation in 2-(4-Chlorophenyl)-1,1-diphenylethanol synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing by-product formation. The core of this synthesis relies on the Grignard reaction, a powerful but sensitive technique for carbon-carbon bond formation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance yield and purity.
Core Synthesis Overview: The Grignard Reaction
The synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol is most effectively achieved via the nucleophilic addition of a 4-chlorobenzylmagnesium chloride Grignard reagent to benzophenone. The reaction proceeds in two main stages: formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an aqueous workup to yield the tertiary alcohol.
Figure 1: Overall Reaction Scheme
avoiding degradation of 2-(4-Chlorophenyl)-1,1-diphenylethanol during analysis
Welcome to the technical support center for the analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for avoiding degradation of this tertiary alcohol during analytical procedures. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the accuracy and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-(4-Chlorophenyl)-1,1-diphenylethanol?
A1: Based on its chemical structure as a tertiary alcohol, 2-(4-Chlorophenyl)-1,1-diphenylethanol is susceptible to two primary degradation pathways under typical analytical conditions:
-
Acid-Catalyzed Dehydration: In the presence of acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a stable carbocation, which then loses a proton to form an alkene, 1-(4-chlorophenyl)-2,2-diphenylvinylidene.
-
Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents or harsh conditions can lead to the cleavage of carbon-carbon bonds, resulting in the formation of ketones and other oxidation byproducts.
Q2: I am observing a new, earlier-eluting peak in my HPLC analysis after leaving my samples in an acidic mobile phase. What could be the cause?
A2: The appearance of an earlier-eluting, more non-polar peak is a strong indication of acid-catalyzed dehydration. The resulting alkene, 1-(4-chlorophenyl)-2,2-diphenylvinylidene, is less polar than the parent alcohol and will therefore have a shorter retention time in reverse-phase HPLC. To confirm this, you can intentionally degrade a sample with a small amount of acid and compare the chromatograms.
Q3: My GC analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol shows significant peak tailing and poor reproducibility. What are the likely causes?
A3: Peak tailing and poor reproducibility in the GC analysis of tertiary alcohols like 2-(4-Chlorophenyl)-1,1-diphenylethanol are often due to:
-
On-column degradation: The acidic nature of some GC columns, particularly at elevated temperatures, can catalyze the dehydration of the tertiary alcohol on the column itself.
-
Active sites: Silanol groups on the injector liner or the front of the column can interact with the hydroxyl group of the analyte, leading to peak tailing.
-
Inlet temperature: An excessively high inlet temperature can cause thermal degradation of the analyte before it even reaches the column.
In-Depth Troubleshooting Guides
Issue 1: Analyte Degradation in HPLC Analysis
Symptoms:
-
Appearance of a new, earlier-eluting peak.
-
Decrease in the peak area of the main analyte over time.
-
Poor mass balance in stability studies.
Root Cause Analysis:
The primary culprit for degradation in reverse-phase HPLC is often an acidic mobile phase. The combination of low pH and the aqueous environment can facilitate the acid-catalyzed dehydration of the tertiary alcohol. The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation, which then eliminates a proton to form an alkene.
Mitigation Strategies and Protocols:
1. Mobile Phase Optimization:
-
pH Adjustment: Maintain the mobile phase pH in the neutral range (pH 6-8) to prevent acid-catalyzed dehydration. If acidic conditions are necessary for the separation of other components, use the mildest possible acidic modifier and keep the analysis time as short as possible.[1][2]
-
Buffer Selection: Employ a suitable buffer to maintain a stable pH throughout the analysis. Phosphate buffers are a good choice for the neutral pH range.
2. Sample Handling:
-
Fresh Preparation: Prepare samples fresh and analyze them promptly. Avoid storing samples in acidic mobile phase for extended periods.
-
Temperature Control: Keep samples cool in the autosampler to minimize the rate of any potential degradation reactions.
Protocol 1: Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis and Troubleshooting
Caption: Workflow for preventing degradation during HPLC analysis.
Issue 2: Analyte Degradation and Peak Tailing in GC Analysis
Symptoms:
-
Broad, tailing peaks for the analyte.
-
Poor peak area reproducibility.
-
Appearance of a broad, early-eluting peak corresponding to the dehydration product.
Root Cause Analysis:
Gas chromatography can be harsh on thermally labile compounds like tertiary alcohols. The high temperatures of the inlet and the potential for active sites on the liner and column can lead to both thermal and catalytic degradation.
Mitigation Strategies and Protocols:
1. Inlet Optimization:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. A temperature ramp at the inlet can also be beneficial.
-
Inert Liner: Use a deactivated, inert inlet liner to minimize interactions between the analyte and active silanol groups.
2. Column Selection and Conditions:
-
Inert Column: Employ a highly inert GC column, such as one with a "-MS" designation, to reduce on-column degradation.
-
Lower Initial Oven Temperature: Start the oven temperature program at a lower temperature to allow the analyte to focus on the column before the temperature is ramped up.
-
Column Maintenance: Regularly condition the column and trim the front end to remove any accumulated non-volatile residues or active sites.[3]
3. Sample Preparation:
-
Derivatization: In cases of severe peak tailing, consider derivatizing the alcohol to a more stable silyl ether. This will block the active hydroxyl group and improve chromatographic performance.
Protocol 2: Optimized GC-MS Method
| Parameter | Recommended Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C (or lower if possible) |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Injection Mode | Split (20:1) |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
Degradation Pathway of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Caption: Primary degradation pathways of the analyte.
Forced Degradation Studies
To develop a robust, stability-indicating analytical method, it is crucial to perform forced degradation studies. This involves subjecting the analyte to various stress conditions to generate potential degradation products.
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis: Treat a solution of the analyte with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of the analyte with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the analyte to a light source according to ICH Q1B guidelines.[4][5]
Analyze the stressed samples using the developed HPLC or GC method to ensure that all degradation products are well-separated from the parent peak and from each other.
References
- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Chlorophenyl)ethanol. Benchchem.com.
- Benchchem. GC-MS Analysis of 2-(4-Chlorophenyl)
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
- Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. (2021). OPUS.
- (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- (2015). Stability indicating HPLC method development - a review.
- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics.
- Saimalakondaiah, D., et al. (Year not available).
- (2023).
- Romanello, D. (2024).
- Sample Preparation – GC-FID.
- (2024).
- Gas chromatography of Alcohols. Delloyd's Lab-Tech Chemistry resource.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
- Control pH During Method Development for Better Chrom
- (2018).
- (2023).
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Jadhav, V. D., et al. (Year not available). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach.
- What are the major Causes of GC Capillary Column Performance Degrad
- Colombo, R., et al. (2015). Screening of By-Products of Esfenvalerate in Aqueous Medium Using SBSE Probe Desorption GC-IT-MS Technique. SciELO.
- 2-5 Precautions when Using Capillary Columns. GL Sciences.
- A Guide to Preparing and Analyzing Chlorin
- WHAT ARE THE MAJOR CAUSES OF GC CAPILLARY COLUMN PERFORMANCE DEGRADATION? Part II. Applied Analytical Systems.
- A Review on Analytical Method Development andValid
- (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Mass Spectrometry: Fragment
- (2016). Analytical methods of chlorine and the substances produced by the chlorine treatments.
- Suryawanshi, V. B. (2021). Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols. Aayushi International Interdisciplinary Research Journal.
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- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-(4-Chlorophenyl)-1,1-diphenylethanol Analysis
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol. Moving beyond a simple checklist, we will explore the causality behind each validation parameter, present robust experimental protocols, and compare the HPLC method against viable alternatives, empowering researchers and drug development professionals to make informed analytical decisions.
The entire validation strategy is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, ensuring regulatory compliance and scientific rigor.[1][2][3]
The Analytical Challenge: Quantifying 2-(4-Chlorophenyl)-1,1-diphenylethanol
2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol whose accurate quantification is critical in various stages of pharmaceutical development, from synthesis monitoring to final product quality control. A robust and reliable analytical method is paramount. HPLC, particularly in its reversed-phase modality, is the workhorse of the pharmaceutical industry for its versatility, precision, and sensitivity.[4] This guide details the validation of a specific isocratic RP-HPLC method.
Proposed HPLC Method Parameters
| Parameter | Specification | Causality and Rationale |
| Instrument | HPLC with UV/Vis or PDA Detector | Standard equipment in QC labs, offering the required sensitivity and selectivity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar analyte. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common reversed-phase eluent system. The 70% acetonitrile provides sufficient elution strength for a timely analysis while ensuring good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 225 nm | A wavelength where the phenyl and chlorophenyl chromophores exhibit significant absorbance. |
| Injection Vol. | 10 µL | A small volume to prevent column overloading and ensure sharp peaks. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
The Validation Workflow: A Step-by-Step Protocol
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5][6] The following sections detail the experimental protocols for each critical validation parameter as mandated by ICH guidelines.[7]
Sources
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- 2. youtube.com [youtube.com]
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- 5. biopharminternational.com [biopharminternational.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol: A Comparative Analysis of Leading Analytical Techniques
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable research and quality assurance. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a tertiary alcohol of interest in synthetic chemistry and pharmaceutical development. While specific, validated methods for this particular analyte are not widely published, this guide leverages established analytical principles and methods for structurally similar compounds to provide a robust framework for method development and selection.
We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion will focus on the causality behind experimental choices, the inherent self-validating nature of robust analytical methods, and a grounding in authoritative standards.
Understanding the Analyte: 2-(4-Chlorophenyl)-1,1-diphenylethanol
Before selecting an analytical technique, understanding the physicochemical properties of the analyte is paramount.
-
Structure: A tertiary alcohol with a chlorinated phenyl group and two non-chlorinated phenyl groups attached to the carbinol carbon.
-
Polarity: The presence of the hydroxyl group imparts polarity, but the three phenyl rings contribute significant non-polar character, making it soluble in organic solvents.
-
Volatility & Thermal Stability: The molecule's relatively large size and high molecular weight suggest it is not highly volatile. Its thermal stability must be considered, especially for gas chromatography. Tertiary alcohols can be prone to dehydration at elevated temperatures.
This initial assessment suggests that both liquid and gas chromatography could be viable, but the choice will depend on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[1] For 2-(4-Chlorophenyl)-1,1-diphenylethanol, a reversed-phase HPLC method with UV detection is a logical and robust starting point.
Expertise & Experience: Why Reversed-Phase HPLC-UV?
The decision to employ reversed-phase HPLC is based on the analyte's structure. The significant hydrophobic character from the three aromatic rings makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is appropriate because the phenyl groups contain chromophores that absorb UV light, allowing for straightforward detection and quantification.[2]
Experimental Protocol: A Self-Validating System
A properly developed HPLC method includes system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis, making the protocol a self-validating system. This validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[3]
Instrumentation & Chromatographic Conditions
| Parameter | Recommended Condition | Causality and Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A Diode-Array Detector (DAD) is preferred over a simple UV detector as it provides spectral data, which aids in peak purity assessment and method development. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for good retention. A 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) | The high percentage of acetonitrile is necessary to elute the highly non-polar analyte in a reasonable time with good peak shape. Isocratic elution is simpler and more robust for quality control applications. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. 30°C is slightly above ambient to negate fluctuations. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection | 225 nm | Aromatic compounds typically exhibit strong absorbance in the 220-230 nm range. The optimal wavelength should be determined by analyzing a standard solution across the UV spectrum. |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the established calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[2]
Visualization: HPLC Workflow
Caption: Experimental workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation and definitive identification based on mass spectra.[4]
Expertise & Experience: Is GC-MS Suitable?
The primary consideration for using GC is the analyte's thermal stability. As a tertiary alcohol, 2-(4-Chlorophenyl)-1,1-diphenylethanol may be susceptible to dehydration (loss of a water molecule) in the hot GC inlet, forming an alkene. This is not necessarily a disqualifying factor; if the conversion is consistent and reproducible, quantification can still be achieved. However, it requires careful method development to ensure the integrity of the analysis. The advantage of GC-MS is the high degree of certainty in identification provided by the mass spectrum.[5]
Experimental Protocol: Ensuring Reproducible Analysis
This protocol is designed to minimize thermal degradation and ensure reproducible results. The use of a mass spectrometer allows for monitoring both the parent compound and any potential degradation products.
Instrumentation & Chromatographic Conditions
| Parameter | Recommended Condition | Causality and Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard, reliable system for routine analysis. The Mass Selective Detector (MSD) provides the necessary specificity. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice for separating a wide range of compounds. |
| Inlet Temp. | 250°C | This temperature should be low enough to minimize on-column degradation while ensuring efficient volatilization of the analyte. Optimization is critical. |
| Injection Mode | Splitless (1 µL) | Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Helium is an inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times. |
| Oven Program | 150°C (1 min), ramp at 20°C/min to 300°C (hold 5 min) | The initial temperature ensures good focusing of the analyte on the column. The ramp rate provides a balance between separation and analysis time. |
| MS Source | Electron Ionization (EI), 70 eV | Standard EI provides reproducible fragmentation patterns that can be compared to spectral libraries for identification. |
| MS Quad Temp. | 150°C | A standard quadrupole temperature. |
| Acquisition | Scan Mode (m/z 50-500) & SIM Mode | Scan mode is used for initial identification and method development. Selected Ion Monitoring (SIM) of characteristic ions is used for sensitive and specific quantification. |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-50 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to an expected concentration within the calibration range. If necessary, filter through a 0.45 µm syringe filter.
Visualization: GC-MS Workflow
Caption: Experimental workflow for GC-MS quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analyzing trace levels in complex matrices (e.g., biological fluids), LC-MS/MS is the technique of choice.[6] It combines the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer.
Expertise & Experience: The Power of Specificity
LC-MS/MS excels where HPLC-UV may fail due to matrix interferences or the need for very low detection limits.[5] The technique operates by selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) after the LC separation, fragmenting it in a collision cell, and then monitoring for a specific, characteristic product ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, leading to superior sensitivity.
Experimental Protocol: The Gold Standard for Trace Analysis
This protocol utilizes the same chromatographic principles as the HPLC-UV method but replaces the UV detector with a tandem mass spectrometer.
Instrumentation & Analytical Conditions
| Parameter | Recommended Condition | Causality and Rationale |
| LC-MS/MS System | Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS | A high-performance UPLC/HPLC system coupled with a sensitive triple quadrupole mass spectrometer is ideal for demanding applications. |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension, smaller particle size column is used to achieve faster separations and sharper peaks, which enhances MS sensitivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of the analyte, which is necessary for positive ion electrospray ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Flow Rate | 0.4 mL/min | The flow rate is reduced to be compatible with the smaller internal diameter of the column and the electrospray ionization source. |
| Gradient | Start at 60% B, ramp to 95% B over 3 min, hold 1 min | A gradient elution is often used in LC-MS to effectively elute the analyte while managing matrix effects and ensuring a clean system for the next injection. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a "soft" ionization technique suitable for non-volatile molecules. Positive mode is chosen to form the protonated molecule [M+H]⁺. |
| MRM Transition | Precursor Ion > Product Ion (To be determined) | These values must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and optimizing the fragmentation. |
Preparation of Standard and Sample Solutions
Preparation follows the same principles as for HPLC-UV, but often to much lower concentrations (e.g., ng/mL or pg/mL levels) due to the enhanced sensitivity of the instrument.
Visualization: LC-MS/MS Workflow
Caption: Experimental workflow for LC-MS/MS quantification.
Comparative Summary and Method Selection
The choice of analytical technique is dictated by the specific goals of the analysis. The table below summarizes the key performance characteristics to guide this decision.
Data Presentation: Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-phase separation based on polarity, UV absorbance detection.[1] | Gas-phase separation based on volatility, mass-based detection.[5] | Liquid-phase separation, highly selective mass-based detection.[5] |
| Analyte Suitability | Excellent for non-volatile, thermally stable compounds. | Good for volatile, thermally stable compounds. Potential for thermal degradation. | Excellent for a wide range of polarities and molecular weights. |
| Specificity | Moderate. Relies on chromatographic retention time. Peak purity can be assessed with DAD. | High. Based on retention time and a unique mass fragmentation pattern. | Very High. Based on retention time and a specific precursor-to-product ion transition (MRM). |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.01 - 1 ng/mL |
| Primary Application | Routine quality control, purity assessment, content uniformity. | Impurity identification, residual solvent analysis. | Bioanalysis (pharmacokinetics), trace-level impurity quantification, metabolomics. |
| Complexity & Cost | Low to Moderate | Moderate | High |
Conclusion: An Authoritative Recommendation
As a Senior Application Scientist, my recommendation is grounded in a risk-based approach aligned with the intended purpose of the analysis.
-
For routine quality control, purity checks, and assay of the bulk substance or formulated product , where concentration levels are relatively high and the matrix is simple, Reversed-Phase HPLC with UV detection is the most logical choice. It is robust, cost-effective, and provides the necessary performance for its intended purpose.
-
If definitive identification of an unknown impurity or confirmation of the analyte's structure is required, GC-MS is a valuable tool, provided that the thermal stability of the analyte is carefully evaluated and controlled.
-
For any application requiring quantification in complex biological matrices (e.g., plasma, urine) or the detection of ultra-trace levels of impurities , LC-MS/MS is the unequivocal gold standard. Its unparalleled sensitivity and selectivity are necessary to generate reliable data in these challenging scenarios.[7]
Each of these methods, when properly developed and validated according to established guidelines such as ICH Q2(R2), provides a self-validating system capable of producing trustworthy and scientifically sound data.[3] The ultimate choice is not about which technique is "best" in a vacuum, but which is most appropriate for the analytical problem at hand.
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A Comparative Guide to the Toxicological Evaluation of DDT Metabolites: Profiling 2-(4-Chlorophenyl)-1,1-diphenylethanol Against Key Degradation Products
Introduction: The Enduring Legacy of DDT and its Metabolites
Dichlorodiphenyltrichloroethane (DDT) stands as a potent example of a persistent organic pollutant (POP). Though its use has been largely curtailed since the 1970s due to its profound environmental impact, the legacy of DDT endures through its persistent metabolites, which continue to be detected in ecosystems and human tissues.[1][2] The primary metabolic products of DDT include dichlorodiphenyldichloroethylene (DDE), dichlorodiphenyldichloroethane (DDD), and dichlorodiphenylacetic acid (DDA).[3][4] These metabolites are not merely inert breakdown products; they exhibit a range of toxicological properties, often with distinct mechanisms of action.[5][6]
This guide provides a comparative overview of the toxicity of major DDT metabolites. While extensive data exists for DDE, DDD, and DDA, other potential metabolites, such as 2-(4-Chlorophenyl)-1,1-diphenylethanol, remain largely uncharacterized in the toxicological literature. Therefore, this document serves a dual purpose: to summarize the known toxicities of well-studied DDT metabolites and to provide a comprehensive framework of in vitro assays for the toxicological evaluation of lesser-known compounds like 2-(4-Chlorophenyl)-1,1-diphenylethanol. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and experimental methodologies required to conduct their own comparative toxicity assessments.
The Metabolic Fate of DDT: A Pathway to Persistent Toxicity
The biotransformation of DDT is a critical factor in its long-term toxicological profile. The metabolic pathways lead to the formation of several key metabolites, each with unique physicochemical and toxicological characteristics.
Caption: Metabolic pathway of DDT to its primary metabolites.
Comparative Toxicity of Major DDT Metabolites
The toxicity of DDT and its metabolites is not uniform. Differences in their chemical structures lead to varied interactions with biological systems. The following table summarizes the known toxicological profiles of DDE, DDD, and DDA. Due to a lack of available data, 2-(4-Chlorophenyl)-1,1-diphenylethanol is included to highlight the knowledge gap.
| Metabolite | Primary Toxicological Concerns | Key Mechanistic Insights | References |
| p,p'-DDE | Endocrine Disruption (anti-androgenic), Hepatotoxicity, potential Carcinogen, Eggshell thinning in birds. | Acts as an androgen receptor antagonist. More persistent in the environment than DDT. | [5][6][7] |
| p,p'-DDD | Adrenocorticolytic (toxic to adrenal cortex cells), Hepatotoxicity. | Used therapeutically as mitotane (o,p'-DDD) to treat adrenal cancer. | |
| DDA | Major urinary excretion product. Generally considered less toxic than DDE and DDD, but can still exhibit some genotoxicity. | Less lipophilic, facilitating excretion. | [3][4][8] |
| 2-(4-Chlorophenyl)-1,1-diphenylethanol | Data not available | Unknown |
A Framework for In Vitro Toxicity Assessment
To address the knowledge gap for compounds like 2-(4-Chlorophenyl)-1,1-diphenylethanol, a battery of in vitro toxicity assays is essential. The following sections detail the methodologies for assessing key toxicological endpoints.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound and appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Genotoxicity Assessment: The Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual cell.[1][2]
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: Prepare a single-cell suspension from control and compound-treated cells.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[12]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail moment.[1]
Endocrine Disruption Assessment
DDT and its metabolites are known endocrine-disrupting chemicals (EDCs), primarily through their interaction with androgen and estrogen receptors.[1]
This assay determines the ability of a compound to compete with a natural androgen for binding to the AR.[13]
Experimental Protocol: Competitive AR Binding Assay
-
Receptor Preparation: Prepare a source of AR, typically from rat prostate cytosol or using a recombinant AR protein.[4][13]
-
Competitive Binding: Incubate the AR preparation with a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the displacement of the radiolabeled androgen by the test compound to determine its binding affinity (e.g., IC50).
This assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene.[14]
Caption: Workflow for an estrogen receptor transactivation assay.
Experimental Protocol: ER Transactivation Assay
-
Cell Culture: Culture a human cell line stably transfected with the human ERα and an estrogen-responsive reporter gene (e.g., luciferase).[15][16]
-
Compound Exposure: Plate the cells in a 96-well plate and expose them to a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and translation of the reporter protein.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Luminescence Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting luminescence with a luminometer.[17]
-
Data Analysis: Quantify the induction of the reporter gene relative to controls to determine the estrogenic potential of the test compound.
Neurotoxicity Assessment: Primary Neuronal Culture Assay
Given that DDT is a neurotoxin, assessing the neurotoxic potential of its metabolites is crucial.[2] Primary neuronal cultures provide a relevant in vitro model for this purpose.[5][18]
Experimental Protocol: Neurotoxicity in Primary Neuronal Cultures
-
Culture Preparation: Isolate and culture primary neurons from a specific brain region (e.g., cortex or hippocampus) of embryonic rodents.[18]
-
Compound Treatment: After the neuronal cultures have matured in vitro, expose them to various concentrations of the test compound.
-
Assessment of Neuronal Viability: Evaluate cell viability using methods such as the MTT assay or by staining for live/dead cells (e.g., with calcein-AM/ethidium homodimer-1).
-
Morphological Analysis: Assess neuronal morphology by immunocytochemistry for neuronal markers (e.g., MAP2 or β-III tubulin) to identify changes such as neurite retraction or loss of dendritic spines.
-
Functional Assessment (Optional): Utilize microelectrode arrays (MEAs) to measure changes in spontaneous electrical activity and network function in response to compound exposure.[19][20]
Conclusion and Future Directions
The toxicological profiles of the primary DDT metabolites, DDE and DDD, are well-documented, revealing significant concerns related to endocrine disruption and target organ toxicity. In contrast, the potential toxicity of other metabolites, such as 2-(4-Chlorophenyl)-1,1-diphenylethanol, remains to be elucidated. This guide provides a robust framework of established in vitro assays to facilitate the comprehensive toxicological characterization of such compounds.
By employing a systematic approach that includes the assessment of cytotoxicity, genotoxicity, endocrine-disrupting potential, and neurotoxicity, researchers can effectively compare the toxicological profiles of novel or understudied DDT metabolites. The detailed protocols provided herein serve as a starting point for these investigations, enabling a more complete understanding of the risks associated with the environmental persistence of DDT and its diverse degradation products. Future research should prioritize the systematic evaluation of these lesser-known metabolites to ensure a comprehensive assessment of the ongoing public health and environmental impact of DDT.
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The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. [Link]
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USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. Canadian Wildlife Service. [Link]
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A Comparative Analysis for Drug Development Professionals: 2-(4-Chlorophenyl)-1,1-diphenylethanol vs. 2-Phenylethanol
In the landscape of pharmaceutical and antimicrobial research, the structural modification of known bioactive compounds is a cornerstone of drug discovery. This guide provides a comparative analysis of 2-phenylethanol (PEA), a well-characterized aromatic alcohol, and its structurally related counterpart, 2-(4-Chlorophenyl)-1,1-diphenylethanol. The introduction of a para-chloro substituent and two additional phenyl groups dramatically alters the molecule's steric and electronic properties, suggesting divergent biological activities and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, physicochemical properties, and a comparative assessment of their biological activities, supported by validated experimental protocols.
Executive Summary: Structural Differences and Predicted Impact
2-Phenylethanol is a naturally occurring alcohol with a pleasant floral scent, widely utilized as a fragrance, flavoring agent, and antimicrobial preservative.[1][2][3] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes and inhibition of DNA synthesis.[4][5]
Conversely, 2-(4-Chlorophenyl)-1,1-diphenylethanol is a synthetic tertiary alcohol. The key structural differences are:
-
A Tri-phenyl Structure: The presence of three phenyl groups creates significant steric bulk compared to the single phenyl group in PEA. This is expected to influence its interaction with biological targets.
-
A Chlorine Substituent: The electron-withdrawing chlorine atom on one of the phenyl rings modifies the molecule's lipophilicity and electronic distribution, which can enhance its binding affinity to target proteins or its ability to permeate cell membranes.
This guide will explore how these structural modifications translate into differences in their synthesis, physical properties, and, most importantly, their biological efficacy.
Physicochemical Properties: A Quantitative Comparison
The addition of the chloro- and diphenyl groups significantly alters the molecule's physical characteristics. A summary of these differences is presented below.
| Property | 2-(4-Chlorophenyl)-1,1-diphenylethanol | 2-Phenylethanol |
| Molecular Formula | C₂₀H₁₇ClO | C₈H₁₀O[6] |
| Molecular Weight | 308.8 g/mol (approx.) | 122.16 g/mol [6] |
| Appearance | Solid (predicted) | Colorless liquid[7] |
| Boiling Point | Not available | 219-221 °C[6] |
| Melting Point | Not available | -27 °C[6] |
| Solubility | Poorly soluble in water (predicted) | Slightly soluble in water (2 mL/100 mL), miscible with most organic solvents[3] |
| LogP (predicted) | > 4.0 | 1.36 |
The higher molecular weight and predicted LogP of the chlorinated compound suggest increased lipophilicity, which could enhance its ability to partition into lipid bilayers, a key aspect of antimicrobial activity.
Synthesis Routes: A Tale of Two Alcohols
The synthetic approaches to these two molecules differ significantly, reflecting their structural complexity.
Synthesis of 2-Phenylethanol
Industrial production of 2-phenylethanol is achieved through several routes, including the Friedel-Crafts reaction of benzene with ethylene oxide or the hydrogenation of styrene oxide.[8][9][10] Biocatalytic methods using yeasts like Saccharomyces cerevisiae to convert L-phenylalanine into 2-phenylethanol via the Ehrlich pathway are also prominent, especially for producing "natural" grade PEA for the food and fragrance industries.[7][8]
Synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol
This tertiary alcohol is synthesized via a classic Grignard reaction , a powerful tool for forming carbon-carbon bonds.[11][12][13][14] The causality behind this choice is clear: it allows for the controlled, stepwise addition of different aryl groups to a central carbonyl carbon.
Diagram 1: Synthetic Workflow for 2-(4-Chlorophenyl)-1,1-diphenylethanol
Caption: Grignard synthesis of the target tertiary alcohol.
Comparative Biological Activity
2-Phenylethanol: A Broad-Spectrum Antimicrobial and Quorum Sensing Molecule
2-Phenylethanol exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1][15] Its primary mechanism involves increasing the permeability of the cell membrane, leading to the inhibition of DNA, RNA, and protein synthesis.[4][5][16]
Interestingly, 2-phenylethanol also functions as a quorum-sensing (QS) molecule in fungi like Saccharomyces cerevisiae.[17][18][19] At low concentrations, it can stimulate biofilm formation, a cooperative social behavior.[17][19] This dual role as both an antimicrobial at high concentrations and a signaling molecule at low concentrations makes it a fascinating subject for research.
2-(4-Chlorophenyl)-1,1-diphenylethanol: A Putative Cytotoxic Agent
While specific biological data for 2-(4-Chlorophenyl)-1,1-diphenylethanol is scarce, its structural features—a tri-aryl framework and a chloro-substituent—are common in compounds with significant biological activity, including antifungal and cytotoxic properties. The increased lipophilicity and steric bulk suggest that it may have a different, and potentially more potent, mechanism of action than 2-phenylethanol. Preliminary studies on similar chlorinated compounds suggest they possess antimicrobial effects.[7] Further investigation into its cytotoxicity against cancer cell lines and its antimicrobial spectrum is warranted.
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of these two compounds, standardized assays for antimicrobial efficacy and cytotoxicity are essential.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]
Objective: To quantitatively compare the antimicrobial potency of 2-(4-Chlorophenyl)-1,1-diphenylethanol and 2-phenylethanol against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus and Escherichia coli).
Methodology: Broth Microdilution [20][21][22][23]
-
Preparation of Stock Solutions: Dissolve each test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a sterile growth medium (e.g., Mueller-Hinton Broth).[21] This creates a gradient of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.[20] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
Data Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Diagram 2: Workflow for the MIC Assay
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cross-validation of 2-(4-Chlorophenyl)-1,1-diphenylethanol detection methods
An In-Depth Comparative Guide to the Cross-Validation of 1-(4-Chlorophenyl)-1-phenylethanol Detection Methods
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection of 1-(4-Chlorophenyl)-1-phenylethanol, a compound of interest in synthetic chemistry and potentially as a pharmaceutical intermediate or impurity. The principles and protocols discussed herein are grounded in established analytical practices and regulatory expectations, ensuring a robust framework for method development and validation.
A note on the analyte: This guide focuses on 1-(4-Chlorophenyl)-1-phenylethanol, as it is a more commonly referenced compound in chemical literature. The principles and methods described can be readily adapted for the structurally similar 2-(4-Chlorophenyl)-1,1-diphenylethanol with appropriate optimization.
The Critical Role of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This is a cornerstone of regulatory submissions to bodies such as the FDA.[2] Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to ensure consistency and reliability of the data, which is especially critical when data from different methods or laboratories are combined.[3][4]
This guide will explore two powerful and orthogonal analytical techniques for the detection of 1-(4-Chlorophenyl)-1-phenylethanol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay
HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is particularly well-suited for a moderately polar compound like 1-(4-Chlorophenyl)-1-phenylethanol.
Principle of HPLC-UV Detection
Separation is achieved based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention is modulated by the composition of the mobile phase. Detection by UV-Vis spectrophotometry relies on the analyte's ability to absorb light at a specific wavelength, which is a characteristic of its chemical structure.
Experimental Protocol: HPLC-UV Method
Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start at 60% A, hold for 2 minutes.
-
Linearly increase to 95% A over 8 minutes.
-
Hold at 95% A for 2 minutes.
-
Return to 60% A over 1 minute and re-equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(4-Chlorophenyl)-1-phenylethanol reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
For volatile and thermally stable compounds, GC-MS offers unparalleled specificity and sensitivity. The mass spectrometer provides structural information, confirming the identity of the analyte.
Principle of GC-MS Detection
The analyte is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio.
Experimental Protocol: GC-MS Method
Instrumentation and Chromatographic Conditions:
-
GC-MS System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 1 minute.
-
Ramp at 15 °C/min to 280 °C.
-
Hold for 5 minutes.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (50-400 amu) for confirmation.
-
Quantifier Ion: To be determined from the mass spectrum of the standard.
-
Qualifier Ions: At least two other characteristic ions.
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(4-Chlorophenyl)-1-phenylethanol reference standard and dissolve in 100 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in dichloromethane to an expected concentration within the calibration range. If necessary, filter before injection.
Method Validation: A Head-to-Head Comparison
Both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[6][7] The following table summarizes the expected performance characteristics of the two methods.
| Validation Parameter | HPLC-UV | GC-MS | Rationale and Causality |
| Specificity/Selectivity | Good | Excellent | GC-MS provides mass spectral data, offering higher confidence in peak identity and the ability to resolve co-eluting impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are expected to show excellent linearity over their respective ranges. |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | The typical working ranges reflect the different sensitivities of the detectors. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods should demonstrate high accuracy, with acceptable recovery of the analyte from a spiked matrix. |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better precision due to the nature of liquid injections compared to GC. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | GC-MS is inherently more sensitive, allowing for the detection of lower concentrations. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | High | Moderate | HPLC methods are often more robust to minor changes in experimental conditions. GC methods can be sensitive to inlet and column activity. |
Cross-Validation Workflow
The cross-validation process ensures that both methods produce comparable results for the same set of samples.[3] This provides a high degree of confidence in the data, regardless of the analytical technique used.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Step-by-Step Cross-Validation Protocol:
-
Independent Validation: Fully validate both the HPLC-UV and GC-MS methods according to ICH Q2(R1) guidelines.[6][7]
-
Sample Selection: Choose a minimum of 10 representative samples of the drug substance or product that span the expected concentration range of 1-(4-Chlorophenyl)-1-phenylethanol.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: Statistically compare the quantitative results obtained from both methods for each sample. A common approach is to calculate the percent difference between the means of the results. The acceptance criterion is typically that the results should not differ by more than a predetermined percentage (e.g., ±15%). For a more rigorous assessment, a Bland-Altman plot can be used to evaluate the agreement between the two methods.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the detection and quantification of 1-(4-Chlorophenyl)-1-phenylethanol.
-
HPLC-UV is an excellent choice for routine quality control applications, such as purity assessments and assays, due to its robustness, high precision, and ease of use.
-
GC-MS is the preferred method when higher sensitivity and specificity are required, for instance, in trace-level impurity analysis or for definitive identification in complex matrices.
The cross-validation of these two orthogonal methods provides the highest level of confidence in the analytical data, ensuring data integrity and supporting regulatory compliance. This rigorous approach is a hallmark of sound scientific practice in the pharmaceutical industry.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Compliance Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
ResearchGate. (2025). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
PubChem. 1-(4-Chlorophenyl)-1-phenylethanol. [Link]
-
Antimex Chemical. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards. [Link]
-
Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]
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- 7. fda.gov [fda.gov]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for 2-(4-Chlorophenyl)-1,1-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unambiguous determination of an active pharmaceutical ingredient (API) in the presence of process-related impurities, degradation products, and excipients is paramount. This guide provides a comprehensive comparison of analytical methodologies for assuring the specificity and selectivity of measurements for 2-(4-Chlorophenyl)-1,1-diphenylethanol, a key chemical intermediate. As a Senior Application Scientist, this document is structured to provide not only procedural outlines but also the underlying scientific rationale to empower researchers in making informed decisions for method development and validation.
The core of this guide is built upon the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[1][2] Specificity, as defined by the ICH, is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1][3][4] Selectivity, a closely related term, refers to the ability of a method to determine the analyte(s) of interest in a complex mixture without interference from other components.[5][6]
The Analytical Challenge: Distinguishing 2-(4-Chlorophenyl)-1,1-diphenylethanol
The chemical structure of 2-(4-Chlorophenyl)-1,1-diphenylethanol presents a unique analytical challenge. Its non-volatile and thermally labile nature, coupled with the potential for structurally similar impurities, necessitates the use of robust and highly selective analytical techniques. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for the analysis of such compounds.[7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling non-volatile and thermally sensitive compounds.[7] A reversed-phase HPLC method with UV detection is a primary and robust approach for the analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
The Principle of Specificity in HPLC
The specificity of an HPLC method is primarily achieved through the differential partitioning of the analyte and potential impurities between the stationary and mobile phases. The choice of column chemistry, mobile phase composition, and gradient elution profile are critical factors in achieving the desired separation.
Experimental Workflow: HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Hypothetical Experimental Data: HPLC Analysis
To illustrate the comparative performance, the following table summarizes expected data from a well-optimized HPLC method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.[7][8] |
| Specificity | Achieved by chromatographic separation. Potential for co-elution of impurities with similar polarity. | High specificity due to both chromatographic separation and unique mass fragmentation patterns.[8] |
| Selectivity | Good selectivity for structurally different compounds. May require careful optimization for isomers. | Excellent selectivity, capable of distinguishing between isomers with different fragmentation patterns. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[7] | Requires compounds to be volatile and thermally stable, or amenable to derivatization.[7] |
| Sensitivity | Dependent on the chromophore; UV detection provides good sensitivity. | High sensitivity, especially with selected ion monitoring (SIM) mode. |
Experimental Protocol: Reversed-Phase HPLC Method
Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40-90% B
-
20-25 min: 90% B
-
25-26 min: 90-40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-(4-Chlorophenyl)-1,1-diphenylethanol in methanol to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Specificity/Selectivity Validation:
To demonstrate specificity, a solution containing the analyte should be spiked with known related substances and potential impurities. The method should demonstrate baseline separation of the analyte peak from all other peaks. Additionally, a placebo sample should be analyzed to ensure no interference from excipients.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
For volatile and thermally stable compounds, GC-MS offers an unparalleled level of specificity and selectivity.[8] While 2-(4-Chlorophenyl)-1,1-diphenylethanol may have limited volatility, GC-MS analysis is feasible and provides definitive identification.
The Power of Mass Spectrometry in Ensuring Specificity
The specificity of GC-MS is a two-fold process. First, the gas chromatograph separates components of the mixture based on their boiling points and interactions with the stationary phase. Subsequently, the mass spectrometer fragments the eluted compounds into a unique pattern of ions, which serves as a chemical "fingerprint."[8][9]
Logical Relationship: Specificity in GC-MS
Caption: The dual mechanism of specificity in GC-MS.
Hypothetical Experimental Data: GC-MS Analysis
The mass spectrum of the parent compound, 1,1-diphenylethanol, shows a base peak at m/z 183, corresponding to the loss of a methyl group.[10][11] For 2-(4-Chlorophenyl)-1,1-diphenylethanol, a similar fragmentation pattern is expected, with the chlorinated phenyl ring influencing the mass of the fragment ions.
Experimental Protocol: GC-MS Method
Instrumentation and Chromatographic Conditions:
-
GC-MS System: An Agilent 8890 GC coupled to a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (20:1).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp at 15 °C/min to 300 °C.
-
Hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.[8]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[8]
-
Sample Preparation: Dissolve the sample containing the analyte in dichloromethane to an expected concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter.[8]
Specificity/Selectivity Validation:
The specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the analyte. The mass spectrum should be compared to a reference spectrum from a library or a contemporaneously run standard.[8] Selectivity is confirmed by analyzing spiked samples and ensuring that the mass spectra of potentially interfering compounds do not overlap with that of the analyte at its specific retention time.
Conclusion: A Symbiotic Approach to Ensuring Analytical Certainty
Both HPLC and GC-MS are powerful techniques for the analysis of 2-(4-Chlorophenyl)-1,1-diphenylethanol. The choice between them depends on the specific requirements of the analysis.
-
For routine quality control and quantification , a validated HPLC-UV method offers a robust, reliable, and cost-effective solution. Its ability to handle non-volatile compounds makes it a practical choice for many pharmaceutical applications.
-
For definitive identification, impurity profiling, and structural elucidation , GC-MS is the method of choice. The high degree of specificity provided by mass spectrometric detection is invaluable in research, development, and regulatory submissions where unambiguous identification is critical.
In a comprehensive analytical strategy, these methods are often used in a complementary fashion. HPLC can be employed for routine assays, while GC-MS can be used to confirm the identity of the main component and to identify unknown impurities. This integrated approach provides the highest level of confidence in the quality and consistency of the drug substance.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Chlorophenyl)ethanol - Benchchem. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).
- Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol - Benchchem. (2025).
- GENERAL HPLC METHODS. (n.d.).
- What is the difference between specificity and selectivity? - Lösungsfabrik. (2018).
- SELECTIVITY IN ANALYTICAL CHEMISTRY - Revue Roumaine de Chimie. (n.d.).
- SELECTIVITY IN ANALYTICAL CHEMISTRY. (2001).
- Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem. (2025).
- Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. (2016).
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.).
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- Supplementary Information. (n.d.).
- Method of Test for Preservatives in Cosmetics (2). (2015).
- Mass Spectrometry of Aralkyl Compounds | PDF | Molecules | Atomic - Scribd. (n.d.).
- Selectivity versus specificity in chromatographic analytical methods - Semantic Scholar. (2000).
- Advances in Food Testing & Environmental Analysis Application Compendium - Agilent. (2022).
- Comparative Guide to the Characterization and Validation of 4-Chlorophenyl-2-pyridinylmethanol Enantiomers - Benchchem. (2025).
- Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques - MDPI. (n.d.).
- A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF - ResearchGate. (n.d.).
- Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide - Academic Journals. (n.d.).
- Benzenemethanol, α-methyl-α-phenyl- - the NIST WebBook. (n.d.).
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A Guide to Inter-Laboratory Comparison of 2-(4-Chlorophenyl)-1,1-diphenylethanol Measurements
Introduction: The Imperative for Precision in Analytical Measurements
In the realm of pharmaceutical development and chemical analysis, the accuracy and reliability of quantitative measurements are paramount. The compound 2-(4-Chlorophenyl)-1,1-diphenylethanol, a potential chemical intermediate or metabolite, requires precise quantification for quality control, process optimization, and regulatory compliance. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing and ensuring the quality and comparability of measurement data among different laboratories.[1]
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory study for the measurement of 2-(4-Chlorophenyl)-1,1-diphenylethanol. It is intended for researchers, analytical scientists, and quality assurance professionals seeking to validate their analytical methods and ensure their results are both accurate and reproducible across different testing environments. The principles outlined herein are grounded in internationally recognized standards, such as ISO 5725, which defines accuracy in terms of trueness (closeness to a reference value) and precision (closeness of agreement between results).[2][3][4]
Part 1: Designing a Robust Inter-Laboratory Study
A successful inter-laboratory comparison hinges on a meticulously planned study design. The primary objective is to evaluate the performance of a specific analytical method as used in different laboratories or to compare the performance of different methods.[1]
1.1. Defining the Study's Objectives and Scope The first step is to clearly articulate the purpose of the study. Is it to:
-
Determine the precision (repeatability and reproducibility) of a standard analytical method?[2][3]
-
Assess the proficiency of participating laboratories in performing the analysis?
-
Compare different analytical methods (e.g., HPLC-UV vs. GC-MS) for measuring 2-(4-Chlorophenyl)-1,1-diphenylethanol?
-
Assign a consensus property value to a reference material?[1]
The scope should define the concentration ranges to be studied, the sample matrices (e.g., pure substance, in-process sample, final product), and the number of participating laboratories.
1.2. The Role of the Coordinating Laboratory A central coordinating laboratory is essential for the success of the study. This laboratory is responsible for:
-
Preparing and validating the homogeneity and stability of the test samples.
-
Distributing the samples to participating laboratories.
-
Collecting and statistically analyzing the data.
-
Preparing the final report.
1.3. Preparation and Distribution of Test Materials The cornerstone of a valid inter-laboratory study is the quality of the test material. The coordinating laboratory must ensure that:
-
Homogeneity: All sample aliquots distributed to the participating laboratories are identical within acceptable statistical limits.
-
Stability: The 2-(4-Chlorophenyl)-1,1-diphenylethanol concentration in the samples remains stable throughout the duration of the study, from preparation to analysis.
A sufficient quantity of a homogenous batch of material containing 2-(4-Chlorophenyl)-1,1-diphenylethanol should be prepared. This could be a pure standard dissolved in a suitable solvent or a spiked matrix. The material should be divided into identical samples and packaged to prevent degradation during transport and storage.
1.4. Statistical Design and Data Analysis The study should be designed to yield statistically meaningful data. The International Organization for Standardization (ISO) provides a framework in the ISO 5725 series of standards for assessing the accuracy of measurement methods.[2][5][6] Key statistical considerations include:
-
Number of Laboratories (p): A sufficient number of laboratories should participate to ensure robust statistical analysis.
-
Number of Replicates (n): Each laboratory should perform a specified number of replicate measurements on each sample.
-
Outlier Identification: Statistical tests, such as Cochran's and Grubbs' tests, should be used to identify and handle outlier data.[5]
-
Calculation of Precision: The study will determine:
Workflow for Inter-Laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Part 2: Example Analytical Protocol - HPLC-UV Method
For this guide, we will consider a common and robust analytical technique: High-Performance Liquid Chromatography with Ultraviolet (UV) detection.[7][8] Participants in the study could be required to use this standardized method to specifically assess inter-laboratory variability.
2.1. Principle This method separates 2-(4-Chlorophenyl)-1,1-diphenylethanol from other components in the sample on a reversed-phase HPLC column. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing it to the response of a known standard.[9]
2.2. Reagents and Materials
-
Reference Standard: 2-(4-Chlorophenyl)-1,1-diphenylethanol of known purity.
-
Solvents: HPLC-grade acetonitrile and water.[10]
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
2.3. Instrumentation and Conditions
-
HPLC System: An instrument equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for small organic molecules.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: A wavelength of maximum absorbance for 2-(4-Chlorophenyl)-1,1-diphenylethanol (e.g., 225 nm) should be determined and used.[8]
2.4. Step-by-Step Experimental Protocol
-
Standard Preparation:
-
Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1000 µg/mL).
-
Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.[12]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples. It is good practice to inject a standard periodically to check for system drift.
-
-
Data Processing:
-
Integrate the peak area of 2-(4-Chlorophenyl)-1,1-diphenylethanol in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Part 3: Data Presentation and Interpretation
Hypothetical results from an inter-laboratory study with eight participating laboratories are presented below. Each laboratory analyzed two samples (Sample A and Sample B) in duplicate.
Table 1: Hypothetical Inter-Laboratory Comparison Results for 2-(4-Chlorophenyl)-1,1-diphenylethanol (Concentration in µg/mL)
| Laboratory | Sample A (Rep 1) | Sample A (Rep 2) | Sample B (Rep 1) | Sample B (Rep 2) |
| 1 | 49.8 | 50.1 | 98.5 | 99.1 |
| 2 | 51.2 | 50.9 | 101.5 | 101.1 |
| 3 | 48.9 | 49.3 | 97.8 | 98.2 |
| 4 | 50.5 | 50.7 | 100.1 | 100.5 |
| 5 | 52.5 | 52.8 | 104.5 | 104.9 |
| 6 | 49.5 | 49.7 | 99.5 | 99.8 |
| 7 | 50.3 | 50.0 | 99.9 | 100.3 |
| 8 | 49.1 | 49.4 | 98.1 | 98.4 |
| Assigned Value | 50.0 | 100.0 |
*Potential outlier identified by statistical analysis.
Interpreting the Results The collected data would be analyzed according to ISO 5725 guidelines.[4][5]
-
Outlier Removal: In the hypothetical data, Laboratory 5's results are consistently higher than the others and might be identified as a statistical outlier. A thorough investigation into the laboratory's procedures would be necessary.
-
Calculating Precision Estimates: After removing any justified outliers, the mean, repeatability standard deviation (sr), and reproducibility standard deviation (sR) would be calculated for each sample.
Conclusion and Best Practices
A well-executed inter-laboratory comparison provides invaluable data on the performance of an analytical method and the proficiency of the laboratories using it. It is a critical component of method validation and quality assurance in regulated industries. Key takeaways for a successful study include meticulous planning, the use of homogenous and stable test materials, clear instructions for participants, and rigorous statistical analysis based on established standards like ISO 5725.[2][5][6] The results of such studies foster confidence in analytical data and ensure that measurements, regardless of where they are performed, are reliable and comparable.
References
-
Innovation.world. ISO 5725 Definition Of Accuracy. Available from: [Link]
-
International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Available from: [Link]
-
British Standards Institution. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. Available from: [Link]
-
The ANSI Blog. (2019). ISO 5725-2:2019 - Accuracy Method For Repeatability. Available from: [Link]
-
iTeh Standards. SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. Available from: [Link]
-
International Union of Pure and Applied Chemistry. IUPAC/CITAC Guide for interlaboratory comparison of nominal (qualitative) and ordinal (semi-quantitative) characteristics of a substance or material. Available from: [Link]
-
Kuselman, I., et al. (2024). IUPAC/CITAC guide: interlaboratory comparison of categorical characteristics of a substance, material, or object. Chemistry International. Available from: [Link]
-
International Union of Pure and Applied Chemistry. protocol for interlaboratory comparison. IUPAC Compendium of Chemical Terminology. Available from: [Link]
-
Eurachem. Interlaboratory comparisons other than proficiency testing. Available from: [Link]
-
iGEM Lyon. Sample Extraction & Purification before HPLC-UV Analysis. Available from: [Link]
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Scribd. G 0211 Guideline On Validation of Methods Rev. No. 00. Available from: [Link]
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Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]
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Cengage. Selected Methods of Analysis. Available from: [Link]
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NorthEast BioLab. HPLC-UV Method Development. Available from: [Link]
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LCGC. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Available from: [Link]
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Shimadzu. Tips for practical HPLC analysis. Available from: [Link]
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A Senior Application Scientist's Guide to Determining and Comparing LOD & LOQ for 2-(4-Chlorophenyl)-1,1-diphenylethanol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of quality control and regulatory compliance. Key to this is understanding the performance limits of an analytical method. This guide provides an in-depth exploration of two critical validation parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), using the compound 2-(4-Chlorophenyl)-1,1-diphenylethanol as a practical example. We will compare common analytical techniques and provide the foundational knowledge to select and validate a method that is fit for its intended purpose.
Foundational Concepts: Defining the Limits of Measurement
Before delving into experimental design, it is crucial to grasp the definitions and significance of LOD and LOQ as established by global regulatory bodies. The International Council for Harmonisation (ICH) provides the primary guidance, which is echoed by agencies like the FDA and EMA.[1][2][3][4][5][6][7]
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[1][6] It answers the question: "Is the analyte present?" At the LOD, there is confidence that the signal is distinguishable from the background noise.[8]
-
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][6] It answers the question: "How much of the analyte is present?" This is the minimum level at which reliable quantitative results can be reported and is a critical parameter for assays measuring impurities or low levels of compounds.[1][9]
The relationship between these parameters is hierarchical. A method's LOQ will always be higher than its LOD.[10] This is because ensuring a quantitative value is accurate and precise requires a stronger analytical signal than simply detecting its presence.
Caption: Logical hierarchy of analytical detection and quantitation limits.
Methodologies for Determining LOD and LOQ
The ICH Q2(R1) guideline outlines several scientifically valid approaches for determining LOD and LOQ.[1][11][12] The choice of method depends on whether the analysis is instrumental and whether the instrument produces baseline noise.
-
Visual Evaluation: This non-instrumental or instrumental method involves analyzing samples with known, decreasing concentrations of the analyte. The LOD is established as the minimum concentration at which the analyte can be visibly detected.[1][11] While simple, this method can be subjective.
-
Signal-to-Noise (S/N) Ratio: This is a common approach for methods that exhibit baseline noise, such as chromatography and spectroscopy.[1][13] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[8][13][14] The noise can be measured from a chromatogram of a blank sample or from a region of the baseline near the analyte peak.
-
Based on the Standard Deviation of the Response and the Slope: This statistical method is highly objective and widely used. The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
Experimental Protocol: LOD & LOQ Determination for 2-(4-Chlorophenyl)-1,1-diphenylethanol via HPLC-UV
This section provides a detailed, step-by-step protocol for determining the LOD and LOQ of 2-(4-Chlorophenyl)-1,1-diphenylethanol using a High-Performance Liquid Chromatography (HPLC) method with UV detection, based on the statistical approach. This protocol is designed to be a self-validating system, grounded in ICH principles.[1][17]
Caption: Experimental workflow for LOD and LOQ determination via the calibration curve method.
Materials and Instrumentation
-
Analyte: 2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and Diode-Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade).
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
Step-by-Step Methodology
Step 1: Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in a 50 mL volumetric flask with the mobile phase.
-
Working Stock Solution (10 µg/mL): Dilute 1.0 mL of the Stock Solution to 100 mL with the mobile phase.
-
Calibration Standards: Prepare a series of low-concentration standards from the Working Stock Solution, bracketing the expected LOD and LOQ. For example: 0.05, 0.10, 0.25, 0.50, 0.75, and 1.0 µg/mL.
Step 2: Calibration Curve Construction
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) multiple times (e.g., n=10) to determine the standard deviation of the baseline noise around the retention time of the analyte.
-
Inject each calibration standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
Step 3: Calculation of LOD and LOQ
-
Perform a linear regression analysis on the calibration curve data.
-
Determine the slope (S) of the curve.
-
Determine the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Step 4: Experimental Confirmation
-
Prepare two sets of new samples (n=6 for each set) by spiking a blank matrix with the analyte at the calculated LOD and LOQ concentrations.
-
Inject these samples and analyze.
-
For the LOD samples: Confirm that the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1.
-
For the LOQ samples: The precision of the measurements should be acceptable (typically an RSD of ≤10-20%) and the signal-to-noise ratio should be approximately 10:1.[8]
Comparative Analysis: HPLC-UV vs. GC-FID
The choice of analytical technique significantly impacts the achievable LOD and LOQ. Below is a comparative guide summarizing the expected performance of two common chromatographic methods for an analyte like 2-(4-Chlorophenyl)-1,1-diphenylethanol. High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile compounds, while Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[18]
Table 1: Illustrative Comparison of LOD & LOQ for 2-(4-Chlorophenyl)-1,1-diphenylethanol
| Parameter | HPLC with UV Detection | GC with Flame Ionization Detection (FID) | Causality and Field Insights |
| Principle | Separation based on partitioning between a liquid mobile phase and solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | HPLC is gentler and well-suited for larger, less thermally stable molecules. GC requires volatilization, which can be a limiting factor. |
| Illustrative LOD | 0.08 µg/mL | 0.5 µg/mL | The chromophore in the molecule (chlorophenyl group) provides strong UV absorbance at 225 nm, leading to high sensitivity and a lower LOD in HPLC-UV. FID in GC responds to carbon atoms, which is more universal but can be less sensitive for this specific structure compared to targeted UV detection. |
| Illustrative LOQ | 0.25 µg/mL | 1.5 µg/mL | The superior sensitivity of UV detection directly translates to a lower concentration required for precise and accurate quantification. |
| Sample Prep | Simple dissolution in mobile phase and filtration. | May require derivatization to increase volatility and thermal stability, adding complexity and potential for error. | The direct analysis by HPLC avoids the time-consuming and potentially variable derivatization step that might be necessary for GC. |
| Best For | Routine quality control, purity testing, and stability studies where high sensitivity is required. | Analysis of volatile impurities or when a universal detector is preferred for screening. | For its intended purpose in pharmaceutical analysis, the high sensitivity and straightforward sample preparation make HPLC-UV the superior choice for quantifying low levels of 2-(4-Chlorophenyl)-1,1-diphenylethanol. |
Conclusion for the Senior Scientist
The determination of LOD and LOQ is not merely a statistical exercise; it is a fundamental component of method validation that demonstrates an analytical procedure is fit for its intended purpose.[2][6][19] For 2-(4-Chlorophenyl)-1,1-diphenylethanol, an HPLC-UV method offers superior sensitivity and simplicity compared to a GC-FID approach, making it the recommended technique for quantifying trace levels, such as in impurity analysis or dose verification.
By following a robust, ICH-compliant protocol, researchers can establish reliable LOD and LOQ values, ensuring data integrity and regulatory compliance. This guide provides the strategic framework and practical steps necessary to confidently characterize the limits of your analytical methods and make informed decisions in the drug development lifecycle.
References
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
PharmaSciences. ICH Q2 (R1) - Analytical Method Validation (AMV) or Validation of Analytical Procedures in Details. [Link]
-
BioPharm International. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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U.S. Food & Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
Pharma Specialists. (2021). Determination of LOD and LOQ. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food & Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemist reviews, 29(Suppl 1), S49–S52. [Link]
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Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
U.S. Food & Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
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U.S. Food & Drug Administration. (2009). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 375-380. [Link]
-
European Union Reference Laboratory for Contaminants in Feed and Food. (2016). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]
-
Penn State Agricultural Analytical Services Lab. Method Detection Limits, Practical Quantitation Limits, and Linear Working Range. [Link]
-
Separation Science. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]
-
U.S. Environmental Protection Agency. Detection Limit/Quantitation Limit Summary Table. [Link]
-
Pharma Validation. (2025). Calculating LOD and LOQ for HPLC and UV Methods. [Link]
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Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. Selected Methods of Analysis. [Link]
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Kaleemullah, T., et al. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. Der Pharma Chemica, 3(6), 390-399. [Link]
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Defense Technical Information Center. Fact Sheet: Detection and Quantitation – What Project Managers and Data Users Need to Know. [Link]
-
ResearchGate. Equations used for the determination of LOD and LOQ according to DIN 32 645. [Link]
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A Comparative Guide to the Quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol: Accuracy and Precision in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of process-related impurities and metabolites is not merely a regulatory expectation but a cornerstone of product safety and efficacy. One such compound of interest is 2-(4-Chlorophenyl)-1,1-diphenylethanol, a potential impurity or degradation product in various synthetic pathways. This guide provides an in-depth comparison of two robust analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the technical nuances of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.
The Criticality of Accurate Quantification
The presence of impurities, even in trace amounts, can significantly impact the safety and stability of a drug substance. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose.[1][2][3][4][5] This guide is developed in alignment with these principles, focusing on the critical parameters of accuracy and precision.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[10] Its versatility in terms of stationary and mobile phase selection allows for the optimization of separations for a wide range of analytes.
Rationale for HPLC in 2-(4-Chlorophenyl)-1,1-diphenylethanol Analysis
Given the aromatic nature and relatively low volatility of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a reversed-phase HPLC method with UV detection is a logical and effective approach. The C18 stationary phase provides excellent hydrophobic interaction with the analyte, while a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water allows for fine-tuning of the retention and separation.
Experimental Protocol: HPLC-UV
Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade
-
Water: Deionized or HPLC grade
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-(4-Chlorophenyl)-1,1-diphenylethanol in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines.[1][3][4] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6][9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[11] The gas chromatograph separates components of a mixture, which are then detected and identified by the mass spectrometer.
Rationale for GC-MS in 2-(4-Chlorophenyl)-1,1-diphenylethanol Analysis
While 2-(4-Chlorophenyl)-1,1-diphenylethanol has limited volatility, it is amenable to GC analysis, particularly with a suitable temperature program. The mass spectrometer provides an additional layer of specificity, allowing for confident identification and quantification, even in complex matrices.
Experimental Protocol: GC-MS
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature: 150°C, hold for 1 minute. Ramp at 20°C/min to 300°C. Hold for 5 minutes. |
| MSD Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Reagent and Standard Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate, GC grade
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-Chlorophenyl)-1,1-diphenylethanol reference standard and dissolve in 10 mL of the chosen solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-(4-Chlorophenyl)-1,1-diphenylethanol in the chosen solvent to an expected concentration within the calibration range. If the sample contains particulate matter, it should be centrifuged or filtered through a 0.45 µm syringe filter.
Data Analysis:
-
Qualitative Analysis: Identification is based on the retention time and the mass spectrum, which can be compared to a reference spectrum.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol, based on typical validation results for structurally similar compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~0.03 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 | ~0.1 |
Experimental Workflows
Caption: Experimental workflow for the HPLC quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Caption: Experimental workflow for the GC-MS quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
Conclusion and Method Selection
Both HPLC-UV and GC-MS are highly suitable and reliable methods for the quantification of 2-(4-Chlorophenyl)-1,1-diphenylethanol.
-
HPLC-UV offers excellent accuracy and precision, with a simpler instrumental setup and is often the method of choice for routine quality control analysis in a pharmaceutical setting due to its robustness and ease of use.
-
GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level quantification or for the analysis of samples in complex matrices where interferences may be a concern. The mass spectral data also provides unequivocal identification of the analyte.
The ultimate choice of method will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. For regulatory submissions, a well-validated method, whether HPLC or GC-MS, that meets the criteria outlined in the ICH guidelines will be essential.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Quality Guidelines - ICH. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
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Validation of Impurity Methods, Part II. LCGC North America. 2014. Available from: [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available from: [Link]
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Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]
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Safety Operating Guide
2-(4-Chlorophenyl)-1,1-diphenylethanol proper disposal procedures
An Expert Guide to the Proper Disposal of 2-(4-Chlorophenyl)-1,1-diphenylethanol
For researchers and drug development professionals, the responsible management of chemical reagents is paramount for ensuring a safe, compliant, and environmentally conscious laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a halogenated aromatic alcohol. Adherence to these procedures is critical for mitigating potential hazards and preventing environmental contamination.
Hazard Assessment and Chemical Characterization
Compounds like 1-(4-Chlorophenyl)-1-phenylethanol are known to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] The presence of the carbon-chlorine bond suggests that it is a persistent organic pollutant, which can bioaccumulate and resist environmental degradation.[3][4] Therefore, it must be treated as a hazardous substance requiring specialized disposal.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Rationale and Reference |
| Acute Oral Toxicity | Harmful if swallowed. | Safety Data Sheets (SDS) for similar compounds, such as 1-(4-chlorophenyl)-1-phenylethanol, consistently list this warning.[1][5] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | This is a common characteristic of aromatic alcohols and chlorinated compounds. Direct contact should be avoided.[5][6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | The chlorinated aromatic moiety contributes to persistence and toxicity in aquatic environments.[1][2] Environmental release must be strictly prevented. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | Handling should occur in well-ventilated areas to minimize inhalation exposure.[5][7] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, it is imperative to establish a safe operating environment. This includes the use of appropriate Personal Protective Equipment (PPE) and engineering controls.
-
Engineering Controls : All handling and preparation of 2-(4-Chlorophenyl)-1,1-diphenylethanol for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust, aerosols, or vapors.[8] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE) : A comprehensive risk assessment dictates the mandatory use of the following PPE:
-
Eye Protection : Chemical safety goggles or a full-face shield.[5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation before use and dispose of them as contaminated solid waste after handling.[5][8]
-
Body Protection : A laboratory coat or chemical-resistant apron is required to prevent skin contact.[8]
-
Step-by-Step Waste Disposal Procedure
The disposal of 2-(4-Chlorophenyl)-1,1-diphenylethanol must follow a systematic process to ensure regulatory compliance and safety. Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system or disposed of as common refuse.[8]
Step 1: Waste Characterization and Segregation
This compound is classified as a halogenated organic waste .[8] This classification is critical as halogenated and non-halogenated waste streams are typically incinerated under different conditions and must never be mixed.[9] Mixing can lead to dangerous reactions and complicates the disposal process.
Step 2: Containerization
Select a designated, chemically compatible waste container. Suitable options include high-density polyethylene (HDPE) or glass bottles with a secure, leak-proof cap.[8] Ensure the container is in good condition, free from cracks or contamination. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 3: Labeling
Proper labeling is a critical safety and compliance measure. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(4-Chlorophenyl)-1,1-diphenylethanol"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
Step 4: Temporary Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[8] The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.
Step 5: Arranging Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Provide them with the exact details from the waste label. Never attempt to transport hazardous waste off-site yourself unless you are specifically trained and authorized to do so.
Step 6: Decontamination and Empty Container Disposal
Once the waste has been collected, any empty containers must be properly decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[8] Crucially, the resulting rinsate is also considered hazardous waste and must be collected in your halogenated organic solvent waste container. After the triple-rinse and defacing of all original labels, the container can typically be disposed of as regular laboratory glass or plastic.[8]
Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or you feel unwell, evacuate the area and contact your EHS office.
-
Don PPE : For small, manageable spills, don the appropriate PPE as described in Section 2.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][7]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, regardless of the size.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making workflow for the proper handling and disposal of 2-(4-Chlorophenyl)-1,1-diphenylethanol waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Chlorophenyl)-1,1-diphenylethanol
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for handling 2-(4-Chlorophenyl)-1,1-diphenylethanol, a compound whose specific toxicological properties may not be exhaustively documented. In the absence of comprehensive data, we must adopt a conservative safety posture informed by the hazard profiles of structurally similar compounds. The procedural guidance herein is built on the principles of risk mitigation, procedural integrity, and a deep understanding of chemical causality.
Hazard Assessment: An Evidence-Based Approach
The key hazards associated with this class of chlorinated aromatic alcohols are summarized below.
| Hazard Classification | GHS Category | Primary Risk | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][5] |
| Serious Eye Damage/Irritation | Category 2A / 1 | Causes serious eye irritation or damage. | [1][2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation. | [1][2][5][7] |
This assessment dictates that our primary safety focus must be on preventing exposure through ingestion, skin contact, eye contact, and inhalation of dust or aerosols.
Core PPE Directives: The "Why" Behind the "What"
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its selection and use should not be a matter of routine but a conscious application of risk control.
Eye and Face Protection
The risk of serious eye irritation or damage necessitates stringent eye protection.[2] Standard laboratory safety glasses provide a baseline, but the potential for splashes of solutions or dispersal of solid particulates requires a higher standard.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.
-
Recommended for Liquid Handling: Chemical splash goggles should be worn when handling solutions of the compound, as they form a protective seal around the eyes.[8]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn in addition to safety goggles to protect the entire face.[9]
Skin and Body Protection
Given the classification as a skin irritant, preventing dermal exposure is critical.[1][5] This extends beyond simple glove use to encompass the entire body.
-
Protective Clothing: A flame-resistant laboratory coat is mandatory. For operations with a higher risk of splashes or spills, a complete chemical-resistant suit should be considered.[1] All clothing worn in the lab should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[10]
-
Gloves: The selection of appropriate gloves is the most critical decision for hand protection.
-
Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including many solvents used to dissolve aromatic compounds.[8] They offer good puncture and abrasion resistance.
-
Inspection and Technique: Gloves must be inspected for any signs of degradation or pinholes before use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1] Contaminated gloves should be disposed of immediately as hazardous waste.
-
Respiratory Protection
The potential for respiratory tract irritation means that inhalation of the compound, particularly as a fine powder or aerosol, must be avoided.[7]
-
Engineering Controls First: All handling of 2-(4-Chlorophenyl)-1,1-diphenylethanol, especially in its solid form, must be performed within a certified chemical fume hood to minimize airborne concentrations.[11]
-
When Respirators are Necessary: If engineering controls are insufficient or during emergency situations, respiratory protection is required. For nuisance dust exposures, a NIOSH-approved N95 or P95 particulate respirator is the minimum requirement.[1]
Footwear
Closed-toe shoes made of a durable, non-porous material are required at all times in the laboratory.[10] This protects the feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[10]
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict, logical workflow is essential for minimizing risk. The following protocols provide a self-validating system for safe handling from acquisition to disposal.
Pre-Handling Checklist
-
Verify Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]
-
Assemble PPE: Don all required PPE (lab coat, gloves, eye protection) before approaching the chemical storage area.
-
Prepare Workspace: Line the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, weighing paper, waste containers) inside the fume hood to minimize movement in and out of the controlled space.
Safe Handling Workflow
The following diagram illustrates the logical flow for handling 2-(4-Chlorophenyl)-1,1-diphenylethanol safely.
Caption: Safe Handling and Disposal Workflow.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[11] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][12] Call a poison control center or physician immediately.[6]
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7][11] Do not let the product enter drains.[2]
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Chemical Waste: Unused compound and solutions must be disposed of in a designated, sealed, and clearly labeled hazardous waste container for chlorinated organic compounds.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and weighing paper, must be placed in a sealed container labeled for solid hazardous waste.[1]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating this expert-level understanding of the risks with meticulous operational procedures, you can ensure a safe and effective research environment when working with 2-(4-Chlorophenyl)-1,1-diphenylethanol.
References
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- Fisher Scientific. (2025).
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- AK Scientific, Inc. Safety Data Sheet for (2-Chlorophenyl)(diphenyl)methanol.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Biosynth. (2024). Safety Data Sheet for 2-(2-Chlorophenyl)propan-2-ol.
- LGC Standards. (2023). SAFETY DATA SHEET for 1-(4-Chlorophenyl)-1-phenylethanol.
- Uniram. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Cayman Chemical. (2025). Safety Data Sheet for 4-Chlorophenyl-2-pyridinylmethanol.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Fisher Scientific. (2023).
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- ScienceDirect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
